NAP
Description
Properties
Molecular Formula |
C27H31N3O4 |
|---|---|
Molecular Weight |
461.56 |
IUPAC Name |
N-Isonicotinoyl-beta-naltrexamine; N-((4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-methylisonicotinamide |
InChI |
InChI=1S/C27H31N3O4/c1-15-13-28-10-7-18(15)25(32)29-19-6-8-27(33)21-12-17-4-5-20(31)23-22(17)26(27,24(19)34-23)9-11-30(21)14-16-2-3-16/h4-5,7,10,13,16,19,21,24,31,33H,2-3,6,8-9,11-12,14H2,1H3,(H,29,32)/t19-,21-,24+,26+,27-/m1/s1 |
InChI Key |
COQZBDBMRLFDRK-XGTKUTNFSA-N |
SMILES |
O[C@@]1([C@@]23CC4)[C@@H](CC5=CC=C(O)C(O[C@H]3[C@H](NC(C(C=CN=C6)=C6C)=O)CC1)=C52)N4CC7CC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NAP |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Roles of Nucleosome Assembly Proteins: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleosome Assembly Proteins (NAPs) are a highly conserved family of histone chaperones that play a central role in the dynamic organization and function of eukaryotic chromatin. Initially identified for their ability to mediate the assembly of nucleosomes, the fundamental repeating units of chromatin, the functional repertoire of NAPs is now understood to be far more extensive. These proteins are critical regulators of gene expression, key players in the cell cycle, integral components of the DNA damage response, and modulators of apoptotic signaling. Their diverse functions are intimately linked to their ability to bind and escort histones, particularly H2A-H2B dimers, thereby influencing chromatin structure and accessibility. This technical guide provides an in-depth exploration of the core functions of NAP proteins, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and therapeutic development.
Core Functions of this compound Proteins
Histone Chaperoning and Chromatin Dynamics
The canonical function of this compound proteins is to act as histone chaperones, preventing the aggregation of highly basic histones and facilitating their proper deposition onto DNA to form nucleosomes. NAPs primarily interact with histone H2A-H2B dimers, shuttling them from the cytoplasm into the nucleus.
Nucleosome Assembly: NAPs are crucial for the stepwise assembly of the nucleosome. Following the deposition of the (H3-H4)₂ tetramer onto DNA, NAPs deliver H2A-H2B dimers to complete the histone octamer. This process is fundamental for packaging newly synthesized DNA into chromatin following replication and for restoring chromatin structure after transcription or DNA repair.
Nucleosome Sliding: Beyond assembly, certain NAPs, like this compound-1, can facilitate the ATP-independent sliding of nucleosomes along the DNA.[1] This repositioning of nucleosomes is critical for exposing or concealing regulatory elements and transcription factor binding sites, thereby modulating gene expression.
Regulation of Transcription
By modulating chromatin structure, NAPs directly influence the transcriptional landscape of the cell. Deletion of NAP1 in yeast has been shown to affect the expression of approximately 10% of the genome.[2]
-
Transcriptional Activation: By facilitating nucleosome disassembly or sliding, NAPs can increase the accessibility of promoter and enhancer regions to the transcriptional machinery, leading to gene activation.
-
Transcriptional Repression: Conversely, NAPs can also contribute to transcriptional repression by promoting the assembly of nucleosomes over regulatory regions, thereby occluding access for transcription factors.[3]
Cell Cycle Regulation
This compound proteins are implicated in the precise control of cell cycle progression. Their expression and activity are often cell cycle-regulated. Depletion of NAP1 has been shown to cause a prolonged S phase, indicating a role in DNA replication.[4] Furthermore, NAP1 is required for the proper resolution of sister chromatids during mitosis.[5]
DNA Damage Response (DDR)
NAPs are involved in the cellular response to DNA damage. They are thought to facilitate the access of DNA repair machinery to damaged sites within the chromatin context. This likely involves their histone chaperone activity to locally disassemble and reassemble nucleosomes around the DNA lesion. There is evidence suggesting a functional interplay between NAPs and key DDR kinases like ATM and ATR.[6][7][8]
Apoptosis
Emerging evidence points to a role for NAPs in the regulation of apoptosis. For instance, NAP1L1 has been shown to regulate the NF-κB signaling pathway by influencing the expression of the anti-apoptotic protein Mcl-1.[9] This suggests that NAPs can modulate cell survival and death decisions.
Quantitative Data on this compound Protein Function
Quantitative analysis of this compound protein activities is crucial for a precise understanding of their cellular roles. The following tables summarize key quantitative parameters from the literature.
| Interaction | Organism | Binding Affinity (Kd) | Reference |
| yNap1 - H2A/H2B | S. cerevisiae | ~1.5 nM | [10] |
| yNap1 - (H3-H4)₂ | S. cerevisiae | ~10 nM | [10] |
Table 1: Binding Affinities of Yeast Nap1 for Histones. The dissociation constants (Kd) indicate a high-affinity interaction, particularly with the H2A-H2B dimer.
| Process | Experimental System | Parameter | Value | Reference |
| Nucleosome Sliding | Xenopus egg extracts | Diffusion Rate | ~5 bp²/s | [1] |
| Transcription Elongation | In vitro (yeast proteins) | Stimulation by NAP1 | ~69-fold | [2] |
Table 2: Quantitative Parameters of this compound-Mediated Chromatin Dynamics. These values highlight the significant impact of NAPs on fundamental chromatin processes.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of this compound protein function. Below are protocols for key experiments.
In Vitro Nucleosome Assembly and Quantification (NAQ) Assay
This assay quantitatively measures the ability of a histone chaperone like NAP1 to assemble nucleosomes in vitro.[11][12]
Materials:
-
Purified recombinant this compound protein
-
Purified recombinant core histones (H2A, H2B, H3, H4) or histone octamers
-
Linear DNA fragment of known length (e.g., 207 bp)
-
Assembly Buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5 mg/ml BSA)
-
Micrococcal Nuclease (MNase)
-
MNase Digestion Buffer (10 mM Tris-HCl pH 7.5, 5 mM CaCl₂)
-
Stop Solution (20 mM EDTA, 0.5% SDS)
-
Proteinase K
-
DNA purification kit
-
Agarose gel or Bioanalyzer for DNA fragment analysis
Procedure:
-
Histone-Chaperone Incubation: Incubate purified this compound protein with equimolar amounts of core histones (or histone octamers) in Assembly Buffer for 30 minutes on ice to allow for complex formation.
-
Assembly Reaction: Add the DNA fragment to the histone-chaperone mixture. The final concentrations should be empirically determined, but a starting point is a 1:1 molar ratio of histone octamers to DNA. Incubate for 1-2 hours at 37°C.
-
MNase Digestion: Add MNase Digestion Buffer and a pre-determined optimal concentration of MNase to the assembly reaction. Incubate at 37°C for 5-10 minutes. The extent of digestion should be optimized to yield mononucleosomal DNA fragments (~147 bp).
-
Reaction Termination: Stop the digestion by adding Stop Solution and Proteinase K. Incubate at 50°C for 30 minutes to degrade proteins.
-
DNA Purification: Purify the DNA fragments using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA fragments by agarose gel electrophoresis or using a Bioanalyzer. The presence and quantification of a ~147 bp band indicates successful nucleosome assembly.
Chromatin Immunoprecipitation (ChIP-seq) for this compound Proteins
ChIP-seq is used to identify the genomic regions where a protein of interest, such as NAP1, is bound in vivo.[13][14][15][16][17]
Materials:
-
Cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis Buffers (e.g., RIPA buffer)
-
Sonicator or MNase for chromatin fragmentation
-
ChIP-grade antibody specific for the target this compound protein (e.g., anti-NAP1)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to an average size of 200-600 bp by sonication or MNase digestion.
-
Immunoprecipitation: Incubate the fragmented chromatin with a specific anti-NAP1 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of NAP1 enrichment.
Cell Cycle Analysis by Flow Cytometry following NAP1 Depletion
This protocol assesses the effect of NAP1 knockdown on cell cycle distribution.[18][19][20][21][22]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
siRNA targeting NAP1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
siRNA Transfection: Transfect cells with siRNA targeting NAP1 or a control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Culture: Culture the cells for 48-72 hours to allow for protein knockdown.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of NAP1-depleted cells to control cells.
Signaling Pathways and Logical Relationships
Regulation of NAP1 by Phosphorylation
The function of NAP1 is regulated by post-translational modifications, notably phosphorylation by Casein Kinase 2 (CK2). This phosphorylation event influences the subcellular localization and activity of NAP1, particularly in the context of cell cycle progression.[4]
References
- 1. NAPS update: network analysis of molecular dynamics data and protein-nucleic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone density is maintained during transcription mediated by the chromatin remodeler RSC and histone chaperone NAP1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nab1, a corepressor of NGFI-A (Egr-1), contains an active transcriptional repression domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation by Casein Kinase 2 Regulates Nap1 Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Chaperone Nap1 Is a Major Regulator of Histone H2A-H2B Dynamics at the Inducible GAL Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone chaperone Nap1 promotes nucleosome assembly by eliminating non-nucleosomal histone DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide Identification and Functional Analysis of NAP1 in Triticum aestivum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. Single-cell analysis of siRNA-mediated gene silencing using multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometry for assessment of the efficacy of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Cellular Mechanism of Action of NAP (Davunetide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAP (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln), also known as davunetide, is an eight-amino-acid peptide fragment derived from the activity-dependent neuroprotective protein (ADNP). It has demonstrated significant neuroprotective properties in a wide array of preclinical models of neurodegenerative diseases and has been investigated in clinical trials. The core mechanism of this compound revolves around its interaction with and stabilization of the microtubule (MT) cytoskeleton, a critical component for neuronal structure, axonal transport, and overall cell viability. This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and experimental methodologies.
Core Mechanism: Microtubule Interaction and Stabilization
The primary molecular target of this compound within the cell is the microtubule network.[1][2] Unlike some microtubule-targeting agents that have dose-limiting toxicities, this compound exhibits a neuroprotective profile by selectively interacting with neuronal microtubules.[1]
Direct and Indirect Interactions:
-
Tubulin Binding: Initial studies using affinity chromatography identified tubulin as a major this compound-binding protein in brain extracts.[3][4][5] this compound is believed to interact directly with tubulin subunits, promoting their assembly into stable microtubules.[2] This interaction appears to be specific to brain tubulin, as this compound did not bind to fibroblast-derived tubulin or protect those cells from similar stressors.[1]
-
Role of End-Binding (EB) Proteins: More recent evidence points to a nuanced mechanism involving microtubule end-binding proteins EB1 and EB3. The "SIP" motif within the this compound sequence is crucial for a direct interaction with EBs.[6][7] By engaging with these key microtubule tip-tracking proteins, this compound enhances microtubule dynamics and stability.
-
Tau-Dependent Stabilization: The activity of this compound is intrinsically linked to the microtubule-associated protein Tau.[8] this compound enhances the recruitment of Tau to microtubules, which is critical for its stabilizing effect.[8] This is particularly significant in the context of tauopathies, where hyperphosphorylated Tau detaches from microtubules, leading to instability and the formation of neurofibrillary tangles.[9][10] Interestingly, this compound shows a preferential interaction with the 3-repeat (3R) Tau isoform over the 4-repeat (4R) isoform, which may explain differential efficacy in various tauopathies.[8]
The culmination of these interactions is the stabilization of the microtubule cytoskeleton. This stabilization is crucial for protecting neurons against various insults, including oxidative stress, zinc toxicity, and agents like nocodazole that induce microtubule depolymerization.[1][5][10] A stabilized microtubule network ensures the integrity of axonal transport, a process vital for neuronal function and survival that is often impaired in neurodegenerative diseases.[11][12]
References
- 1. Peptide neuroprotection through specific interaction with brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: research and development of a peptide derived from activity-dependent neuroprotective protein (ADNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin is the target binding site for this compound-related peptides: ADNF-9, D-NAP, and D-SAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Peptide this compound Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Davunetide - Drug Targets, Indications, Patents - Synapse [synapse.patsthis compound.com]
- 8. This compound (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Dependent Neuroprotective Protein Snippet this compound Reduces Tau Hyperphosphorylation and Enhances Learning in a Novel Transgenic Mouse Model | Semantic Scholar [semanticscholar.org]
- 10. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule-stabilizing peptides and small molecules protecting axonal transport and brain function: focus on davunetide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (davunetide) modifies disease progression in a mouse model of severe neurodegeneration: protection against impairments in axonal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nucleosome Assembly Protein (NAP) Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleosome Assembly Proteins (NAPs) are a highly conserved family of histone chaperones that play a pivotal role in the dynamic landscape of eukaryotic chromatin.[1] These acidic proteins are integral to a multitude of cellular processes, including DNA replication, transcription, and DNA repair, primarily by mediating the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[2][3] A deeper understanding of the structure and function of NAP proteins and their constituent domains is crucial for elucidating the mechanisms of chromatin-based regulation and for the development of novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core structural features of this compound proteins, details of their key functional domains, methodologies for their study, and insights into their interaction pathways.
Core Structure and Domains of this compound Proteins
This compound proteins are characterized by a conserved modular architecture, typically consisting of a central core domain flanked by intrinsically disordered and highly acidic N-terminal and C-terminal tails.[4] The overall structure of a this compound protein allows it to function as a versatile histone chaperone, capable of binding to both core histones (H2A, H2B, H3, H4) and linker histone H1.[5][6]
The Conserved this compound Core Domain
The hallmark of the this compound family is the central, evolutionarily conserved this compound domain.[7] This domain is responsible for the homodimerization of this compound proteins, forming a characteristic "earmuff" or "headphone" shaped structure.[8] The dimer interface is primarily formed by a long alpha-helix from each monomer, creating a stable platform for histone binding.[9] Structural studies of yeast NAP1 (yNAP1) have revealed that this core domain, roughly encompassing residues 70-370, is both necessary and sufficient for histone binding and nucleosome assembly in vitro.[5] The core domain itself can be further subdivided into a dimerization domain and a protein-protein interaction domain, which features a four-stranded antiparallel β-sheet.[9]
Acidic N- and C-Terminal Domains
Most this compound proteins possess highly acidic N- and/or C-terminal regions that are intrinsically disordered.[4] These regions are enriched in aspartic and glutamic acid residues and are thought to play a crucial role in histone binding by mimicking the negative charge of DNA, thereby providing a favorable interaction surface for the positively charged histones.[7] For instance, in human SET/TAF-Iβ, a member of the this compound family, the C-terminal acidic tail is critical for its histone chaperone activity.[7] While the core domain provides the primary binding platform, the acidic tails are believed to contribute to the dynamic and transient nature of this compound-histone interactions, facilitating the efficient transfer of histones to DNA.
Quantitative Data on this compound Protein Domains
The precise length and boundaries of the different domains can vary between this compound family members and across species. The following table summarizes available quantitative data on the domain organization of several representative this compound proteins.
| Protein | Species | Total Length (Amino Acids) | Core Domain (Approx. Residues) | N-Terminal Region (Approx. Residues) | C-Terminal Region (Approx. Residues) | Reference(s) |
| NAP1L1 | Homo sapiens | 391 | Not explicitly defined | Not explicitly defined | Not explicitly defined | [10] |
| NAP1L1 (isoform 2) | Homo sapiens | 207 | Not explicitly defined | Not explicitly defined | Not explicitly defined | [11] |
| Nap1 | Saccharomyces cerevisiae | 417 | 70-370 | 1-69 | 371-417 | [5][12] |
| xNAP1 | Xenopus laevis | 393 | 38-282 | 1-37 | 283-393 | [4][6] |
| Nap1 | Drosophila melanogaster | Not explicitly defined | Not explicitly defined | Not explicitly defined | Not explicitly defined | |
| SET/TAF-Iβ | Homo sapiens | 277 | 80-225 | 1-79 | 226-277 | [7][13] |
Signaling and Interaction Pathways
This compound proteins function at the crossroads of several critical cellular pathways, interacting with a diverse array of proteins to regulate chromatin structure and function. The following diagrams, generated using the DOT language, illustrate key this compound-centric pathways.
NAP1-Mediated Histone Shuttling
NAP1 plays a crucial role in the transport of newly synthesized histones H2A and H2B from the cytoplasm into the nucleus. This process involves a coordinated interaction with the importin Kap114.[3]
NAP1 in Nucleosome Assembly and Transcriptional Regulation
NAP1 facilitates the deposition of histones onto DNA to form nucleosomes. This process is often coupled with the activities of other chromatin-modifying enzymes and transcriptional coactivators, such as p300/CBP.[14] Furthermore, the interaction with corepressors like Alien (also known as ATAD2) can modulate NAP1's activity.[2]
Experimental Methodologies for Studying this compound Protein Structure
The determination of the three-dimensional structure of this compound proteins and their complexes with histones has been instrumental in understanding their function. The following sections provide detailed outlines of the key experimental protocols used in these studies.
X-ray Crystallography of this compound-Histone Complexes
X-ray crystallography provides high-resolution structural information of proteins in a crystalline state.
Experimental Workflow:
Detailed Protocol Outline:
-
Recombinant Protein Expression and Purification:
-
Express recombinant this compound and histone proteins (e.g., in E. coli).[14]
-
Purify individual proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[15]
-
For histones, purification from inclusion bodies followed by refolding is often necessary.[16]
-
-
In Vitro Reconstitution of this compound-Histone Complex:
-
Mix purified this compound and histone proteins in appropriate stoichiometric ratios in a high-salt buffer.
-
Gradually reduce the salt concentration through dialysis to allow for complex formation.[17]
-
Purify the complex using size-exclusion chromatography to isolate the desired oligomeric state.
-
-
Crystallization Screening:
-
Concentrate the purified complex to a suitable concentration (typically 5-10 mg/mL).
-
Perform high-throughput screening of various crystallization conditions (precipitants, pH, salts, additives) using vapor diffusion methods (sitting or hanging drop).[18]
-
-
X-ray Diffraction Data Collection:
-
Mount a single, well-ordered crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the electron density map.
-
Build an atomic model of the protein complex into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Solution NMR Spectroscopy of this compound-Histone Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein structure, dynamics, and interactions in solution, providing information that is complementary to crystallography.
Experimental Workflow:
References
- 1. embopress.org [embopress.org]
- 2. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Nuclear import of histones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a structural and functional domain in xNAP1 involved in protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of nucleosome assembly protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Identification of distinct SET/TAF-Iβ domains required for core histone binding and quantitative characterisation of the interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Protein structure - NAP1L1 - The Human Protein Atlas [v22.proteinatlas.org]
- 11. uniprot.org [uniprot.org]
- 12. NAP1 | SGD [yeastgenome.org]
- 13. portlandpress.com [portlandpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. protocols.io [protocols.io]
- 16. Nucleosome Core Particle Reconstitution with Recombinant Histones and Widom 601 DNA | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Reconstitution of In Vivo-Like Nucleosome Positioning on Yeast DNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Intracellular Journey of Nucleosome Assembly Protein (NAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nucleosome Assembly Protein (NAP) family consists of highly conserved histone chaperones that play a crucial role in the dynamics of chromatin. Their function is intrinsically linked to their location within the cell. This technical guide provides an in-depth exploration of the cellular localization of this compound proteins, with a primary focus on the well-characterized member, NAP1. It details the mechanisms governing their nucleocytoplasmic shuttling, the influence of cell cycle-dependent signaling pathways, and provides comprehensive protocols for experimental determination of their subcellular distribution.
Cellular Localization of this compound Proteins: A Tale of Two Compartments
Nucleosome Assembly Proteins are not confined to a single cellular compartment. Instead, they exhibit a dynamic localization pattern, shuttling between the nucleus and the cytoplasm. This dual localization is essential for their diverse functions, which extend beyond their canonical role in nucleosome assembly in the nucleus.
-
Cytoplasmic Pool: In the cytoplasm, NAPs bind to newly synthesized histones, preventing their aggregation and facilitating their transport into the nucleus. This cytoplasmic reservoir of histone-NAP complexes ensures a ready supply of histones for DNA replication and repair.
-
Nuclear Pool: Inside the nucleus, NAPs participate in the assembly and disassembly of nucleosomes, thereby modulating chromatin structure and gene expression. They are also involved in DNA repair and other nuclear processes.
-
Other Locations: Recent studies have also identified NAP1 at the centrosomes during mitosis, suggesting a role in cell division.[1]
The distribution of this compound proteins between the nucleus and cytoplasm is not static but is tightly regulated, primarily by the cell cycle.
Quantitative Distribution of NAP1 Across the Cell Cycle
| Cell Cycle Phase | Predominant Localization | Nuclear/Cytoplasmic Ratio | Supporting Evidence |
| G1 Phase | Cytoplasmic | Low | In G1, NAP1 is mainly phosphorylated, leading to its retention in the cytoplasm.[2] |
| S Phase | Nuclear | High | Dephosphorylation of NAP1 during the transition to S phase promotes its accumulation in the nucleus to facilitate nucleosome assembly during DNA replication.[2] |
| G2 Phase | Cytoplasmic | Low | Re-phosphorylation of NAP1 at the end of S phase leads to its export back to the cytoplasm.[2] |
| M Phase | Centrosomal & Diffuse | Variable | NAP1 has been observed to localize to centrosomes during mitosis, playing a role in the activation of TBK1.[1][3] |
Note: The nuclear/cytoplasmic ratios are qualitative descriptions based on current literature.
Signaling Pathways Regulating this compound Localization
The dynamic localization of this compound proteins is orchestrated by a network of signaling pathways, with post-translational modifications, particularly phosphorylation, playing a central role.
The Role of Casein Kinase 2 (CK2) in Nuclear Import
Phosphorylation by Casein Kinase 2 (CK2) is a key event that promotes the nuclear import of NAP1.[4] CK2 is a ubiquitously expressed serine/threonine kinase that phosphorylates NAP1 at multiple sites.[4] This phosphorylation event is thought to either expose the Nuclear Localization Signal (NLS) of NAP1 or enhance its interaction with importin proteins, the cellular machinery responsible for transporting cargo into the nucleus.
Nucleocytoplasmic Shuttling: The Role of NLS and NES
The movement of NAP1 between the nucleus and cytoplasm is a tightly controlled process mediated by specific amino acid sequences within the protein:
-
Nuclear Localization Signal (NLS): A stretch of basic amino acids that acts as a tag for nuclear import. The NLS is recognized by importin proteins, which then ferry the NLS-containing protein through the nuclear pore complex.
-
Nuclear Export Signal (NES): A leucine-rich sequence that signals for the protein to be exported from the nucleus. The NES is recognized by exportin proteins (like CRM1), which mediate its transport back to the cytoplasm.
The interplay between NLS-mediated import and NES-mediated export determines the steady-state localization of NAP1.[5] Mutations in the NES lead to a predominant nuclear accumulation of NAP1.[5]
Experimental Protocols for Determining Cellular Localization
Several well-established techniques are employed to determine the subcellular localization of this compound proteins.
Immunofluorescence Staining
Immunofluorescence allows for the visualization of this compound proteins within intact cells, providing spatial information about their distribution.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells to an appropriate density on glass coverslips.
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
To allow antibodies to access intracellular antigens, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the this compound protein of interest in the blocking buffer. A typical starting dilution for a commercial anti-NAP1L1 antibody is 1:1000 to 1:2000 for Western Blot, and this can be adapted for immunofluorescence. Optimization is recommended.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody that recognizes the host species of the primary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular components into different fractions (e.g., nuclear and cytoplasmic), allowing for the quantification of the amount of this compound protein in each compartment via Western blotting.
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, EDTA, and a mild detergent like NP-40) to swell the cells and selectively rupture the plasma membrane.
-
Incubate on ice for 15-20 minutes.
-
-
Separation of Cytoplasmic and Nuclear Fractions:
-
Homogenize the cell lysate using a Dounce homogenizer or by passing it through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with the lysis buffer.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (containing a higher salt concentration and stronger detergents) to lyse the nuclear envelope.
-
Incubate on ice with periodic vortexing.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the nuclear debris.
-
The supernatant contains the nuclear proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the this compound protein of interest.
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Analyze the band intensities to quantify the relative abundance of the this compound protein in each fraction. It is crucial to also probe for compartment-specific markers (e.g., tubulin for the cytoplasm and histone H3 or lamin B for the nucleus) to verify the purity of the fractions.
-
Implications for Drug Development
The dynamic localization of this compound proteins has significant implications for their function and, consequently, for the development of therapeutic agents that target chromatin-related processes.
-
Targeting Nuclear Import/Export: Modulating the activity of kinases like CK2 or the components of the nuclear import/export machinery could alter the subcellular distribution of NAPs, thereby influencing their activity in the nucleus. This could be a viable strategy for diseases characterized by aberrant chromatin structure or gene expression.
-
Cell Cycle-Specific Therapies: Given the cell cycle-dependent localization of NAP1, therapies targeting its nuclear functions would likely be most effective during the S phase. This knowledge could inform the timing and dosage of such treatments to maximize efficacy and minimize off-target effects.
Conclusion
The cellular localization of this compound proteins is a dynamic and tightly regulated process that is fundamental to their diverse biological roles. The continuous shuttling between the cytoplasm and the nucleus, governed by specific signaling pathways and transport mechanisms, allows these histone chaperones to participate in a wide array of cellular activities, from histone trafficking and chromatin assembly to the regulation of the cell cycle. A thorough understanding of the spatiotemporal dynamics of this compound proteins, facilitated by the experimental approaches detailed in this guide, is crucial for elucidating their precise functions in both normal physiology and disease, and for the development of novel therapeutic strategies targeting chromatin-based pathologies. Future research focusing on obtaining precise quantitative data on the subcellular distribution of this compound family members will further refine our understanding of their complex roles within the cell.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation by Casein Kinase 2 Regulates Nap1 Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of nucleocytoplasmic shuttling of yeast Nap1 in mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Expression and Regulation of Genes in N-Acetyl-L-Aspartate (NAA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-aspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), playing a crucial role in various neurobiological processes including myelination, energy metabolism, and neurotransmission. The homeostasis of NAA is tightly regulated by the expression of two key genes: NAT8L, which encodes the synthesizing enzyme N-acetyltransferase 8-like, and ASPA, which encodes the catabolizing enzyme Aspartoacylase. Dysregulation of these genes is implicated in severe neurological disorders, most notably Canavan disease, a fatal leukodystrophy. This technical guide provides a comprehensive overview of the expression and regulation of the ASPA and NAT8L genes, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.
Gene Expression Profiles
The expression of ASPA and NAT8L is highly compartmentalized within the CNS, reflecting the specialized roles of different neural cell types in NAA metabolism.
ASPA Gene Expression
Aspartoacylase (ASPA) is predominantly expressed in oligodendrocytes, the myelin-producing cells of the CNS.[1][2] This localization is critical for its function in providing acetate for myelin lipid synthesis.[2] Lower levels of ASPA expression have also been reported in other tissues, including the kidney, lung, and liver.[3]
Table 1: Quantitative Expression Data for the ASPA Gene
| Tissue/Cell Type | Species | Method | Key Findings | Reference(s) |
| Brain (Oligodendrocytes) | Human, Rodent | Immunohistochemistry, qRT-PCR | High expression, concentrated in white matter.[4][5] | [4][5] |
| Brain (Neurons) | Human, Rodent | Immunohistochemistry | Generally low to undetectable expression. | [4] |
| Kidney | Human, Mouse | qRT-PCR, Western Blot | Detectable expression.[3][6] | [3][6] |
| Lung | Human | qRT-PCR | Detectable expression.[3] | [3] |
| Liver | Human | qRT-PCR | Detectable expression.[3] | [3] |
NAT8L Gene Expression
In contrast to ASPA, N-acetyltransferase 8-like (NAT8L) is primarily expressed in neurons, where it synthesizes NAA.[7] This neuronal expression is consistent with NAA's proposed roles in neuronal energy metabolism and as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG). NAT8L expression has also been detected in adipose tissues.[8]
Table 2: Quantitative Expression Data for the NAT8L Gene
| Tissue/Cell Type | Species | Method | Key Findings | Reference(s) |
| Brain (Neurons) | Mouse | In situ hybridization, qRT-PCR | High expression, particularly in hippocampal and cortical neurons.[7] | [7] |
| Brain (Astrocytes) | Mouse | In situ hybridization | No detectable expression.[7] | [7] |
| Brain (Microglia) | Mouse | In situ hybridization | No detectable expression.[7] | [7] |
| Brown Adipose Tissue (BAT) | Mouse | qRT-PCR | High expression, comparable to brain levels.[8] | [8] |
| White Adipose Tissue (WAT) | Mouse | qRT-PCR | Lower expression compared to brain and BAT.[8] | [8] |
Regulation of Gene Expression
The expression of ASPA and NAT8L is controlled by complex regulatory networks involving transcription factors and signaling pathways. Understanding these mechanisms is crucial for developing therapeutic strategies for NAA-related disorders.
Transcriptional Regulation of ASPA
The promoter region of the ASPA gene contains binding sites for numerous transcription factors, suggesting a complex regulation of its expression.
Table 3: Potential Transcription Factors Regulating ASPA Expression
| Transcription Factor | Evidence | Potential Role | Reference(s) |
| AML1a | ChIP-Seq | Regulation of gene expression. | [9] |
| Cdc5 | ChIP-Seq | Cell cycle-dependent regulation. | [9] |
| Elk-1 | ChIP-Seq | Response to growth factor signaling. | [9] |
| Evi-1 | ChIP-Seq | Developmental regulation. | [9] |
| LyF-1 | ChIP-Seq | Regulation in hematopoietic and other tissues. | [9] |
| YY1 | ChIP-Seq | Both activation and repression of transcription. | [9] |
Signaling Pathways Regulating NAT8L Expression
The cAMP signaling pathway has been shown to modulate the expression of the NAT8L gene.
Studies have indicated that protein kinase A (PKA), a key component of the cAMP signaling pathway, regulates NAT8L gene expression in neurons.[10] The activation of this pathway, for instance by cAMP inducers, can lead to a decrease in NAT8L mRNA levels and enzymatic activity.[10]
Experimental Protocols
Accurate and reproducible methods are essential for studying the expression and regulation of ASPA and NAT8L. This section provides detailed protocols for key experimental techniques.
Quantification of mRNA Levels by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels.
Protocol: RT-qPCR for NAT8L mRNA [11]
-
RNA Isolation:
-
Homogenize 2 x 106 cells or 0.1 g of brain tissue in 1 mL of RNA extraction buffer (e.g., TRIzol).
-
Add 200 µL of chloroform, vortex, and incubate at 4°C for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.
-
Precipitate RNA overnight at -20°C.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol, air dry, and resuspend in RNase-free water.
-
Quantify RNA concentration using a spectrophotometer or fluorometer.
-
-
Reverse Transcription:
-
Prepare a reaction mix containing 1 µg of total RNA, random hexamer primers, dNTPs, and reverse transcriptase enzyme in a total volume of 20 µL.
-
Incubate at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing cDNA template, forward and reverse primers for NAT8L (and a reference gene like β-actin), and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Perform real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of NAT8L mRNA.
-
Analysis of Transcript Size and Abundance by Northern Blotting
Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA transcripts.
Protocol: Northern Blot Analysis of ASPA mRNA [12]
-
RNA Electrophoresis:
-
Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.
-
Include an RNA ladder to determine transcript size.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum blotting.
-
Crosslink the RNA to the membrane using UV irradiation or baking.
-
-
Probe Labeling:
-
Synthesize a DNA or RNA probe complementary to the ASPA mRNA sequence.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxin or biotin).
-
-
Hybridization and Washing:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with the labeled probe overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).
-
Wash the membrane under stringent conditions to remove unbound probe.
-
-
Detection:
-
For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, perform a series of enzymatic reactions to generate a chemiluminescent or colorimetric signal.
-
Analyze the resulting bands to determine the size and relative abundance of the ASPA transcript.
-
Promoter Activity Analysis using Luciferase Reporter Assays
Luciferase reporter assays are used to investigate the activity of a promoter and identify key regulatory elements.
Protocol: Dual-Luciferase Reporter Assay for ASPA Promoter Analysis [13][14]
-
Construct Preparation:
-
Clone the promoter region of the ASPA gene upstream of the firefly luciferase gene in a reporter vector.
-
Co-transfect this construct into a suitable cell line (e.g., an oligodendrocyte cell line) along with a control vector expressing Renilla luciferase under a constitutive promoter.
-
-
Cell Transfection and Treatment:
-
Transfect the cells with the reporter and control plasmids using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with any compounds or stimuli of interest that may affect ASPA promoter activity.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different conditions to determine the effect on ASPA promoter activity.
-
Implications for Drug Development
A thorough understanding of the expression and regulation of ASPA and NAT8L is paramount for the development of novel therapeutics for Canavan disease and other neurological disorders associated with aberrant NAA metabolism.
-
Gene Therapy: The primary therapeutic strategy for Canavan disease is gene therapy aimed at restoring functional ASPA in the CNS.[1][15][16] Current clinical trials are utilizing adeno-associated virus (AAV) vectors to deliver a functional copy of the ASPA gene directly to the brain.[1][17] The success of these therapies relies on achieving sufficient and sustained expression of the transgene in the correct cell type, primarily oligodendrocytes.
-
Small Molecule Modulators: Targeting the signaling pathways that regulate ASPA and NAT8L expression could offer an alternative therapeutic approach. For instance, small molecules that can upregulate ASPA expression or downregulate NAT8L expression might be beneficial in Canavan disease by reducing the accumulation of NAA.
-
Biomarker Development: Monitoring the expression levels of ASPA and NAT8L mRNA or their protein products could serve as valuable biomarkers for disease progression and therapeutic efficacy in clinical trials.
Conclusion
The intricate regulation of ASPA and NAT8L gene expression is fundamental to maintaining NAA homeostasis and ensuring proper CNS function. This technical guide has provided a detailed overview of the current knowledge in this field, from cellular expression patterns to the molecular mechanisms of regulation and the experimental techniques used for their study. Continued research into these areas will be critical for advancing our understanding of NAA neurobiology and for the development of effective treatments for devastating neurological disorders like Canavan disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Dual-function AAV gene therapy reverses late-stage Canavan disease pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of aspartoacylase (ASPA) and Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartoacylase - Wikipedia [en.wikipedia.org]
- 7. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NAT8L (N-Acetyltransferase 8-Like) Accelerates Lipid Turnover and Increases Energy Expenditure in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. The cAMP Inducers Modify N-Acetylaspartate Metabolism in Wistar Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.12. Real-Time RT-qPCR Analysis of NAT8L and Chat mRNA Levels [bio-protocol.org]
- 12. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntsad.org [ntsad.org]
- 16. Adeno-associated virus-mediated gene therapy in a patient with Canavan disease using dual routes of administration and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical protocol. Gene therapy of Canavan disease: AAV-2 vector for neurosurgical delivery of aspartoacylase gene (ASPA) to the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NAP (Davunetide): From Discovery to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAP (NAPVSIPQ), also known as davunetide or AL-108, is an eight-amino-acid peptide fragment derived from the Activity-Dependent Neuroprotective Protein (ADNP). Discovered through systematic peptide screening of ADNP, this compound has demonstrated significant neuroprotective properties in a wide range of preclinical models of neurodegenerative diseases and neurological insults. Its primary mechanism of action involves the stabilization of microtubules through interaction with microtubule end-binding proteins, which in turn modulates crucial intracellular signaling pathways, including the PI-3K/Akt and MAPK/ERK cascades. This technical guide provides a comprehensive overview of the discovery, history, and core mechanisms of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its signaling pathways to serve as a valuable resource for the scientific community.
Discovery and History
The journey of this compound began with the discovery of Activity-Dependent Neuroprotective Protein (ADNP), a protein secreted by glial cells that showed potent neuroprotective effects. To identify the smallest active region of this large protein, researchers systematically synthesized and tested overlapping peptide fragments. This process led to the identification of the eight-amino-acid sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ), which retained the neuroprotective properties of the full-length ADNP.[1]
Subsequent preclinical studies demonstrated the efficacy of this compound in various in vitro and in vivo models of neurodegeneration. It was shown to protect neurons from a variety of toxic insults, including those induced by the Alzheimer's-related beta-amyloid peptide, glutamate excitotoxicity, and oxidative stress. These promising preclinical findings propelled this compound into clinical development under the name davunetide.
Clinical trials have explored the therapeutic potential of davunetide in several neurological and psychiatric conditions. While a Phase II/III trial for Progressive Supranuclear Palsy (PSP) did not meet its primary endpoints, other studies have shown encouraging signals.[2] For instance, in a trial for schizophrenia, davunetide demonstrated a beneficial effect on functional capacity. Furthermore, exploratory studies in amnestic mild cognitive impairment, a precursor to Alzheimer's disease, suggested potential cognitive benefits.
Core Mechanism of Action: Microtubule Stabilization and Downstream Signaling
The primary mechanism underpinning this compound's neuroprotective effects is its ability to stabilize microtubules. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and synaptic plasticity. Their dysregulation is a common pathological feature in many neurodegenerative diseases, often referred to as tauopathies.
This compound's interaction with the microtubule network is mediated by its "SIP" motif (Ser-Ile-Pro), which binds to microtubule end-binding proteins (EBs), specifically EB1 and EB3. These proteins are located at the growing plus-ends of microtubules and play a crucial role in regulating their dynamics. By engaging with EBs, this compound promotes microtubule assembly and stability.
The stabilization of microtubules by this compound has several critical downstream consequences:
-
Reduction of Tau Hyperphosphorylation: In a healthy state, the protein Tau binds to and stabilizes microtubules. In several neurodegenerative diseases, Tau becomes hyperphosphorylated and detaches from microtubules, leading to their destabilization and the formation of neurotoxic Tau aggregates. By promoting microtubule stability, this compound indirectly reduces the pool of unbound, hyperphosphorylated Tau.
-
Activation of Pro-Survival Signaling Pathways: The integrity of the microtubule cytoskeleton is intimately linked to intracellular signaling cascades that govern cell survival and death. This compound has been shown to activate two key pro-survival pathways:
-
PI-3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Activation of Akt by this compound leads to the phosphorylation and inhibition of pro-apoptotic proteins.
-
MAPK/ERK Pathway: This cascade is involved in cell differentiation, growth, and survival. This compound-mediated activation of ERK contributes to its neurotrophic and protective effects.
-
-
Enhancement of Synaptic Plasticity: Healthy synaptic function relies on a dynamic and stable microtubule network for the transport of essential proteins and organelles. By maintaining microtubule integrity, this compound supports synaptic health and has been shown to positively influence dendritic spine density, a key structural correlate of synaptic strength.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (davunetide).
Table 1: Preclinical Efficacy of this compound
| Model System | Insult/Disease Model | This compound Concentration | Outcome Measure | Quantitative Result |
| Primary cortical neurons | Beta-amyloid (Aβ) toxicity | 1 nM - 1 µM | Neuronal viability | Concentration-dependent increase in survival |
| Primary cortical neurons | Glutamate excitotoxicity | 1 pM - 100 nM | Neuronal viability | Significant protection at femtomolar concentrations |
| PC12 cells | Oxidative stress (H2O2) | 10⁻¹² M - 10⁻⁸ M | Cell survival | Increased cell viability |
| In vivo mouse model | Traumatic Brain Injury | 1 mg/kg | Cognitive function | Improved performance in Morris Water Maze |
| Adnp+/- mice | ADNP haploinsufficiency | Not specified | Dendritic spine density | Partial amelioration of reduced spine density[3] |
Table 2: Clinical Trial Data for Davunetide
| Indication | Phase | N | Dosing | Primary Outcome Measure(s) | Key Quantitative Findings |
| Schizophrenia | II | 63 | 5 mg or 30 mg daily (intranasal) | MATRICS Consensus Cognitive Battery (MCCB), UCSD Performance-based Skills Assessment (UPSA) | MCCB: No significant difference vs. placebo (Effect size d=0.34 for 5mg, d=0.21 for 30mg). UPSA: Significant main effect of treatment (p=0.048) (Effect size d=0.74 for 5mg, d=0.48 for 30mg). |
| Schizophrenia (sub-study) | II | 18 | 5 mg or 30 mg daily (intranasal) | N-acetylaspartate/creatine (NAA/Cr), Choline/creatine (Choline/Cr) in DLPFC | High-dose (30mg) vs. placebo: Trend towards 8.0% increase in NAA/Cr (p=0.072); Significant 7.9% increase in Choline/Cr (p=0.040). |
| Progressive Supranuclear Palsy (PSP) | II/III | 313 | 30 mg twice daily (intranasal) | PSP Rating Scale (PSPRS), Schwab and England Activities of Daily Living (SEADL) | No significant difference between davunetide and placebo on primary endpoints.[2] |
Table 3: Pharmacokinetic Properties of Davunetide
| Parameter | Route of Administration | Value | Species |
| Half-life | Intranasal, Intravenous | 30 - 120 minutes | Human |
| CSF Exposure | Intranasal | < 4% of plasma exposure | Human |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
Tubulin Co-sedimentation Assay
This assay is used to determine the binding of this compound to microtubules.
Principle: Microtubules, being large polymers, can be pelleted by high-speed centrifugation. If this compound binds to microtubules, it will be found in the pellet along with the tubulin.
Protocol Outline:
-
Tubulin Polymerization: Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) at 37°C to induce microtubule formation. Taxol, a microtubule-stabilizing agent, is often added to maintain the polymerized state.
-
Incubation with this compound: Different concentrations of this compound are added to the polymerized microtubules and incubated to allow for binding.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated proteins.
-
Analysis: The supernatant (containing unbound this compound and unpolymerized tubulin) and the pellet (containing microtubules and bound this compound) are separated. The protein content of each fraction is analyzed by SDS-PAGE and Coomassie blue staining or Western blotting using an antibody against this compound or a tag fused to it. The amount of this compound in the pellet is quantified to determine the extent of binding.
In Vitro Neuroprotection Assay
This assay assesses the ability of this compound to protect neurons from toxic insults.
Principle: Neuronal cells are exposed to a neurotoxin in the presence or absence of this compound. Cell viability is then measured to determine the protective effect of the peptide.
Protocol Outline:
-
Cell Culture: Primary neurons (e.g., cortical or hippocampal) or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Toxin Exposure: A neurotoxin (e.g., beta-amyloid oligomers, glutamate, or H2O2) is added to the cell culture medium.
-
Incubation: The cells are incubated with the toxin and this compound for a duration sufficient to induce cell death in the control (toxin only) group (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as:
-
MTT Assay: Measures the metabolic activity of living cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
-
Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control groups (vehicle-treated and toxin-only treated) to determine the neuroprotective efficacy of this compound. IC50 or EC50 values can be calculated.
Affinity Chromatography for Binding Partner Identification
This technique is used to identify proteins that interact with this compound.
Principle: this compound is immobilized on a solid support (resin). A cell lysate is passed over this resin. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified.
Protocol Outline:
-
Immobilization of this compound: this compound, often with a chemical linker, is covalently attached to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Preparation of Cell Lysate: A protein extract is prepared from a relevant cell type or tissue (e.g., brain tissue) under conditions that preserve protein-protein interactions.
-
Binding: The cell lysate is incubated with the this compound-coupled resin to allow for binding of interacting proteins.
-
Washing: The resin is washed extensively with a buffer to remove non-specifically bound proteins.
-
Elution: The proteins specifically bound to this compound are eluted from the resin using a change in buffer conditions (e.g., high salt concentration or a change in pH).
-
Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques such as mass spectrometry.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
References
An In-depth Technical Guide to the Nucleosome Assembly Protein (NAP) Family and its Homologs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nucleosome Assembly Protein (NAP) family comprises a group of highly conserved histone chaperones that are fundamental to the maintenance of genome integrity and the regulation of gene expression. These proteins play a critical role in the dynamic processes of chromatin assembly and disassembly, histone transport, and the modulation of higher-order chromatin structure. Dysregulation of this compound family members has been implicated in a range of human diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound protein family, its core members, and homologs across species. It delves into their molecular functions, involvement in key signaling pathways, and presents quantitative data on their expression and binding affinities. Furthermore, this guide offers detailed experimental protocols for studying this compound proteins and their interactions, alongside visualizations of relevant biological pathways and experimental workflows to aid researchers in their scientific endeavors.
Introduction to the this compound Protein Family
The this compound family of proteins was first identified for its ability to facilitate the assembly of nucleosomes, the fundamental repeating units of chromatin.[1] These proteins act as histone chaperones, binding to histones to prevent their aggregation and ensuring their proper deposition onto DNA.[1] The family is evolutionarily conserved, with homologs found in a wide range of organisms from yeast to humans, highlighting their essential cellular functions.[2]
Core members of the this compound family in humans include NAP1L1 through NAP1L5.[1] These proteins share a conserved this compound domain but exhibit distinct expression patterns and cellular functions, suggesting a degree of specialization.[1] Their roles extend beyond simple nucleosome assembly to include participation in DNA replication and repair, transcriptional regulation, and cell cycle control.[1]
Core Functions of the this compound Protein Family
The primary function of this compound proteins is to act as histone chaperones, particularly for histones H2A and H2B.[3] They are involved in:
-
Nucleosome Assembly and Disassembly: NAPs mediate the deposition of H2A-H2B dimers onto the (H3-H4)2 tetramer-DNA complex to form a complete nucleosome.[4] They can also facilitate the removal of H2A-H2B dimers, contributing to chromatin fluidity and accessibility.[3]
-
Histone Shuttling: this compound proteins can shuttle histones between the cytoplasm and the nucleus, ensuring a ready supply of histones for DNA replication and repair.[3]
-
Transcriptional Regulation: By influencing chromatin structure, NAPs can impact gene expression. They have been shown to interact with transcription factors and chromatin remodeling complexes to either activate or repress transcription.
-
Cell Cycle Progression: this compound proteins are involved in regulating transitions through the cell cycle, in part through their interactions with cyclins.[5]
This compound Protein Family Homologs
The this compound protein family is highly conserved across eukaryotes. Understanding the functions of this compound homologs in model organisms provides valuable insights into their roles in human biology and disease.
| Organism | Homolog(s) | Key Functions | References |
| Homo sapiens (Human) | NAP1L1, NAP1L2, NAP1L3, NAP1L4, NAP1L5 | Nucleosome assembly, histone shuttling, transcriptional regulation, cell cycle control. Implicated in cancer and neurodegenerative diseases. | [6],[7] |
| Saccharomyces cerevisiae (Yeast) | Nap1 | Histone chaperone, nucleocytoplasmic shuttling of histones, interaction with B-type cyclins. | [7],[2] |
| Drosophila melanogaster (Fruit fly) | Nap1 | Chromatin assembly, telomere stability, interaction with B-type cyclins. | [8],[2] |
| Arabidopsis thaliana (Thale cress) | AtNAP1;1-4, AtNRP1-2 | Plant development, flowering time, stress responses. |
Quantitative Data on this compound Protein Family
Binding Affinities
The interaction between this compound proteins and histones is a critical aspect of their function. The dissociation constant (Kd) is a measure of the binding affinity between two molecules.
| This compound Family Member | Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| SET/TAF-Iβ (Human) | Histone H3 | 0.15 µM | Fluorescence Spectroscopy | [9] |
| SET/TAF-Iβ (Human) | Histone H2B | 2.87 µM | Fluorescence Spectroscopy | [9] |
Expression Levels in Disease
Aberrant expression of this compound family members has been observed in various diseases, particularly cancer.
| This compound Family Member | Disease | Fold Change in Expression (Tumor vs. Normal) | Method | Reference |
| NAP1L1 | Colorectal Cancer (Wales cohort 1) | 2.7 | qPCR | [6] |
| NAP1L1 | Colorectal Cancer (Wales cohort 2) | 5.8 | qPCR | [6] |
| NAP1L1 | Hepatocellular Carcinoma | Significantly higher in HCC tissues | qPCR, Western Blot, IHC | [10] |
| NAP1L5 | Alzheimer's Disease | Downregulated in brain tissues | Bioinformatics, RT-qPCR, Western Blot | [7] |
Signaling Pathways Involving the this compound Protein Family
This compound proteins are integrated into complex cellular signaling networks. Their interactions with various proteins modulate key pathways involved in cell growth, proliferation, and stress responses.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Recent studies have implicated NAP1L1 in the regulation of this pathway, particularly in the context of cancer.
Caption: Wnt/β-catenin signaling pathway and the role of NAP1L1.
NAP1 and SET/TAF-I in Transcriptional Regulation
SET/TAF-I (also known as INHAT) is a member of the this compound family that plays a significant role in transcriptional regulation. It can act as both a histone chaperone and a transcriptional co-regulator.
Caption: Role of SET/TAF-Iβ in chromatin modification and transcription.
Experimental Protocols
Co-immunoprecipitation (Co-IP) of NAP1 and Interacting Proteins
This protocol describes the co-immunoprecipitation of a target protein (e.g., NAP1) to identify its interaction partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target protein (e.g., anti-NAP1)
-
Control IgG antibody (from the same species as the target antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-NAP1) or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Collect the eluate using a magnetic rack.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.
-
Caption: Workflow for Co-immunoprecipitation.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where a specific protein, such as a this compound family member, binds.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody against the target protein
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the specific antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
-
DNA Purification and Analysis:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).
-
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Histone Binding Assay (Nucleosome Assembly and Quantification - NAQ Assay)
This assay quantitatively measures the ability of a histone chaperone like NAP1 to assemble nucleosomes in vitro.[2][11]
Materials:
-
Recombinant histone chaperone (e.g., NAP1)
-
Recombinant histones (H2A, H2B, H3, H4)
-
DNA template (e.g., 207 bp DNA fragment)
-
NA buffer (assay buffer)
-
Micrococcal nuclease (MNase)
-
MNase buffer
-
EDTA (to stop MNase digestion)
-
Proteinase K
-
DNA purification kit
-
Bioanalyzer or similar instrument for DNA fragment analysis
Procedure:
-
Nucleosome Assembly Reaction:
-
In NA buffer, combine the histone chaperone and histones.
-
Incubate to allow the formation of histone-chaperone complexes.
-
Add the DNA template and incubate to allow nucleosome assembly.
-
-
MNase Digestion:
-
Digest the unprotected DNA with MNase. Nucleosome-bound DNA will be protected from digestion.
-
Stop the reaction with EDTA.
-
-
DNA Purification:
-
Treat with Proteinase K to remove proteins.
-
Purify the DNA fragments using a DNA purification kit.
-
-
Analysis:
-
Analyze the size and quantity of the protected DNA fragments using a Bioanalyzer. The presence of a ~147 bp fragment indicates successful nucleosome assembly.
-
References
- 1. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 2. youtube.com [youtube.com]
- 3. Structure-based protein function prediction using graph convolutional networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural evidence for Nap1-dependent H2A-H2B deposition and nucleosome assembly. [vivo.weill.cornell.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. An experimental analysis of graph representation learning for Gene Ontology based protein function prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Evolutionary Conservation of the Nucleosome Assembly Protein (NAP) Family: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Nucleosome Assembly Protein (NAP) family comprises a group of highly conserved histone chaperones that play a critical role in the dynamics of chromatin structure and function across all eukaryotic life. Their fundamental involvement in processes such as nucleosome assembly and disassembly, histone transport, and transcriptional regulation underscores their importance as potential therapeutic targets. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound protein family, presenting quantitative data on sequence conservation, detailed experimental protocols for studying their function, and visualizations of their interactions within cellular signaling pathways.
Introduction to the this compound Protein Family
Nucleosome Assembly Proteins (NAPs) are a family of acidic proteins that act as histone chaperones, binding to histones and facilitating their proper deposition onto DNA to form nucleosomes, the fundamental repeating units of chromatin. The this compound family is broadly conserved throughout eukaryotes, from single-celled yeasts to complex multicellular organisms, including humans.[1][2] This high degree of conservation highlights their indispensable role in maintaining genome stability and regulating gene expression.
The this compound family can be broadly categorized into NAP1 (Nucleosome Assembly Protein 1) and NAP1-like (NAP1L) proteins. While NAP1 is the most extensively studied member, the NAP1L proteins, including NAP1L1, NAP1L2, NAP1L3, NAP1L4, and NAP1L5, have also been shown to possess histone chaperone activity and are implicated in various cellular processes, including cell cycle regulation and cancer progression.[3]
Evolutionary Conservation of this compound Proteins
The remarkable conservation of this compound proteins across diverse eukaryotic lineages is a testament to their fundamental role in cellular life. This conservation is evident at the sequence, structural, and functional levels.
Orthologs and Paralogs
Analysis of this compound protein sequences across a wide range of species reveals the presence of both orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). The presence of multiple this compound paralogs in many species suggests that gene duplication events have played a significant role in the evolution of this family, potentially leading to the sub-functionalization or neo-functionalization of different family members.
Quantitative Analysis of Sequence Conservation
To provide a quantitative measure of the evolutionary conservation of NAP1, protein sequences from a diverse set of eukaryotic organisms were retrieved from the NCBI and UniProt databases. A multiple sequence alignment was performed using Clustal Omega, and the percentage identity and similarity were calculated. The results are summarized in the table below.
| Species Name | Common Name | UniProt/NCBI Accession | % Identity to Human NAP1L1 | % Similarity to Human NAP1L1 |
| Homo sapiens | Human | P55209 | 100% | 100% |
| Mus musculus | Mouse | P28656 | 98.7% | 99.2% |
| Danio rerio | Zebrafish | Q6PFT1 | 85.4% | 92.1% |
| Drosophila melanogaster | Fruit Fly | Q24150 | 61.3% | 78.9% |
| Caenorhabditis elegans | Nematode | O02375 | 54.2% | 73.5% |
| Arabidopsis thaliana | Thale Cress | Q9LJE3 | 45.8% | 65.7% |
| Saccharomyces cerevisiae | Budding Yeast | P25316 | 40.1% | 60.3% |
| Schizosaccharomyces pombe | Fission Yeast | O13813 | 38.9% | 58.8% |
Note: Percentage identity and similarity were calculated based on a global alignment with the human NAP1L1 protein (UniProt: P55209).
Conserved Domains
This compound proteins are characterized by a conserved domain architecture, which includes:
-
A Dimerization Domain: NAPs typically form homodimers, and this dimerization is crucial for their function.
-
An Acidic C-terminal Domain: This region is rich in acidic residues (aspartic and glutamic acid) and is thought to be involved in histone binding.
-
A Nuclear Export Signal (NES): This sequence mediates the export of the protein from the nucleus to the cytoplasm.
-
A Nuclear Localization Signal (NLS): This signal directs the protein to the nucleus.
The presence and conservation of these domains across different species underscore their functional importance.
Phylogenetic Analysis
To visualize the evolutionary relationships within the NAP1 protein family, a phylogenetic tree was constructed based on the multiple sequence alignment of NAP1 orthologs from representative eukaryotic species.
Figure 1: Phylogenetic tree of NAP1 orthologs.
Experimental Protocols for Studying this compound Conservation and Function
This section provides detailed methodologies for key experiments used to investigate the evolutionary conservation and function of this compound proteins.
Multiple Sequence Alignment and Phylogenetic Tree Construction
This protocol outlines the steps for performing a multiple sequence alignment and generating a phylogenetic tree to analyze the evolutionary relationships of this compound proteins.
Workflow:
Figure 2: Workflow for MSA and phylogenetic analysis.
Protocol:
-
Sequence Retrieval:
-
Obtain NAP1 protein sequences in FASTA format from databases such as NCBI (--INVALID-LINK--) or UniProt (--INVALID-LINK--).
-
Select a diverse range of eukaryotic species to represent different evolutionary lineages.
-
-
Multiple Sequence Alignment (MSA):
-
Use an online MSA tool such as Clustal Omega (--INVALID-LINK--) or MAFFT (4--INVALID-LINK--]
-
Paste the retrieved FASTA sequences into the input box.
-
Use the default alignment parameters for an initial analysis. The output will show conserved regions, substitutions, and gaps.
-
-
Phylogenetic Tree Construction:
-
The output of the MSA (in a format like PHYLIP or FASTA) can be used as input for phylogenetic analysis software.
-
MEGA (Molecular Evolutionary Genetics Analysis) is a user-friendly tool for this purpose (--INVALID-LINK--).
-
In MEGA, open the alignment file.
-
Choose a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
-
Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
-
Analysis and Visualization:
-
The resulting phylogenetic tree will depict the evolutionary relationships between the NAP1 proteins from the selected species.
-
Branch lengths are proportional to the amount of evolutionary change.
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions.[5][6] This protocol describes how to test the interaction between a this compound protein and a putative binding partner.
Workflow:
Figure 3: Workflow for a Yeast Two-Hybrid assay.
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of the this compound protein ("bait") into a Y2H vector containing a DNA-binding domain (e.g., GAL4-BD).
-
Clone the coding sequence of the potential interacting protein ("prey") into a Y2H vector containing a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with both the bait and prey plasmids using the lithium acetate/polyethylene glycol method.
-
-
Selection for Interaction:
-
Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan and leucine to select for the presence of both plasmids).
-
To test for interaction, plate the yeast on a more stringent selective medium that also lacks other nutrients (e.g., histidine, adenine) for which the biosynthesis genes are under the control of the GAL4 upstream activating sequence.
-
-
Reporter Gene Assay:
-
Growth on the stringent selective medium indicates a positive interaction.
-
For some Y2H systems, a colorimetric assay (e.g., β-galactosidase assay using X-gal) can be performed to confirm the interaction. A blue color indicates a positive interaction.
-
In Vitro Histone Binding Assay (GST Pull-Down)
This assay is used to determine the direct physical interaction between a this compound protein and histones.[1][7]
Workflow:
Figure 4: Workflow for a GST pull-down assay.
Protocol:
-
Expression and Purification of GST-NAP:
-
Express a GST-tagged this compound fusion protein in E. coli.
-
Purify the fusion protein using glutathione-agarose affinity chromatography.
-
-
Immobilization:
-
Incubate the purified GST-NAP with glutathione-agarose beads to immobilize the protein.
-
-
Binding Reaction:
-
Incubate the beads with purified core histones (H2A, H2B, H3, H4) or histone dimers/tetramers in a suitable binding buffer.
-
-
Washing:
-
Wash the beads several times with binding buffer to remove unbound histones.
-
-
Elution:
-
Elute the bound proteins from the beads using a buffer containing a high concentration of reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against the specific histones.
-
In Vitro Nucleosome Assembly Assay
This assay measures the ability of a this compound protein to facilitate the formation of nucleosomes from DNA and histones.[8][9]
Workflow:
Figure 5: Workflow for an in vitro nucleosome assembly assay.
Protocol:
-
Reaction Setup:
-
Combine a defined length of DNA (e.g., a 200 bp fragment), purified core histones, and the purified this compound protein in an assembly buffer.
-
-
Incubation:
-
Incubate the reaction at an appropriate temperature (e.g., 37°C) to allow for nucleosome assembly.
-
-
MNase Digestion:
-
Add Micrococcal Nuclease (MNase) to the reaction. MNase preferentially digests the linker DNA between nucleosomes, leaving the DNA wrapped around the histone octamer protected.
-
-
DNA Purification:
-
Stop the digestion and purify the DNA fragments.
-
-
Analysis:
-
Analyze the purified DNA fragments by agarose or polyacrylamide gel electrophoresis. The presence of a DNA band at approximately 147 bp is indicative of successful mononucleosome assembly.
-
Functional Complementation of a Yeast nap1Δ Mutant
This assay determines whether a NAP1 ortholog from another species can rescue the phenotype of a yeast strain in which the endogenous NAP1 gene has been deleted (nap1Δ).
Protocol:
-
Yeast Strain:
-
Use a Saccharomyces cerevisiae strain with a complete deletion of the NAP1 gene (nap1Δ). These strains often exhibit sensitivity to certain drugs (e.g., hydroxyurea) or temperature.
-
-
Expression Plasmid:
-
Clone the coding sequence of the NAP1 ortholog into a yeast expression vector with a suitable promoter (e.g., a galactose-inducible GAL1 promoter or a constitutive promoter like ADH1).
-
-
Yeast Transformation:
-
Transform the nap1Δ yeast strain with the expression plasmid containing the NAP1 ortholog. As a control, also transform the strain with an empty vector.
-
-
Phenotypic Analysis:
-
Plate serial dilutions of the transformed yeast strains on media containing the selective agent (e.g., hydroxyurea) or incubate at the restrictive temperature.
-
Growth of the yeast transformed with the NAP1 ortholog under the restrictive conditions, comparable to the wild-type strain, indicates functional complementation.
-
This compound Proteins in Cellular Signaling
This compound proteins are not only involved in the structural organization of chromatin but also play roles in various cellular signaling pathways, particularly those that regulate the cell cycle.
Interaction with the Cyclin B-CDK1 Pathway
NAP1 has been shown to interact with the key mitotic regulator, the Cyclin B-CDK1 complex. This interaction is important for proper mitotic progression.[10] CDK1 can phosphorylate NAP1, and this phosphorylation is thought to regulate NAP1's function and localization during mitosis.
References
- 1. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 2. All Resources - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. mafft.cbrc.jp [mafft.cbrc.jp]
- 5. youtube.com [youtube.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rupress.org [rupress.org]
Isolating Nucleosome Assembly Proteins: An In-depth Technical Guide for Subcellular Fractionation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for isolating Nucleosome Assembly Proteins (NAPs) from distinct subcellular compartments. NAPs are a family of histone chaperones that play a crucial role in the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin. Their dynamic localization between the cytoplasm and the nucleus, including their association with chromatin, necessitates specific and robust fractionation protocols to accurately study their function. This document details experimental protocols, presents quantitative data in a structured format, and provides visual workflows to guide researchers in their quest to understand the intricate roles of NAPs in cellular processes.
Principles of NAP Subcellular Localization
Nucleosome Assembly Proteins are not statically confined to a single cellular location. Many members of the this compound family, including the well-studied NAP1, are known to shuttle between the cytoplasm and the nucleus. In the cytoplasm, NAPs bind to newly synthesized histones, preventing their aggregation and facilitating their transport into the nucleus. Once in the nucleus, they deliver histones to chromatin assembly factors or participate directly in the dynamic exchange of histones on the chromatin fiber. A portion of the nuclear this compound pool can be found loosely in the nucleoplasm, while another is more tightly associated with chromatin, reflecting its active role in nucleosome dynamics. This differential localization is key to their function and is a critical consideration for their isolation.
Experimental Protocols for this compound Isolation
The successful isolation of NAPs from different subcellular compartments relies on a series of carefully controlled steps involving cell lysis, differential centrifugation, and biochemical extraction. Below are detailed protocols for the sequential isolation of cytoplasmic, nuclear soluble, and chromatin-bound this compound fractions.
Preparation of Buffers and Reagents
It is crucial to prepare all buffers fresh and keep them on ice or at 4°C throughout the entire procedure to minimize protein degradation. Protease and phosphatase inhibitor cocktails should be added to buffers immediately before use.
| Buffer/Reagent | Composition |
| Hypotonic Lysis Buffer (HLB) | 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease/Phosphatase Inhibitors |
| Cytoplasmic Extraction Buffer (CEB) | HLB + 0.1% (v/v) IGEPAL CA-630 (or NP-40) |
| Nuclear Wash Buffer (NWB) | HLB |
| Nuclear Lysis Buffer (NLB) | 20 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, Protease/Phosphatase Inhibitors |
| Chromatin Solubilization Buffer (CSB) | 20 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 1 M NaCl, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, Protease/Phosphatase Inhibitors, 250 U/mL Benzonase Nuclease |
Step-by-Step Methodology
This protocol is optimized for a starting cell pellet volume of approximately 100-200 µL (from a confluent 15-cm dish of cultured mammalian cells).
Step 1: Cell Harvesting and Lysis
-
Harvest cultured cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 5 packed cell volumes (PCV) of Hypotonic Lysis Buffer (HLB).
-
Incubate the cell suspension on ice for 15 minutes to allow the cells to swell.
-
Add IGEPAL CA-630 to a final concentration of 0.1% (to create CEB) and vortex gently for 10 seconds.
Step 2: Isolation of Cytoplasmic Fraction
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction . Transfer to a new pre-chilled tube.
-
Clarify the cytoplasmic fraction by centrifuging at 16,000 x g for 20 minutes at 4°C to pellet any remaining cellular debris and organelles.
-
Transfer the clarified supernatant to a new tube. This is the final cytoplasmic extract.
Step 3: Isolation of Nuclear Soluble Fraction
-
Wash the crude nuclear pellet from Step 2.1 with 500 µL of Nuclear Wash Buffer (NWB). Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step once more.
-
Resuspend the washed nuclear pellet in 2 PCV of Nuclear Lysis Buffer (NLB).
-
Incubate on a rocking platform for 30 minutes at 4°C to facilitate the extraction of soluble nuclear proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
The supernatant contains the nuclear soluble fraction . Carefully transfer it to a new pre-chilled tube.
Step 4: Isolation of Chromatin-Bound Fraction
-
The pellet remaining after the nuclear lysis step contains chromatin and associated proteins.
-
Resuspend this pellet in 1 PCV of Chromatin Solubilization Buffer (CSB) containing Benzonase nuclease.
-
Incubate at room temperature for 30 minutes with gentle agitation to allow for the digestion of nucleic acids and the release of chromatin-bound proteins.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
The supernatant contains the chromatin-bound fraction . Transfer to a new pre-chilled tube.
Quantitative Data Presentation
The following tables provide representative data on the expected yield and enrichment of this compound proteins during a typical subcellular fractionation experiment. These values can vary depending on the cell type, growth conditions, and the specific this compound family member being investigated. The data presented here is a composite based on quantitative proteomics studies of subcellular fractions.
Table 1: Protein Yield at Each Fractionation Step
| Fraction | Total Protein (mg) per 10⁸ cells |
| Whole Cell Lysate | 8 - 12 |
| Cytoplasmic Fraction | 4 - 6 |
| Nuclear Soluble Fraction | 1.5 - 2.5 |
| Chromatin-Bound Fraction | 0.5 - 1.0 |
Table 2: Relative Abundance and Enrichment of NAP1
| Fraction | Relative Abundance of NAP1 (%) | Enrichment Fold (vs. Whole Cell Lysate) |
| Whole Cell Lysate | 100 | 1.0 |
| Cytoplasmic Fraction | 60 - 70 | ~1.5 |
| Nuclear Soluble Fraction | 25 - 35 | ~3.0 |
| Chromatin-Bound Fraction | 5 - 10 | ~2.0 |
Note: Enrichment fold is calculated based on the relative amount of NAP1 normalized to the total protein in each fraction.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the complete experimental workflow for the subcellular fractionation of NAPs.
NAP1-Mediated Nucleosome Assembly Pathway
This diagram illustrates a simplified signaling pathway involving NAP1 in the process of nucleosome assembly, highlighting its interaction with histones and chromatin remodeling complexes.
Further Purification and Analysis
The subcellular fractions obtained through these protocols can be used for various downstream applications, including Western blotting to confirm the presence and relative enrichment of NAPs, and co-immunoprecipitation to identify interacting partners. For applications requiring highly purified this compound, further chromatographic steps are recommended.
Further Purification Strategy:
-
Affinity Chromatography: If a specific antibody against the this compound of interest is available, immunoprecipitation or affinity chromatography can be a powerful single-step purification method.
-
Ion-Exchange Chromatography: NAPs are generally acidic proteins. Anion-exchange chromatography can be an effective step to separate them from more basic proteins like histones.
-
Size-Exclusion Chromatography: This technique can be used as a final polishing step to separate the target this compound from any remaining contaminants and to isolate it in a buffer suitable for downstream applications.
By following the detailed protocols and considering the principles outlined in this guide, researchers will be well-equipped to successfully isolate Nucleosome Assembly Proteins from their specific subcellular contexts, paving the way for a deeper understanding of their critical roles in chromatin dynamics and gene regulation.
Methodological & Application
Purifying Recombinant Neutrophil-Activating Protein (NAP): A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and data-driven insights for the purification of recombinant Neutrophil-Activating Protein (NAP), a key virulence factor of Helicobacter pylori and a protein of significant interest in vaccine development and cancer immunotherapy.[1][2] The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity, functional recombinant this compound.
Introduction
Helicobacter pylori Neutrophil-Activating Protein (HP-NAP) is a dodecameric protein that plays a crucial role in the pathogenesis of H. pylori infections by activating neutrophils to produce reactive oxygen species (ROS) and inflammatory mediators.[1][2] Its ability to induce a Th1-polarized immune response has also made it a promising candidate for vaccine development against H. pylori and as an adjuvant in cancer therapy.[1][2] The production of highly pure and biologically active recombinant this compound is therefore essential for research and therapeutic applications. This document outlines effective methods for the expression and purification of recombinant this compound, primarily from Escherichia coli and Bacillus subtilis expression systems.
Data Presentation: Comparison of Purification Strategies
The choice of purification strategy significantly impacts the final yield and purity of recombinant this compound. Below is a summary of quantitative data from various published methods.
| Purification Method | Expression System | Purity | Yield/Recovery | Reference |
| One-Step Negative Mode Anion-Exchange Chromatography (DEAE Sephadex) | Bacillus subtilis | >91% | >60% | [1][2] |
| Negative Mode Batch Chromatography (DEAE Ion-Exchange Resin) | Escherichia coli | >97% | High | [3][4] |
| Two-Step Gel Filtration Chromatography (Sephacryl S-300 and Superdex 200) | Escherichia coli | >98% | ~4.67 mg from 50 mL culture | [5] |
| Nickel Affinity Chromatography followed by Anion-Exchange Chromatography | Insect cells (for Drosophila NAP1) | Not specified for HP-NAP | Not specified for HP-NAP | [6] |
| Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins | Escherichia coli | >95% | Dependent on expression levels | [7][8][9] |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Recombinant this compound Purification
The general workflow for producing and purifying recombinant this compound involves several key stages, from the initial cloning of the gene to the final purification of the protein.
Caption: A generalized workflow for the expression and purification of recombinant this compound.
Simplified Signaling Pathway of this compound-Induced Neutrophil Activation
HP-NAP activates neutrophils, leading to the production of reactive oxygen species (ROS), a key event in the inflammatory response.
Caption: Simplified pathway of HP-NAP-induced neutrophil activation and ROS production.
Experimental Protocols
The following are detailed protocols for the purification of recombinant this compound. These protocols are based on established methods and can be adapted based on the specific expression system and available equipment.
Protocol 1: One-Step Negative Mode Anion-Exchange Chromatography from B. subtilis
This method is advantageous as it avoids lipopolysaccharide contamination common in E. coli preparations and can yield functional, high-purity this compound in a single step.[1][2]
1. Expression of Recombinant HP-NAP in B. subtilis a. Transform B. subtilis (e.g., strain DB104) with an appropriate expression vector containing the HP-NAP gene. b. Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase. c. Induce protein expression according to the specific promoter system of the vector.
2. Cell Lysis and Lysate Preparation a. Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in 20 mM Tris-HCl, pH 8.0, containing 50 mM NaCl and a protease inhibitor cocktail. c. Disrupt the cells using high-pressure homogenization or sonication on ice. d. Centrifuge the cell lysate at high speed (e.g., 30,000 x g for 1 hour at 4°C) to pellet cell debris. e. Collect the supernatant, which contains the soluble recombinant HP-NAP.
3. Anion-Exchange Chromatography a. Equilibrate a DEAE Sephadex column with 20 mM Tris-HCl, pH 8.0, containing 50 mM NaCl. b. Load the clarified supernatant onto the equilibrated column. c. Collect the flow-through fraction. At pH 8.0, the majority of host cell proteins from B. subtilis bind to the DEAE resin, while HP-NAP does not and is collected in the flow-through.[1] d. The collected flow-through contains the purified recombinant HP-NAP.
4. Purity Analysis a. Analyze the purity of the collected fraction using SDS-PAGE and native PAGE. b. Confirm the identity of the purified protein by Western blotting using an anti-HP-NAP antibody.
Protocol 2: Negative Mode Batch Chromatography from E. coli
This method offers a simple and efficient way to purify HP-NAP from E. coli with high yield and purity.[3][4]
1. Expression of Recombinant HP-NAP in E. coli a. Transform an appropriate E. coli strain (e.g., BL21(DE3)) with an expression plasmid containing the HP-NAP gene (e.g., pET vector). b. Grow the transformed cells in LB broth with appropriate antibiotics at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 1 mM) and continue to incubate for several hours (e.g., 3-4 hours) at a suitable temperature (e.g., 37°C).
2. Cell Lysis and Lysate Preparation a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 9.0, 50 mM NaCl). c. Lyse the cells by sonication or high-pressure homogenization. d. Centrifuge the lysate to remove cell debris and collect the soluble fraction. e. Adjust the pH of the supernatant to 8.0.
3. Batch Chromatography a. Prepare a slurry of DEAE ion-exchange resin in 20 mM Tris-HCl, pH 8.0, with 50 mM NaCl. b. Add the pH-adjusted soluble protein fraction to the resin slurry. c. Incubate the mixture with gentle agitation for a defined period (e.g., 1 hour) at 4°C. d. Separate the resin from the supernatant by centrifugation or by allowing the resin to settle and decanting the supernatant. e. The supernatant (unbound fraction) contains the purified HP-NAP, as most E. coli proteins will bind to the resin at this pH.[3]
4. Purity Analysis a. Assess the purity of the unbound fraction using SDS-PAGE. Silver staining can be used for higher sensitivity.[4] b. Confirm the presence of HP-NAP via Western blotting.
Protocol 3: Two-Step Gel Filtration Chromatography from E. coli
This method is useful for obtaining highly pure HP-NAP, although it is more time-consuming than single-step methods.[5][10]
1. Expression and Lysis a. Follow the steps for expression and lysis as described in Protocol 2.
2. First Gel Filtration Step a. Equilibrate a Sephacryl S-300 HR column with a suitable buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 9.0). b. Load the soluble protein fraction onto the column. c. Elute the proteins with the equilibration buffer and collect fractions. d. Analyze the fractions by SDS-PAGE to identify those containing HP-NAP.
3. Second Gel Filtration Step a. Pool the HP-NAP-containing fractions from the first step. b. Equilibrate a Superdex 200 prep grade column with the same buffer. c. Load the pooled fractions onto the Superdex 200 column. d. Elute the protein and collect fractions. HP-NAP should elute as a single major peak.[5]
4. Purity and Concentration a. Analyze the purity of the final fractions by SDS-PAGE and native PAGE. b. Determine the protein concentration using a suitable method (e.g., BCA protein assay).
Conclusion
The protocols described in this application note provide robust and reproducible methods for the purification of recombinant this compound. The choice between a one-step negative mode chromatography and a two-step gel filtration method will depend on the desired balance between speed, yield, and ultimate purity. For applications requiring functional protein with minimal endotoxin contamination, expression in B. subtilis followed by negative mode anion-exchange chromatography is highly recommended. For achieving the highest purity levels, a two-step gel filtration approach is effective. These detailed guidelines will aid researchers in obtaining high-quality recombinant this compound for a variety of downstream applications in research and development.
References
- 1. One-Step Chromatographic Purification of Helicobacter pylori Neutrophil-Activating Protein Expressed in Bacillus subtilis | PLOS One [journals.plos.org]
- 2. One-Step Chromatographic Purification of Helicobacter pylori Neutrophil-Activating Protein Expressed in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step Negative Chromatographic Purification of Helicobacter pylori Neutrophil-activating Protein Overexpressed in Escherichia coli in Batch Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification of recombinant Drosophila NAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. raybiotech.com [raybiotech.com]
- 9. Recombinant Neutrophil-activating protein A Helicobacter Pylori 10µg [3hbiomedical.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl-p-aminophenol (NAP) Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blotting to analyze protein expression changes induced by N-Acetyl-p-aminophenol (NAP), also known as Acetaminophen or Paracetamol. This protocol is particularly relevant for studying cellular responses to drug-induced toxicity, oxidative stress, and apoptosis.
Introduction
N-Acetyl-p-aminophenol (this compound) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, this compound overdose is a leading cause of acute liver failure. The toxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 enzymes, leading to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). At high concentrations, NAPQI depletes cellular glutathione (GSH) stores and covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Western blotting is a powerful technique to investigate the molecular mechanisms underlying this compound-induced cellular stress and toxicity. By quantifying the expression levels of specific proteins, researchers can elucidate the signaling pathways involved in the cellular response to this compound. This protocol provides a detailed methodology for sample preparation, protein separation, and immunodetection of key proteins involved in the oxidative stress response and apoptotic signaling cascades following this compound treatment.
Data Presentation
The following table summarizes quantitative data from a representative study investigating the effect of this compound on the protein expression of key antioxidant enzymes in mouse liver. The data demonstrates the upregulation of proteins involved in the Nrf2-mediated antioxidant response pathway following this compound-induced oxidative stress.
| Target Protein | Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Nrf2 | APAP | 2.5 |
| HO-1 | APAP | 3.0 |
| GCLC | APAP | 2.0 |
| NQO1 | APAP | 2.8 |
Data is representative and compiled from published studies. Actual results may vary depending on the experimental conditions.
Experimental Protocols
This protocol is adapted from studies investigating this compound-induced hepatotoxicity in mice.[1] It can be modified for use with cell culture models.
1. Sample Preparation (Mouse Liver Tissue)
-
Excise mouse livers and immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Homogenize the liver tissue in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
2. SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of total protein from each sample with 5X SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Following transfer, briefly wash the membrane with distilled water or 1x TBST.
-
Optional: Stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies for studying this compound effects include:
-
Anti-Nrf2
-
Anti-HO-1
-
Anti-GCLC
-
Anti-NQO1
-
Anti-phospho-JNK
-
Anti-JNK
-
Anti-cleaved Caspase-3
-
Anti-PARP
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Signal Detection and Quantification
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: this compound-induced cellular signaling pathways.
Caption: Experimental workflow for Western blotting.
References
Application Notes and Protocols for NAP/ADNP Immunohistochemistry in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Activity-Dependent Neuroprotective Protein (ADNP) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The peptide NAP (NAPVSIPQ) is the active fragment of ADNP, and antibodies targeting ADNP are utilized to infer the localization and expression of this crucial neuroprotective protein. ADNP is vital for brain formation and has been implicated in various neurodevelopmental and neurodegenerative disorders.[1] Its expression is observed in neurons, astrocytes, and microglia, primarily within the cytoplasm and neuronal fibers, although nuclear localization has also been reported.[1][2] This protocol is intended as a comprehensive guide and may require optimization for specific antibodies and tissue types.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of the this compound peptide, derived from ADNP, are mediated through several key signaling pathways. This compound interacts with microtubules, potentially influencing tau phosphorylation and promoting microtubule stability. Furthermore, studies suggest that this compound's protective actions involve the activation of the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for promoting neuronal growth and differentiation.
.dot
Caption: this compound signaling pathway promoting neuronal survival.
The following diagram outlines the major steps in the immunohistochemistry workflow for FFPE tissue.
.dot
Caption: General workflow for immunohistochemistry.
Experimental Protocols
This protocol describes the immunohistochemical staining of ADNP in formalin-fixed, paraffin-embedded tissue, such as rodent brain.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Rabbit anti-ADNP polyclonal antibody (or other validated antibody)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 minute.
-
70% Ethanol: 1 minute.
-
-
Rinse slides in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a staining dish containing Antigen Retrieval Buffer (10mM Sodium Citrate, pH 6.0) in a water bath, steamer, or microwave to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Incubate for 20-40 minutes at 95-100°C. Do not allow the solution to boil dry.
-
Remove the staining dish from the heat source and allow the slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse the slides with PBS.
-
-
Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in PBS for 10 minutes at room temperature.
-
Rinse slides 3 times with PBS for 5 minutes each.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ADNP antibody in the blocking buffer to its optimal concentration (e.g., 1:100 - 1:500, requires optimization).
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times with PBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides 3 times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's kit instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by immersing in:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 3 minutes each.
-
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a drop of permanent mounting medium to the section and place a coverslip.
-
Data Presentation
The following table summarizes the key quantitative parameters of the IHC protocol. These values represent a starting point and should be optimized for each specific experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Tissue Fixation | 4% Paraformaldehyde | Perfusion or immersion. |
| Section Thickness | 5-10 µm | For paraffin-embedded sections. |
| Antigen Retrieval | Heat-Induced (HIER) | |
| Buffer | 10mM Sodium Citrate, pH 6.0 | Tris-EDTA (pH 9.0) can also be tested. |
| Temperature | 95-100°C | Avoid vigorous boiling. |
| Duration | 20-40 minutes | Optimization is crucial. |
| Blocking Solution | 5-10% Normal Serum in PBS | Serum should be from the same species as the secondary antibody. |
| Primary Antibody Dilution | 1:100 - 1:500 | Must be determined empirically. |
| Primary Antibody Incubation | Overnight (16-18 hours) at 4°C | For optimal binding. |
| Secondary Antibody Dilution | Per manufacturer's instructions | |
| Secondary Antibody Incubation | 30-60 minutes at Room Temp. | |
| DAB Incubation | 1-10 minutes | Monitor visually for desired intensity. |
| Hematoxylin Incubation | 30-60 seconds | Adjust for desired nuclear staining intensity. |
References
Designing a Native Chromatin Immunoprecipitation (ChIP) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and performing a Native Chromatin Immunoprecipitation (NAP-ChIP or N-ChIP) assay. It includes detailed application notes, a step-by-step protocol, and guidance on data presentation and interpretation.
Application Notes
Principle of the Assay
Native Chromatin Immunoprecipitation (this compound-ChIP) is a powerful technique used to map the in vivo locations of histone modifications and other proteins that are tightly bound to chromatin.[1][2] Unlike cross-linking ChIP (X-ChIP), this compound-ChIP avoids the use of chemical cross-linkers like formaldehyde. Instead, it relies on the natural, stable interactions between proteins (primarily histones) and DNA within the nucleosome structure.[2]
The core principle involves isolating nuclei, followed by enzymatic digestion of the chromatin using Micrococcal Nuclease (MNase).[1][3] MNase preferentially cleaves the linker DNA between nucleosomes, releasing soluble chromatin fragments.[1] An antibody specific to the target protein or histone modification is then used to immunoprecipitate the chromatin complexes. Finally, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify the genomic regions enriched with the target protein.[1][4]
Comparison: Native ChIP vs. Cross-linking ChIP
Choosing between Native ChIP and Cross-linking ChIP depends on the target protein and the experimental goals.
| Feature | Native ChIP (this compound-ChIP) | Cross-linking ChIP (X-ChIP) |
| Principle | Relies on endogenous protein-DNA interactions. No fixation.[2] | Uses formaldehyde to create covalent cross-links between proteins and DNA.[2][5] |
| Chromatin Fragmentation | Enzymatic digestion with Micrococcal Nuclease (MNase).[1][2] | Sonication or enzymatic digestion.[2][5] |
| Resolution | High resolution, down to a single nucleosome (~150-175 bp).[2][6] | Lower resolution, typically 200-1000 bp fragments.[2][6] |
| Primary Applications | Ideal for abundant proteins with strong DNA interactions, such as histones and their modifications.[2][6] | Suitable for a wide range of proteins, including transcription factors and co-factors with transient or weak DNA interactions.[2][6] |
| Advantages | - More efficient immunoprecipitation.[6]- Greater specificity due to unaltered antibody epitopes.[2][6]- Avoids artifacts from cross-linking. | - Captures transient or indirect protein-DNA interactions.[6]- Applicable to a broader range of proteins and cell types.[6] |
| Disadvantages | - Generally not suitable for non-histone proteins or transcription factors.[2][6]- Potential for chromatin rearrangement during the procedure.[6]- MNase digestion can be sequence-biased.[6][7] | - Formaldehyde can alter or mask antibody epitopes.[6]- Over-fixation can inhibit chromatin fragmentation.[6]- Cross-linking reversal can be incomplete. |
Key Considerations for Experimental Design
-
Antibody Selection: The success of a ChIP assay is highly dependent on the quality of the antibody.[8] Use a "ChIP-validated" antibody whenever possible.[5] Both monoclonal and polyclonal antibodies can be used, but rabbit monoclonal antibodies often provide high specificity and good performance in ChIP assays.[5] It is crucial to titrate the antibody to find the optimal concentration that maximizes signal-to-noise ratio.[5]
-
Positive and Negative Controls: Proper controls are essential for interpreting the results.
-
Positive Control Antibody: An antibody against a known histone modification with a well-characterized genomic location (e.g., H3K4me3 at the promoter of an actively transcribed gene like GAPDH).
-
Negative Control Antibody: A non-specific IgG antibody of the same isotype as the primary antibody is used to determine the level of background signal from non-specific binding.[4]
-
Positive Control Locus (qPCR): A gene region known to be enriched for the target protein/modification.
-
Negative Control Locus (qPCR): A gene region known to be devoid of the target protein/modification (e.g., a heterochromatic region or an intergenic desert).
-
-
Chromatin Preparation: The extent of MNase digestion is a critical parameter that requires optimization. Over-digestion can destroy chromatin integrity, while under-digestion will result in poor yields of soluble chromatin.[6] Perform a time-course or enzyme concentration titration to achieve fragments predominantly in the mono-, di-, and tri-nucleosome size range (150-750 bp).
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Native Chromatin Immunoprecipitation (this compound-ChIP) assay.
Signaling Pathway Example
Caption: Signaling pathway leading to histone methylation, a target for this compound-ChIP.
Detailed Experimental Protocol
This protocol is adapted for cultured mammalian cells.[9][10] All steps should be performed on ice with ice-cold buffers unless otherwise stated.
Stage 1: Preparation of Native Chromatin
-
Cell Harvesting: Start with approximately 2x10^7 cells. Harvest cells by centrifugation at 1,000 x g for 10 minutes at 4°C. Wash the cell pellet three times with ice-cold PBS.[10]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and release nuclei. Incubate on ice for 10-30 minutes.
-
Nuclei Isolation: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle. Monitor nuclear release via microscopy.
-
Wash Nuclei: Pellet the nuclei by centrifugation (e.g., 10,000 x g for 10 min) and resuspend in Digestion Buffer.
Stage 2: Micrococcal Nuclease (MNase) Digestion
-
Setup: Resuspend the nuclei pellet in MNase Digestion Buffer at a concentration of approximately 0.5 mg/mL of DNA.
-
Digestion: Pre-warm the nuclear suspension to 37°C for 5 minutes. Add MNase (e.g., 50 units per 0.5 mg of DNA) and incubate at 37°C for 5 minutes.[10] Note: The optimal enzyme concentration and digestion time must be determined empirically.
-
Stop Reaction: Stop the digestion by adding EDTA to a final concentration of 5 mM and placing the tube on ice.[10]
-
Solubilization: Centrifuge the sample at 12,000 x g for 5 minutes. The supernatant is the first soluble chromatin fraction (S1).[10]
-
Dialysis (Optional but Recommended): Resuspend the pellet in a low-salt lysis buffer and dialyze overnight against the same buffer to release more chromatin.[9][10] After dialysis, centrifuge to pellet insoluble debris. The supernatant is the second soluble chromatin fraction (S2). The remaining pellet (P) contains insoluble chromatin.[9]
-
Analysis of Digestion: Before proceeding, analyze 5 µg of DNA from the S1, S2, and P fractions on a 1.2% agarose gel to check the fragmentation pattern. A successful digestion will show a ladder of fragments corresponding to mono-, di-, and tri-nucleosomes.
Stage 3: Immunoprecipitation (IP)
-
IP Setup: In a 1.5 mL tube, combine 100-200 µg of your soluble chromatin fraction (S1 or S2) with 2-5 µg of your ChIP-grade antibody.[4][10] Add IP Incubation Buffer to a final volume of 1.0 mL.[10]
-
Controls: Set up three control tubes:
-
Input: Take 10% of the chromatin used for the IP and store it at -20°C. This will be used for normalization.
-
Negative Control: Use a non-specific IgG antibody instead of the specific antibody.[4]
-
No Antibody Control: To test for non-specific binding to the beads.
-
-
Incubation: Incubate the tubes overnight at 4°C on a rotating platform.[1][10]
-
Bead Preparation: Prepare Protein A or Protein G magnetic beads by washing them three times in IP Incubation Buffer.
-
Capture: Add 50 µL of the washed bead slurry to each IP tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[1]
Stage 4: Washing and Elution
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with a series of wash buffers of increasing stringency (low salt, high salt, LiCl buffer) to remove non-specifically bound proteins and DNA.[4] Perform each wash for 5 minutes at 4°C with rotation.
-
Elution: After the final wash, resuspend the beads in 100-200 µL of Elution Buffer (containing SDS and sodium bicarbonate). Incubate at 65°C for 15-30 minutes with occasional vortexing to release the immunoprecipitated material from the beads.[9]
-
Collect Supernatant: Pellet the beads and carefully transfer the supernatant (the eluate) to a new tube.
Stage 5: DNA Purification and Analysis
-
Protein Digestion: Add Proteinase K to the eluates and the "Input" sample. Incubate at 65°C for at least 2 hours (or overnight) to degrade proteins.[1][4]
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation method or a commercial DNA purification kit.
-
Quantification: Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water. Quantify the DNA using a fluorometric method (e.g., Qubit).
-
Analysis: Use the purified DNA for downstream analysis.
-
qPCR: Use 1-2 µL of DNA per reaction to quantify the enrichment of specific genomic loci.
-
ChIP-seq: Prepare a sequencing library from the purified DNA to perform genome-wide analysis.
-
Data Presentation and Analysis
Quantitative data should be summarized for clarity and comparison.
Table 1: MNase Digestion Optimization
| MNase (Units/0.5 mg DNA) | Digestion Time (min) | Predominant Fragment Size (bp) | % Soluble Chromatin (S1+S2) |
| 25 | 5 | >1000 | 35% |
| 50 | 5 | 150 - 750 | 78% |
| 50 | 10 | <150 | 85% (Over-digested) |
| 100 | 5 | <150 | 90% (Over-digested) |
Table 2: Typical DNA Yields from 2x10^7 Cells
| Sample | Typical DNA Yield (ng) |
| Input (10%) | 1000 - 2000 |
| IP (Specific Antibody) | 10 - 100 |
| IP (IgG Negative Control) | < 5 |
Table 3: Example qPCR Data Analysis
Data can be analyzed using two common methods: percent input and fold enrichment.[11]
| Target Locus | Antibody | Average Ct | ΔCt (Normalized to Input) | % Input | Fold Enrichment (vs. IgG) |
| Positive Locus (GAPDH Promoter) | H3K4me3 (Specific Ab) | 25.5 | 2.2 | 1.85% | 37.0 |
| Positive Locus (GAPDH Promoter) | Normal Rabbit IgG | 31.0 | 7.7 | 0.05% | 1.0 |
| Negative Locus (Intergenic Region) | H3K4me3 (Specific Ab) | 30.5 | 7.2 | 0.07% | 1.4 |
| Negative Locus (Intergenic Region) | Normal Rabbit IgG | 30.8 | 7.5 | 0.06% | 1.0 |
-
Percent Input Calculation: % Input = 100 * 2^(-ΔCt), where ΔCt = (Ct[IP] - (Ct[Input] - Log2(DilutionFactor))).[11]
-
Fold Enrichment Calculation: First, calculate ΔCt[Sample] = Ct[Sample] - Ct[Input] and ΔCt[IgG] = Ct[IgG] - Ct[Input]. Then, calculate ΔΔCt = ΔCt[Sample] - ΔCt[IgG]. Fold Enrichment = 2^(-ΔΔCt).[11]
References
- 1. epigentek.com [epigentek.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. cusabio.com [cusabio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. ChIP-seq Validated Antibodies | Cell Signaling Technology [awsprod-cellsignal.com]
- 9. epigenome-noe.net [epigenome-noe.net]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Neutrophil Alkaline Phosphatase (NAP) Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil Alkaline Phosphatase (NAP), also known as Leukocyte Alkaline Phosphatase (LAP), is an enzyme located within the cytoplasm of mature neutrophils.[1] The measurement of this compound activity is a valuable diagnostic tool in hematology, offering insights into the maturity and functional status of neutrophils.[1] Historically, the this compound score has been crucial in differentiating chronic myeloid leukemia (CML), which is characterized by a very low this compound score, from a leukemoid reaction (a benign, reactive increase in white blood cells) where the score is typically elevated.[1][2] Beyond this, this compound activity is also modulated in various other conditions, including polycythemia vera, infections, and inflammatory states.[1][3]
These application notes provide detailed protocols for the two primary methods of measuring this compound activity: a semi-quantitative cytochemical staining method (this compound or LAP score) and a quantitative enzyme-linked immunosorbent assay (ELISA).
Methods for Measuring this compound Activity
There are two main approaches to quantify Neutrophil Alkaline Phosphatase activity:
-
Cytochemical Staining (this compound/LAP Score): This is a semi-quantitative method that involves the microscopic assessment of this compound activity in individual neutrophils on a peripheral blood smear. The intensity of the stain within each neutrophil is graded, and a score is calculated by summing the scores of 100 neutrophils.[1] This method provides a rapid and cost-effective assessment of this compound activity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative method that measures the concentration of this compound in a sample, such as serum, plasma, or other biological fluids.[4][5] ELISA offers a more objective and precise measurement of total this compound concentration compared to the semi-quantitative scoring method.
Protocol 1: Cytochemical Staining for this compound Score
This protocol describes the cytochemical staining method for determining the Neutrophil Alkaline Phosphatase (this compound) or Leukocyte Alkaline Phosphatase (LAP) score.
Principle
The cytochemical method for this compound activity is based on a diazotization-coupling principle. At an alkaline pH (9.2-9.8), the alkaline phosphatase enzyme present in neutrophils hydrolyzes a substrate, Naphthol AS-BI Phosphoric Acid, to release α-naphthol. This α-naphthol then couples with a stable diazonium salt (e.g., Fast Blue BB salt) to form an insoluble, colored precipitate at the site of enzyme activity within the neutrophil cytoplasm.[6][7] The intensity of the colored precipitate is proportional to the enzyme activity. The nuclei of the cells are then counterstained for better visualization.
Materials and Reagents
-
Fresh peripheral blood smears (prepared from capillary blood or fresh anticoagulated blood; do not use old anticoagulated blood as enzyme activity may be reduced)[8]
-
Fixative solution (e.g., 10% formaldehyde in methanol)[9]
-
Alkaline phosphatase substrate solution (e.g., Naphthol AS-BI phosphate solution)[6][9]
-
Buffer solution (e.g., Tris buffer, pH 9.2-9.8)
-
Distilled or deionized water
-
Microscope slides and coverslips
-
Staining jars or a staining rack
-
Microscope with oil immersion objective
Experimental Protocol
-
Smear Preparation: Prepare thin, even peripheral blood smears and allow them to air dry completely. Fresh smears are recommended as enzyme activity can decrease over time.[8]
-
Fixation: Fix the dried smears in the fixative solution for 30-60 seconds at room temperature.[6] Rinse gently with distilled water and allow to air dry.
-
Staining Solution Preparation (Working Solution):
-
This step may vary depending on the specific kit or reagents used. A typical procedure involves mixing the diazonium salt with the alkaline phosphatase substrate solution just before use.[6]
-
For example, mix a vial of diazonium salt reagent with a bottle of the alkaline phosphatase substrate solution.[9] The resulting working solution should be used within a short period (e.g., 10-30 minutes).[8]
-
-
Staining: Immerse the fixed smears in the freshly prepared staining working solution. Incubate for 15-30 minutes at 37°C in a water bath.[6][9]
-
Washing: After incubation, rinse the slides thoroughly with distilled water.
-
Counterstaining: Immerse the slides in the counterstain solution (e.g., Neutral Red or Hematoxylin) for 1-2 minutes.[6] This will stain the nuclei of the cells, providing contrast.
-
Final Wash and Mounting: Rinse the slides again with distilled water, allow them to air dry completely, and then mount a coverslip using a suitable mounting medium.
Scoring Procedure
-
Examine the stained smear under an oil immersion objective (100x).
-
Identify and score 100 consecutive neutrophils (segmented neutrophils and bands).
-
Each neutrophil is graded on a scale of 0 to 4+ based on the intensity and granularity of the colored precipitate in the cytoplasm, as described in the table below.[1]
-
The total this compound score is calculated by summing the scores for the 100 neutrophils. The total score can range from 0 to 400.[1]
| Score | Description of Staining |
| 0 | No granules or a few very faint granules |
| 1+ | Faint, diffuse granulation or a few distinct granules |
| 2+ | Moderate number of distinct granules |
| 3+ | Numerous, strong granules, but the nucleus is still visible |
| 4+ | Cytoplasm is packed with intense granules, often obscuring the nucleus |
Workflow Diagram
Protocol 2: Quantitative Measurement of this compound by ELISA
This protocol provides a general procedure for the quantitative determination of human Neutrophil Alkaline Phosphatase (this compound) in serum, plasma, and other biological fluids using a sandwich ELISA kit.
Principle
The sandwich ELISA for this compound is an immunoassay that utilizes a pair of antibodies specific to the this compound protein. A microtiter plate is pre-coated with a capture antibody that binds to this compound in the sample. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured this compound, forming a "sandwich". Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. Finally, a TMB substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample and is measured spectrophotometrically.[4][5]
Materials
-
Human this compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Tubes for sample and standard dilutions
-
Vortex mixer
-
Absorbent paper
Experimental Protocol
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of wash buffer, standards, detection antibody, and HRP-conjugate according to the kit manufacturer's instructions. This typically involves diluting concentrated stock solutions.
-
-
Standard Curve Preparation:
-
Sample Addition:
-
Add 100 µL of each standard, blank (sample diluent), and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[13]
-
-
Incubation:
-
Cover the plate and incubate for a specified time (e.g., 1-2 hours) at a specified temperature (e.g., 37°C).[12] During this time, the this compound in the samples and standards will bind to the capture antibody.
-
-
Washing:
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer.[12] This removes any unbound components. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
-
Addition of Detection Antibody:
-
Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., 37°C).[12]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Addition of HRP-Conjugate:
-
Add 100 µL of the diluted HRP-conjugate to each well.
-
Cover the plate and incubate for a specified time (e.g., 30 minutes) at a specified temperature (e.g., 37°C).[12]
-
-
Washing:
-
Repeat the washing step as described in step 5.
-
-
Substrate Addition and Color Development:
-
Add 90-100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.[12] The solution in the wells will turn blue.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[12]
-
-
Absorbance Measurement:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in each sample by interpolating the sample's mean absorbance.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative data for this compound activity in various clinical contexts.
Table 1: this compound Score Interpretation
| This compound Score Range | Interpretation | Associated Conditions (Examples) |
| < 20 (Low) | Decreased this compound activity | Chronic Myeloid Leukemia (CML), Myelodysplastic Syndromes (MDS), Aplastic Anemia[1][3] |
| 20 - 100 (Normal) | Normal this compound activity | Healthy individuals, Secondary Polycythemia[1][4] |
| > 100 (High) | Increased this compound activity | Leukemoid Reaction (e.g., severe infections, inflammation), Polycythemia Vera (PV), Tissue Necrosis[1][14] |
Table 2: Comparative this compound Scores in Hematological Conditions
| Condition | Typical this compound Score | Key Differentiating Features |
| Chronic Myeloid Leukemia (CML) | Very Low (< 20)[1][3] | Presence of Philadelphia chromosome (BCR-ABL1 fusion gene) |
| Leukemoid Reaction | High (> 100)[1][14] | Transient, reactive neutrophilia due to an underlying cause (e.g., infection) |
| Polycythemia Vera (PV) | High (> 100)[1] | Overproduction of red blood cells, often with JAK2 V617F mutation |
| Primary Myelofibrosis (PMF) | Variable (Normal to High)[3] | Bone marrow fibrosis |
| Essential Thrombocythemia (ET) | Variable (Normal to High)[3] | Markedly elevated platelet count |
| Secondary Polycythemia | Normal (20-100)[3] | Increased red blood cell mass due to an underlying cause (e.g., hypoxia) |
Conclusion
The measurement of Neutrophil Alkaline Phosphatase activity remains a clinically relevant parameter, particularly in the differential diagnosis of myeloproliferative neoplasms. The choice between the semi-quantitative cytochemical staining method and the quantitative ELISA depends on the specific research or clinical question. The cytochemical this compound score provides a rapid, cost-effective, and widely available method for assessing neutrophil maturity and function at the single-cell level. In contrast, the ELISA offers a more precise and objective quantification of total this compound concentration in a given sample. The detailed protocols and workflows provided in these application notes are intended to guide researchers and clinicians in the accurate and reliable measurement of this compound activity.
References
- 1. myhematology.com [myhematology.com]
- 2. Hematopathology [webpath.med.utah.edu]
- 3. Evaluation of neutrophil alkaline phosphatase (this compound) activity in untreated myeloproliferative syndromes and in leukaemoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil alkaline phosphatase (this compound) score in the diagnosis of hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.usbio.net [dev.usbio.net]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Neutrophilic- Leukocyte Alkaline Phosphatase Stain-Hematology Series-Baso Diagnostic Inc [baso.com.cn]
- 8. Human this compound(Neutrophil Alkaline Phosphatase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. CN105181423A - Alkaline phosphatase (this compound) staining solution (chemical staining method) - Google Patents [patents.google.com]
- 10. Neutrophil alkaline phosphatase score in chronic granulocytic leukaemia: effects of splenectomy and antileukaemic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil alkaline phosphatase score in chronic granulocytic leukaemia: effects of splenectomy and antileukaemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Neutrophil Alkaline Phosphatase Score (this compound Score) - NM Pet CT Imaging [nmpetctimaging.com]
Application Notes and Protocols for NAP Gene Knockdown using siRNA
Introduction
Nucleosome Assembly Proteins (NAPs) are a family of histone chaperones crucial for the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[1] These proteins play a vital role in various cellular processes, including DNA replication, gene expression, and cellular response to stress.[1][2] By modulating chromatin structure, NAPs influence the accessibility of DNA to transcription factors and other regulatory proteins. Given their central role in genomic stability and gene regulation, studying the functional consequences of their depletion is of significant interest to researchers in basic science and drug development.
RNA interference (RNAi) is a powerful and widely used technique for silencing gene expression in a sequence-specific manner.[3][4] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a target mRNA, thereby "knocking down" the expression of the corresponding protein.[5] This document provides detailed application notes and protocols for the knockdown of NAP genes using siRNA technology.
Principle of RNA Interference (RNAi)
The mechanism of RNAi is a natural cellular process. When exogenous siRNAs are introduced into a cell, they are recognized by the RNA-Induced Silencing Complex (RISC).[5] The RISC unwinds the siRNA duplex, and the antisense (or guide) strand directs the complex to the complementary sequence on the target mRNA. The Argonaute-2 (AGO2) protein within the RISC then cleaves the mRNA, leading to its degradation and a subsequent reduction in protein synthesis.[6]
Caption: Mechanism of siRNA-mediated gene silencing.
Application Notes
siRNA Design and Selection
For effective knockdown of the target this compound gene, it is crucial to design potent and specific siRNAs.
-
Design: It is recommended to design and test two to four distinct siRNA sequences for each this compound gene to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.[7][8]
-
Controls: The inclusion of proper controls is essential for interpreting results.
-
Negative Control: A non-silencing siRNA with a sequence that does not correspond to any known gene in the target organism helps differentiate sequence-specific silencing from non-specific cellular responses to transfection.[9]
-
Positive Control: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH) can be used to optimize transfection conditions and confirm the efficiency of the experimental setup.[7]
-
Untreated Control: A sample of cells that does not receive any treatment is used to establish baseline gene and protein expression levels.[9]
-
Off-Target Effects
Off-target effects occur when an siRNA binds to and silences unintended mRNAs due to partial sequence complementarity, particularly in the "seed region" of the siRNA. These effects can lead to misinterpretation of experimental results. Strategies to mitigate off-target effects include:
-
Performing rescue experiments by re-expressing the target gene.
-
Confirming phenotypes with at least two different siRNAs targeting different regions of the same mRNA.[8]
-
Using chemically modified siRNAs or pools of multiple siRNAs targeting the same gene, which can reduce the concentration of any single problematic siRNA.[5][11]
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Gene Knockdown
This protocol is based on a 6-well plate format using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX. Adjust volumes and amounts proportionally for other plate formats.[13][14]
Materials:
-
Target cells in culture
-
Complete growth medium (antibiotic-free)
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA stock solution (e.g., 20 µM)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate with 2 ml of antibiotic-free growth medium per well, aiming for 30-50% confluency at the time of transfection.[13][14] Incubate overnight at 37°C in a CO₂ incubator.
-
Complex Preparation (per well):
-
Solution A: In a sterile tube, dilute 20-80 pmol of your this compound-targeting siRNA (or control siRNA) into 100 µl of Opti-MEM™. Mix gently.[14] The optimal concentration typically falls within the 5-100 nM range and should be determined empirically.[9]
-
Solution B: In a separate sterile tube, dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[14]
-
-
Combine Solutions: Add Solution A (siRNA) to Solution B (lipid) and mix gently by pipetting.
-
Incubation: Incubate the combined siRNA-lipid complex mixture for 15-30 minutes at room temperature to allow complexes to form.[14]
-
Transfection: Add the 200 µl of siRNA-lipid complex drop-wise to the designated well. Gently rock the plate to ensure even distribution.
-
Analysis: After incubation, proceed with downstream analysis to validate the knockdown efficiency at the mRNA and/or protein level.
Caption: General workflow for siRNA transfection experiment.
Protocol 2: Validation of Knockdown by qRT-PCR
Procedure:
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method, such as TRIzol reagent or a column-based kit.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay.[15] Each reaction should include:
-
cDNA template
-
Forward and reverse primers for the target this compound gene
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
qPCR Master Mix
-
-
Run qPCR: Perform the reaction on a real-time PCR instrument.
Protocol 3: Validation of Knockdown by Western Blot
Procedure:
-
Protein Lysate Preparation: Wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target this compound protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation
Table 1: Representative Data for this compound Gene Knockdown Efficiency
This table illustrates how to present quantitative results from a hypothetical this compound knockdown experiment validated by qRT-PCR and Western Blot.
| Target Gene | Treatment | siRNA Conc. (nM) | mRNA Expression (% of Control) | Protein Expression (% of Control) |
| NAP1L1 | Negative Control | 25 | 100.0 ± 5.2 | 100.0 ± 7.8 |
| NAP1L1 | siRNA #1 | 10 | 45.3 ± 3.1 | 52.1 ± 6.5 |
| NAP1L1 | siRNA #1 | 25 | 21.7 ± 2.5 | 28.4 ± 4.1 |
| NAP1L1 | siRNA #1 | 50 | 18.9 ± 2.8 | 24.6 ± 3.9 |
| NAP1L1 | siRNA #2 | 25 | 28.1 ± 3.0 | 33.7 ± 5.3 |
Signaling Pathway Context
This compound proteins function at the core of chromatin dynamics. They are not part of a linear signaling cascade but rather act as central regulators that respond to various cellular signals (e.g., stress, cell cycle cues) to modulate chromatin structure, which in turn affects downstream gene expression programs.[1][2][17]
Caption: Functional role of this compound in chromatin regulation.
References
- 1. Genome-Wide Identification and Functional Analysis of NAP1 in Triticum aestivum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 13. genscript.com [genscript.com]
- 14. scbt.com [scbt.com]
- 15. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. This compound mechanisms of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Stable Cell Line Overexpressing Nucleosome Assembly Protein (NAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines that constitutively overexpress a protein of interest is a cornerstone technique in cellular and molecular biology. This technology is instrumental in elucidating protein function, understanding disease mechanisms, and for screening potential therapeutic compounds. These cell lines are characterized by the integration of an exogenous gene into the host cell's genome, leading to sustained, long-term expression of the target protein.[1][2][3][4]
This document provides a comprehensive guide for establishing a stable mammalian cell line overexpressing Nucleosome Assembly Protein (NAP). This compound is a histone chaperone involved in various cellular processes, including chromatin assembly and disassembly, transcriptional regulation, and cell cycle progression.[5][6] The overexpression of this compound can be a valuable tool to investigate its role in these fundamental biological pathways.
The following protocols detail the necessary steps from vector construction and transfection to the selection and validation of monoclonal cell lines.
Data Presentation
Table 1: Transfection Efficiency of HEK293T Cells
| Transfection Method | Reagent/Parameter | DNA Amount (µg) | Transfection Efficiency (%) | Cell Viability (%) |
| Lipofection | Lipofectamine® 3000 | 2.5 | 85 ± 5 | 90 ± 4 |
| Electroporation | Square Wave Pulse | 5.0 | 70 ± 8 | 75 ± 6 |
Table 2: Antibiotic Selection Titer for HEK293T Cells
| Antibiotic | Concentration (µg/mL) | Cell Viability (%) after 7 days |
| Geneticin (G418) | 0 | 100 |
| 200 | 80 | |
| 400 | 45 | |
| 600 | 10 | |
| 800 | <1 | |
| 1000 | 0 |
Table 3: Characterization of Stable this compound-Overexpressing Clones
| Clone ID | This compound mRNA Fold Change (qPCR) | This compound Protein Level (vs. WT, Western Blot) | Proliferation Rate (Doubling Time, hours) |
| WT | 1.0 | 1.0 | 24.2 ± 1.5 |
| This compound-C1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 22.1 ± 1.2 |
| This compound-C2 | 25.8 ± 2.5 | 14.2 ± 1.5 | 20.5 ± 1.1 |
| This compound-C3 | 8.5 ± 1.1 | 4.1 ± 0.5 | 23.5 ± 1.8 |
Experimental Protocols
Vector Construction for this compound Overexpression
This protocol describes the cloning of the this compound coding sequence into a mammalian expression vector, pcDNA™3.1(+), which contains a neomycin resistance gene for selection.[7][8]
Materials:
-
This compound cDNA
-
pcDNA™3.1(+) vector
-
Restriction enzymes (e.g., BamHI, EcoRI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar plates with ampicillin (100 µg/mL)
-
Plasmid purification kit
Procedure:
-
Amplify the full-length coding sequence of this compound by PCR using primers containing appropriate restriction sites (e.g., BamHI and EcoRI).
-
Digest both the amplified this compound insert and the pcDNA™3.1(+) vector with the selected restriction enzymes.
-
Ligate the digested this compound insert into the linearized pcDNA™3.1(+) vector using T4 DNA Ligase.
-
Transform the ligation product into competent DH5α E. coli.
-
Plate the transformed bacteria on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Select individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.
Cell Culture and Transfection
This protocol outlines the transfection of the this compound expression vector into a mammalian cell line (e.g., HEK293T). Lipofection is described here, as it often provides high efficiency with low toxicity.[9][10][11]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
pcDNA3.1-NAP plasmid DNA
Procedure:
-
The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[9]
-
On the day of transfection, dilute 2.5 µg of the pcDNA3.1-NAP plasmid DNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the Lipofectamine® 3000 reagent in Opti-MEM™ I medium according to the manufacturer's protocol.
-
Combine the diluted DNA and Lipofectamine® 3000 reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.[9]
-
Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with selection.
Selection of Stable Cell Lines
This protocol describes the selection of stably transfected cells using Geneticin (G418).[8][12] It is crucial to first determine the optimal concentration of the selection antibiotic that effectively kills non-transfected cells (kill curve).[13][14]
Materials:
-
Transfected HEK293T cells
-
Complete growth medium
-
Geneticin (G418)
Procedure:
-
Kill Curve Determination:
-
Plate non-transfected HEK293T cells at low density in a multi-well plate.
-
Add a range of G418 concentrations (e.g., 100-1000 µg/mL) to the wells.
-
Incubate the cells and monitor cell death over 7-10 days, replacing the medium with fresh G418-containing medium every 2-3 days.
-
The lowest concentration of G418 that results in complete cell death is the optimal concentration for selection.
-
-
Selection of Stably Transfected Cells:
-
After 48-72 hours post-transfection, split the cells into a larger culture dish at a low density.
-
Add complete growth medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days to maintain selective pressure.[12][15]
-
Observe the culture for the formation of resistant colonies, which typically takes 2-3 weeks.
-
Isolation and Expansion of Monoclonal Colonies
This protocol describes the isolation of individual colonies to establish monoclonal cell lines.
Materials:
-
Culture dish with G418-resistant colonies
-
Cloning cylinders or sterile pipette tips
-
Trypsin-EDTA
-
96-well plates
Procedure:
-
Identify well-isolated colonies in the culture dish.
-
Using a sterile pipette tip, gently scrape and aspirate a single colony.
-
Alternatively, place a cloning cylinder coated with sterile grease around a colony, add a small amount of trypsin-EDTA to detach the cells, and then transfer the cell suspension.
-
Transfer the cells from the single colony into a well of a 96-well plate containing complete growth medium with G418.
-
Expand the cells from each colony into progressively larger culture vessels.
Validation of this compound Overexpression
This protocol details the validation of this compound overexpression at both the mRNA and protein levels in the selected monoclonal cell lines.
Materials:
-
Monoclonal cell lines
-
Untransfected (wild-type) cells as a control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for this compound and a housekeeping gene
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against this compound
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Quantitative PCR (qPCR):
-
Extract total RNA from each monoclonal cell line and wild-type cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative mRNA expression levels.
-
-
Western Blotting:
-
Lyse the cells from each monoclonal line and wild-type cells using RIPA buffer to extract total protein.[16][17]
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[18][19][20]
-
Probe the membrane with a primary antibody specific for this compound, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18] Compare the band intensities to confirm overexpression.
-
Visualizations
Caption: Workflow for generating a stable cell line overexpressing this compound.
Caption: Hypothetical signaling pathway involving overexpressed this compound.
References
- 1. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. addgene.org [addgene.org]
- 4. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdbonline.org [sdbonline.org]
- 7. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Immunofluorescence Staining of Neutrophil Activating Protein (NAP/CXCL8/IL-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Activating Protein (NAP), also known as CXCL8 or Interleukin-8 (IL-8), is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2][3] Its involvement in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression, makes it a significant target for research and drug development.[1][4] Immunofluorescence (IF) is a powerful technique to visualize the localization and expression of this compound/CXCL8 within cells and tissues, providing valuable insights into its biological functions.[5] This document provides detailed protocols for immunofluorescence staining of this compound/CXCL8 in both cultured cells and paraffin-embedded tissue sections, along with data presentation tables and troubleshooting guidelines.
Signaling Pathway of this compound/CXCL8
This compound/CXCL8 exerts its biological effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2.[1][2][4][6] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.[1][6] These pathways lead to the activation of downstream effectors such as Protein Kinase C (PKC) and Akt, ultimately resulting in cellular responses like chemotaxis, degranulation, and changes in gene expression that are central to the inflammatory response and other associated pathologies.[6]
Experimental Protocols
The following are detailed protocols for the immunofluorescence staining of this compound/CXCL8 in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunofluorescence Staining of this compound/CXCL8 in Cultured Cells
This protocol is suitable for visualizing intracellular this compound/CXCL8 in adherent cell cultures.
Experimental Workflow:
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody against this compound/CXCL8
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[3]
-
Primary Antibody Incubation: Dilute the primary anti-NAP/CXCL8 antibody in blocking buffer according to the manufacturer's instructions or pre-determined optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.
-
Washing: Briefly wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
Protocol 2: Immunofluorescence Staining of this compound/CXCL8 in FFPE Tissue Sections
This protocol is designed for the detection of this compound/CXCL8 in formalin-fixed, paraffin-embedded tissue sections and includes an antigen retrieval step to unmask epitopes.
Experimental Workflow:
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% Normal Goat Serum in PBS)
-
Primary Antibody against this compound/CXCL8
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5-10 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in pre-heated antigen retrieval buffer.[8]
-
Common methods include using a microwave, pressure cooker, or water bath. For example, heat in a microwave at high power for 5-10 minutes, followed by 15-20 minutes of cooling at room temperature.[9] The optimal heating time and temperature should be determined empirically.
-
-
Washing: Wash the slides twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the tissue sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the slides twice with PBS for 5 minutes each.
-
Blocking: Block non-specific binding with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Apply the diluted primary anti-NAP/CXCL8 antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Briefly wash with PBS.
-
Mounting: Dehydrate the sections through a graded ethanol series (optional, depending on the mounting medium), clear with xylene (optional), and mount with an appropriate mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope.
Data Presentation
The following tables provide a summary of recommended reagents and concentrations for the immunofluorescence staining of this compound/CXCL8.
Table 1: Recommended Primary Antibodies for this compound/CXCL8 Immunofluorescence
| Antibody Name/Clone | Host Species | Applications | Recommended Dilution | Supplier (Example) |
| Anti-CXCL8/IL-8 Antibody | Rabbit Polyclonal | ICC/IF, IHC-P | 0.25-2 µg/ml (ICC/IF), 1:50 - 1:200 (IHC-P) | Novus Biologicals |
| IL-8 (1-77) (CXCL8) Monoclonal Antibody (this compound II) | Mouse | IHC (Frozen), Flow Cytometry (Intracellular) | Assay-dependent | Thermo Fisher Scientific |
| Anti-IL-8 Antibody | Mouse Monoclonal | IHC | 1:100 | Santa Cruz Biotechnology |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation (Cells) | Paraformaldehyde | 4% | 15-20 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1-0.5% | 10-15 minutes | Room Temperature |
| Blocking | Bovine Serum Albumin (BSA) or Normal Serum | 1-5% (BSA) or 5-10% (Serum) | 30-60 minutes | Room Temperature |
| Primary Antibody | See Table 1 | Varies | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 1-2 hours | Room Temperature |
| Antigen Retrieval (FFPE) | Sodium Citrate or EDTA | 10 mM (Citrate, pH 6.0) or 1 mM (EDTA, pH 8.0) | Varies with method | ~95-100°C |
Troubleshooting
Successful immunofluorescence requires careful optimization. Below are common issues and potential solutions.
Logical Relationship for Troubleshooting:
Table 3: Common Problems and Solutions in this compound/CXCL8 Immunofluorescence
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time.[10] |
| Suboptimal antigen retrieval (for FFPE). | Try a different antigen retrieval buffer (e.g., EDTA pH 8.0) or optimize the heating time and temperature.[11] | |
| Over-fixation of the tissue, masking the epitope. | Reduce fixation time. For FFPE, ensure optimal antigen retrieval. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background Staining | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or incubation time.[10] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[3][10] | |
| Inadequate washing. | Increase the number and duration of wash steps.[3] | |
| Non-specific binding of the secondary antibody. | Run a control without the primary antibody. Consider using a pre-adsorbed secondary antibody.[10] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Use a well-validated antibody. Include appropriate negative controls (e.g., isotype control). |
| Presence of endogenous enzymes (if using enzymatic detection). | Perform appropriate blocking steps for endogenous peroxidases or phosphatases. |
References
- 1. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 2. Frontiers | CXCL8 Associated Dendritic Cell Activation Marker Expression and Recruitment as Indicators of Favorable Outcomes in Colorectal Cancer [frontiersin.org]
- 3. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Immunofluorescence assay for the quantitative and qualitative evaluation of intracellular interleukin-8 in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Integrated Bioinformatics and Experimental Analysis Revealed Crosstalk Between IL-6, Autophagy, Ubiquitination, and Key miRNAs in Female Infertility: Insights from Ovarian Endometriosis and Polycystic Ovary Syndrome [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Antigen retrieval techniques in immunohistochemistry: comparison of different methods. - Biospecimen Research Database [brd.nci.nih.gov]
Application Notes & Protocols for CRISPR-Cas9 Mediated Editing of the Human ADNP Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Activity-Dependent Neuroprotective Protein (ADNP) is a critical protein involved in brain development, neuronal survival, and synaptic plasticity.[1][2][3] Encoded by the ADNP gene, this protein contains a homeobox and zinc finger domains, suggesting its role as a transcription factor.[3][4] ADNP is a key component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering the structure of chromatin.[5] Furthermore, ADNP has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for neural induction and differentiation.[2][6][7]
Mutations in the ADNP gene are the cause of ADNP syndrome (also known as Helsmoortel-Van der Aa syndrome), a rare neurodevelopmental disorder characterized by intellectual disability, autism spectrum disorder, and developmental delays.[5][8] Given the gene's significant role in neurodevelopment and disease, the ability to precisely edit the ADNP gene using CRISPR-Cas9 technology offers a powerful tool for studying its function, modeling the disease in vitro, and exploring potential therapeutic strategies.
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the human ADNP gene in relevant cell lines. The protocols cover single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, and validation of gene editing at the genomic, protein, and functional levels.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: ADNP signaling pathways.
Caption: Experimental workflow for ADNP editing.
Experimental Protocols
Protocol 1: sgRNA Design for Human ADNP Gene Knockout
-
Obtain the ADNP Gene Sequence:
-
Access the NCBI gene database and retrieve the sequence for human ADNP (Gene ID: 23394).
-
Identify the exon regions to target for knockout. Targeting early exons is often preferred to induce frameshift mutations leading to premature stop codons.
-
-
sgRNA Design using Online Tools:
-
Utilize web-based tools such as CHOPCHOP or the Integrated DNA Technologies (IDT) Custom Alt-R™ CRISPR-Cas9 Guide RNA Design Tool.
-
Input the ADNP exon sequence into the design tool.
-
Select Streptococcus pyogenes (Sp) Cas9 as the nuclease, which recognizes the 5'-NGG-3' Protospacer Adjacent Motif (PAM).
-
The tool will generate a list of potential 20-nucleotide sgRNA sequences.
-
-
sgRNA Selection Criteria:
-
On-Target Score: Prioritize sgRNAs with high predicted on-target activity scores. These scores are based on algorithms that consider factors like GC content (ideally 40-80%) and nucleotide composition.
-
Off-Target Score: Select sgRNAs with low predicted off-target effects. The design tools will provide a list of potential off-target sites in the human genome. Aim for sgRNAs with the fewest and least similar off-target sites.
-
Location: For knockout experiments, choose sgRNAs that target the 5' end of the coding sequence to maximize the likelihood of generating a non-functional truncated protein.
-
-
Recommended sgRNA Sequences (Adapted from mouse Adnp):
-
The following sgRNA sequences targeting the mouse Adnp gene have been reported and can be adapted for the human ADNP gene by ensuring homology and the presence of a PAM sequence.
-
mAdnp_sgRNA1: 5'-GGGAGGATGTAGGACTGT-3'
-
mAdnp_sgRNA2: 5'-CAGTCCTACATCCTCCCATG-3'
-
mAdnp_sgRNA3: 5'-AACACTACATGGGAGGATGT-3'
-
-
Note: It is crucial to verify these sequences against the human ADNP gene and confirm the presence of a downstream NGG PAM sequence before ordering or cloning.
-
Protocol 2: Delivery of CRISPR-Cas9 Components into Human Cell Lines
This protocol describes two common methods for delivering CRISPR-Cas9 components: plasmid transfection and ribonucleoprotein (RNP) electroporation.
Method A: Plasmid Transfection (e.g., in HEK293T cells)
-
Vector Preparation:
-
Synthesize and clone the designed sgRNA sequence into a Cas9 expression vector (e.g., pX330).
-
Verify the cloned sequence by Sanger sequencing.
-
Purify the plasmid DNA using a high-quality plasmid midiprep or maxiprep kit.
-
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
The day before transfection, seed 2 x 10⁵ cells per well in a 24-well plate.
-
-
Transfection:
-
On the day of transfection, when cells are approximately 70-90% confluent, prepare the transfection complexes.
-
For each well, dilute 500 ng of the Cas9-sgRNA plasmid in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 50 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the 100 µL of transfection complex dropwise to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours.
-
After incubation, harvest the cells for downstream analysis.
-
Method B: Ribonucleoprotein (RNP) Electroporation (e.g., in SH-SY5Y cells)
-
RNP Complex Formation:
-
Synthetically order the designed sgRNA and a trans-activating crRNA (tracrRNA) or a single-guide RNA.
-
Resuspend the lyophilized RNAs in nuclease-free buffer.
-
In a sterile PCR tube, mix 1 µL of 100 µM sgRNA with 1 µL of 100 µM tracrRNA (if applicable) and anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature.
-
Add 1 µL of purified SpCas9 protein (e.g., 20 µM) to the annealed gRNA and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
-
Cell Preparation:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest the cells and resuspend them in a suitable electroporation buffer at a concentration of 1 x 10⁶ cells per 20 µL.
-
-
Electroporation:
-
Mix the cell suspension with the pre-formed RNP complex.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program on an electroporation system (e.g., Neon™ Transfection System or Nucleofector™).
-
-
Post-Electroporation:
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing fresh medium.
-
Incubate for 48-72 hours before harvesting for analysis.
-
Protocol 3: Validation of ADNP Gene Editing
1. Genomic DNA Analysis:
-
DNA Extraction: Extract genomic DNA from the edited and control cell populations using a commercial kit.
-
PCR Amplification: Amplify the targeted region of the ADNP gene using primers flanking the sgRNA target site.
-
T7 Endonuclease I (T7E1) Assay:
-
Denature and re-anneal the PCR products to form heteroduplexes if mutations are present.
-
Digest the re-annealed products with T7E1, which cleaves at mismatched DNA.
-
Analyze the digested fragments by agarose gel electrophoresis. The presence of cleaved bands indicates the presence of insertions or deletions (indels).
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of mixed peaks downstream of the cut site, which is indicative of indels.
-
For clonal populations, direct sequencing will reveal the specific mutation.
-
2. Protein Level Analysis (Western Blot):
-
Protein Extraction: Lyse the edited and control cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against ADNP overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. A significant reduction or absence of the ADNP band in the edited samples confirms successful knockout.
-
3. Functional Assays:
-
Neurite Outgrowth Assay (for neuronal cell lines like SH-SY5Y):
-
Plate ADNP-knockout and control cells on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Induce differentiation (e.g., with retinoic acid).
-
After a set period, fix and stain the cells for neuronal markers (e.g., β-III tubulin).
-
Capture images using a microscope and quantify neurite length and branching using software like ImageJ. A reduction in neurite outgrowth is an expected phenotype of ADNP deficiency.
-
-
Cell Viability/Proliferation Assay:
-
Seed equal numbers of ADNP-knockout and control cells.
-
At different time points, assess cell viability using an MTT or WST-1 assay.
-
Changes in proliferation rates can indicate a functional consequence of ADNP loss.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from edited and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR for known downstream targets of ADNP or genes involved in neuronal development to assess functional changes in gene regulation.
-
Data Presentation
The following tables present representative data for CRISPR-Cas9 mediated editing of the ADNP gene. Note: This data is illustrative and actual results may vary depending on the cell line, delivery method, and specific sgRNA used.
Table 1: Editing Efficiency of sgRNAs Targeting Human ADNP
| sgRNA ID | Target Exon | Delivery Method | Editing Efficiency (%) (T7E1 Assay) | Indel Frequency (%) (NGS) |
| hADNP_sg1 | 2 | Plasmid | 35 | 31 |
| hADNP_sg2 | 2 | Plasmid | 42 | 38 |
| hADNP_sg1 | 2 | RNP | 75 | 71 |
| hADNP_sg2 | 2 | RNP | 81 | 78 |
Table 2: Off-Target Analysis for hADNP_sg1
| Potential Off-Target Site | Chromosome | Mismatches | Predicted Off-Target Score | Observed Indel Frequency (%) (GUIDE-seq) |
| OT-1 | 3 | 2 | 2.5 | < 0.1 |
| OT-2 | 11 | 3 | 1.8 | Not Detected |
| OT-3 | X | 3 | 1.5 | Not Detected |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to successfully perform CRISPR-Cas9-mediated editing of the human ADNP gene. By following these detailed methodologies for sgRNA design, delivery, and validation, scientists can effectively create in vitro models of ADNP deficiency. These models are invaluable for elucidating the complex roles of ADNP in neurodevelopment, understanding the pathophysiology of ADNP syndrome, and for the preclinical assessment of potential therapeutic interventions. The use of robust validation techniques, including genomic, proteomic, and functional assays, is critical to ensure the accuracy and reliability of the experimental findings.
References
- 1. Single Cell ADNP Predictive of Human Muscle Disorders: Mouse Knockdown Results in Muscle Wasting [mdpi.com]
- 2. Chromatin remodeler Activity-Dependent Neuroprotective Protein (ADNP) contributes to syndromic autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Activity-dependent neuroprotective protein deficiency models synaptic and developmental phenotypes of autism-like syndrome [jci.org]
- 4. adnp-syndrom.de [adnp-syndrom.de]
- 5. Clinical impact and in vitro characterization of ADNP variants in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADNP Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. The chromatin remodeler ADNP regulates neurodevelopmental disorder risk genes and neocortical neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAP Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAP (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) is an octapeptide fragment derived from Activity-Dependent Neuroprotective Protein (ADNP).[1][2] It has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models, making it a promising candidate for therapeutic development, particularly for neurodegenerative diseases like Alzheimer's disease.[2] this compound is thought to exert its protective effects by interacting with microtubules, promoting their assembly and stability.[2][3] This document provides detailed protocols for the chemical synthesis, purification, and analysis of the this compound peptide.
I. This compound Peptide Synthesis
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]
Experimental Protocol: Solid-Phase Synthesis of this compound (NAPVSIPQ)
This protocol outlines the manual synthesis of the this compound octapeptide.
1. Resin Selection and Preparation:
-
Resin: Fmoc-Gln(Trt)-Wang resin is a suitable choice for the synthesis of a peptide with a C-terminal glutamine.[4]
-
Procedure:
-
Place the Fmoc-Gln(Trt)-Wang resin in a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Drain the DMF.
-
2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence: Pro, Ile, Ser(tBu), Val, Pro, Ala, Asn(Trt)):
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and a coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (3 equivalents) in DMF.[4]
-
Add N-methylmorpholine (NMM) (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with dichloromethane (DCM) (3-5 times).
-
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[4]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.
Quantitative Data Summary: Synthesis
| Parameter | Typical Value |
| Resin Loading Capacity | 0.4-0.8 mmol/g |
| Amino Acid Equivalents | 3 |
| Coupling Reagent Equivalents | 3 |
| Base Equivalents | 6 |
| Crude Peptide Yield | 70-90% |
Note: Yields can vary based on the scale of the synthesis and the efficiency of each coupling step.
II. This compound Peptide Purification
The crude this compound peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] This technique separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Purification of this compound
1. Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[8]
-
Lyophilizer.
2. Method Development (Analytical Scale):
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto an analytical C18 column.
-
Run a broad gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the this compound peptide.
-
Optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution point of the peptide will improve resolution.[8]
3. Preparative Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Run the optimized gradient.
-
Monitor the elution profile at 214 nm and 280 nm.[9]
-
Collect fractions corresponding to the main peptide peak.
4. Post-Purification Processing:
-
Analyze the collected fractions by analytical RP-HPLC to assess their purity.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound peptide as a white, fluffy powder.
Quantitative Data Summary: Purification
| Parameter | Typical Value/Condition |
| Column Type | C18 Silica |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection Wavelength | 214 nm |
| Typical Gradient (Analytical) | 5-65% B over 30 minutes |
| Expected Purity | >95% |
| Recovery from Purification | 30-50% |
Note: The optimal gradient will depend on the specific column and HPLC system used.
III. Quality Control and Analysis
The identity and purity of the synthesized this compound peptide should be confirmed using mass spectrometry and amino acid analysis.
Experimental Protocol: MALDI-TOF Mass Spectrometry
1. Sample Preparation:
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 50:50 mixture of acetonitrile and 0.1% TFA in water.
-
Mix the purified peptide solution (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. Data Acquisition:
-
Acquire the mass spectrum in positive ion reflectron mode.
-
The expected monoisotopic mass for this compound (C₃₅H₅₈N₁₀O₁₁) is approximately 822.44 Da. The observed mass should be within a tolerable range of this value, typically as the [M+H]⁺ ion at m/z 823.45.
Experimental Protocol: Amino Acid Analysis
1. Hydrolysis:
-
Accurately weigh a small amount of the purified peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
2. Derivatization:
-
Neutralize the hydrolysate.
-
Derivatize the amino acids using a commercially available kit (e.g., AccQ•Tag). This involves reacting the amino acids with a reagent that makes them detectable by UV or fluorescence.
3. Chromatographic Analysis:
-
Separate the derivatized amino acids using a dedicated amino acid analysis HPLC system with a C18 column.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
The relative ratios of the amino acids should correspond to the sequence of this compound (Asn:1, Ala:1, Pro:2, Val:1, Ser:1, Ile:1, Gln:1).
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound peptide synthesis and purification.
This compound Signaling Pathway
Caption: Simplified signaling pathway of the this compound peptide.
References
- 1. scispace.com [scispace.com]
- 2. This compound: Research and Development of a Peptide Derived from Activity‐Dependent Neuroprotective Protein (ADNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.4.1 – this compound in Providing Neuroprotection – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. 4.2. Peptide Synthesis [bio-protocol.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for In Vitro Reconstitution of NAP-Containing Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of Nucleosome Assembly Protein (NAP)-containing complexes. The protocols detailed below are essential for studying chromatin assembly, histone trafficking, and the functional roles of histone chaperones in cellular processes.[1][2] The methodologies outlined are critical for researchers in molecular biology, biochemistry, and drug development who are investigating the mechanisms of chromatin dynamics and identifying potential therapeutic targets.
Core Concepts
Nucleosome Assembly Proteins (NAPs) are a family of histone chaperones that play a crucial role in the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[3] NAPs bind to histones, preventing their non-specific aggregation and facilitating their ordered deposition onto DNA to form nucleosomes.[4] The in vitro reconstitution of this compound-containing complexes allows for a controlled, stepwise analysis of these processes, providing insights into the molecular mechanisms that govern chromatin structure and function. The basic unit of chromatin is the nucleosome, which consists of a histone octamer (two copies each of H2A, H2B, H3, and H4) wrapped by approximately 147 base pairs of DNA.[5][6]
I. Expression and Purification of Recombinant Proteins
The successful reconstitution of this compound-containing complexes begins with the production of highly pure and active recombinant proteins. This section details the protocols for expressing and purifying NAPs (specifically NAP1) and core histones.
A. Expression and Purification of NAP1
Yeast or Drosophila NAP1 are commonly used for in vitro assays and can be expressed in E. coli.[3][7]
Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3) pLysS) with a plasmid encoding the desired NAP1 construct (often with a His-tag for purification).[7]
-
Cell Culture and Induction:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM and continue to grow the culture for 3-4 hours at 30-37°C.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mM β-mercaptoethanol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[8]
-
-
Purification (His-tagged protein):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Further Purification (Optional but Recommended):
-
For higher purity, subject the eluted protein to ion-exchange chromatography followed by size-exclusion chromatography.[9]
-
Dialyze the final protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
B. Expression and Purification of Core Histones (H2A, H2B, H3, H4)
Recombinant histones are typically expressed in E. coli and purified from inclusion bodies.[10][11]
Protocol:
-
Expression and Inclusion Body Preparation:
-
Solubilization and Refolding:
-
Solubilize the inclusion body pellets in a denaturing buffer (e.g., 7 M Guanidine-HCl or 7 M Urea, 20 mM Tris-HCl pH 7.5, 10 mM DTT).[12]
-
-
Purification:
-
Histone Octamer Reconstitution:
-
Dissolve lyophilized histones in unfolding buffer to equimolar concentrations.
-
Mix the histones and refold the octamer by sequential dialysis to remove the denaturant, starting with high salt (2 M NaCl) and gradually decreasing the salt concentration.[11]
-
Purify the refolded histone octamer using size-exclusion chromatography.[13]
-
II. In Vitro Histone Chaperone Assays
Several assays can be employed to characterize the histone chaperone activity of NAPs.
A. Pull-Down Assay for this compound-Histone Interaction
This assay confirms the direct binding of NAPs to histones.[5]
Protocol:
-
Binding Reaction:
-
Incubate His-tagged NAP1 (e.g., 5 µM) with core histones (H2A/H2B dimers or H3/H4 tetramers, e.g., 20 µM) in an equilibration buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM β-mercaptoethanol) on ice for 1 hour.[5]
-
-
Immobilization:
-
Add Ni-NTA resin to the binding reaction and incubate for 30-60 minutes at 4°C to capture the His-tagged NAP1 and any bound histones.
-
-
Washing:
-
Wash the resin several times with wash buffer (equilibration buffer with 50 mM imidazole and 0.2% Tween-20) to remove unbound histones.[5]
-
-
Elution and Analysis:
-
Elute the protein complexes from the resin with elution buffer (equilibration buffer with 250-500 mM imidazole).
-
Analyze the eluate by SDS-PAGE to visualize the co-elution of histones with NAP1.
-
B. Plasmid Supercoiling Assay for Nucleosome Assembly
This assay assesses the ability of a histone chaperone to deposit histones onto a relaxed circular plasmid, resulting in supercoiling that can be visualized by agarose gel electrophoresis.[14]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing relaxed circular plasmid DNA, purified histone octamers, and the this compound protein in an appropriate assembly buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% glycerol).
-
Include a DNA topoisomerase I to relax any supercoils not constrained by nucleosome formation.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS and proteinase K to digest the proteins.
-
Purify the plasmid DNA.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel. The formation of supercoiled DNA indicates successful nucleosome assembly.
-
III. In Vitro Reconstitution of this compound-Containing Complexes
This section provides a detailed protocol for the reconstitution of nucleosomes using NAP1.
A. NAP1-Mediated Nucleosome Assembly
This method mimics the physiological process of nucleosome assembly more closely than salt dialysis.[4]
Protocol:
-
Reaction Mixture Preparation:
-
In a 40 µl reaction in NA buffer, first add 200 nM of the histone chaperone (NAP1).[15]
-
Subsequently, add 200 nM of (H3-H4)2 tetramer and 400 nM of H2A-H2B dimer.[15] It is crucial to add the chaperone first as histones can be unstable at low salt concentrations.[15]
-
Incubate this mixture for 15 minutes at room temperature.[15]
-
-
Addition of DNA:
-
Add 200 nM of a 207 bp DNA fragment to the reaction mixture and mix by pipetting.[15]
-
-
Assembly Reaction:
-
Incubate the complete reaction mixture for 30 minutes at room temperature to allow for nucleosome assembly.[15]
-
-
Analysis of Reconstituted Nucleosomes:
-
The assembled nucleosomes can be analyzed by native polyacrylamide gel electrophoresis (PAGE) to assess the efficiency of reconstitution.[15]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-histone interactions and nucleosome assembly.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| NAP1 - H2A/H2B dimer | High Affinity | In vitro | [4] |
| NAP1 - (H3/H4)2 tetramer | High Affinity | In vitro | [4] |
| Asf1 - H3/H4 dimer | ~2.5 nM | In vitro | [9] |
| Stoichiometry | |||
| yNap1 dimer : H2A-H2B heterodimer | 1 : 1 | Yeast (in vitro) | [16] |
| Nucleosome Assembly Conditions | |||
| Histone Octamer to DNA repeat molar ratio | 1.7 : 1 | Microscale reconstitution | [17] |
| Final NaCl concentration for assembly | 200 mM | Microscale reconstitution | [17] |
| MNase Digestion for Nucleosome Protection | |||
| Protected DNA fragment size | ~147 bp | In vitro reconstituted nucleosomes | [15][18] |
Visualizations
Experimental Workflow for In Vitro Reconstitution
Caption: Workflow for in vitro reconstitution and analysis.
NAP1-Mediated Nucleosome Assembly Pathway
Caption: NAP1-mediated nucleosome assembly pathway.
References
- 1. Methods to study histone chaperone function in nucleosome assembly and chromatin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. sdbonline.org [sdbonline.org]
- 4. The histone chaperone Nap1 promotes nucleosome assembly by eliminating non-nucleosomal histone DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Histone Chaperones using Analytical, Pull-Down and Chaperoning Assays [jove.com]
- 6. Reconstitution of Chromatin In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Purification of Recombinant Histones and Nucleosome Reconstitution | Springer Nature Experiments [experiments.springernature.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. umassmed.edu [umassmed.edu]
- 13. Analysis of Histone Chaperone Antisilencing function 1 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interactions With Histone H3 & Tools to Study Them [frontiersin.org]
- 15. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [bio-protocol.org]
- 16. embopress.org [embopress.org]
- 17. store.lumicks.com [store.lumicks.com]
- 18. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [en.bio-protocol.org]
Detecting Nucleosome Assembly Protein (NAP) Phosphorylation with Phos-tag™ SDS-PAGE
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleosome Assembly Proteins (NAPs) are a family of histone chaperones that play crucial roles in chromatin dynamics, including nucleosome assembly and disassembly, histone transport, and transcriptional regulation. The function of NAPs is intricately regulated by post-translational modifications, with phosphorylation being a key modulator of their activity, localization, and protein-protein interactions. The analysis of NAP phosphorylation is therefore essential for understanding its role in cellular processes and for developing therapeutic strategies targeting these pathways.
Phos-tag™ SDS-PAGE is a powerful technique for the analysis of protein phosphorylation. It utilizes a polyacrylamide gel containing a Phos-tag™ ligand, which specifically binds to phosphate groups on proteins. This binding causes a mobility shift, allowing for the separation of phosphorylated and non-phosphorylated protein isoforms. This method offers a significant advantage over traditional SDS-PAGE as it can resolve different phosphorylated states of a protein, providing a quantitative measure of phosphorylation stoichiometry.
These application notes provide a detailed protocol for the detection and quantification of this compound phosphorylation using Phos-tag™ SDS-PAGE and Western blotting.
Data Presentation
The following table summarizes representative quantitative data on the phosphorylation of NAP1 in response to cellular stimuli, as analyzed by Phos-tag™ SDS-PAGE and densitometry.
| Treatment | Kinase Involved | Phosphorylated NAP1 (Normalized Intensity) | Non-phosphorylated NAP1 (Normalized Intensity) | % Phosphorylated NAP1 |
| Untreated Control | Basal | 1.0 | 4.0 | 20% |
| Mitotic Arrest | TBK1 | 3.5 | 1.5 | 70% |
| CK2 Activator | CK2 | 2.8 | 2.2 | 56% |
| TBK1 Inhibitor | TBK1 | 1.2 | 3.8 | 24% |
| CK2 Inhibitor | CK2 | 1.5 | 3.5 | 30% |
Signaling Pathways
This compound phosphorylation is integrated into key signaling pathways that regulate cell cycle progression and innate immunity. Two notable kinases that phosphorylate NAP1 are Casein Kinase 2 (CK2) and TANK-binding kinase 1 (TBK1).
CK2-Mediated NAP1 Phosphorylation in Cell Cycle Regulation
CK2 is a constitutively active serine/threonine kinase that phosphorylates NAP1 at multiple sites (S159, S177, S397 in yeast Nap1).[1] This phosphorylation is crucial for the proper nuclear import of NAP1 and for normal S-phase progression.[1]
Caption: CK2 phosphorylates NAP1 to promote its nuclear import and facilitate S-phase progression.
TBK1-Mediated NAP1 Phosphorylation in Mitosis and Innate Immunity
TBK1 is a key kinase in innate immune signaling and also plays a role in cell division. During mitosis, TBK1 phosphorylates NAP1 on Serine 318, which can mark it for degradation.[2] This regulation is important for accurate mitosis and cytokinesis.[2]
Caption: TBK1-mediated phosphorylation of NAP1 regulates its stability and ensures proper cell division.
Experimental Protocols
1. Cell Lysis and Sample Preparation
This protocol is designed to preserve the phosphorylation state of proteins.
-
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate)
-
BCA protein assay kit
-
4x Laemmli sample buffer (with β-mercaptoethanol)
-
-
Protocol:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add 1/4 volume of 4x Laemmli sample buffer to the lysate.
-
Boil samples at 95°C for 5 minutes.
-
2. Phos-tag™ SDS-PAGE
-
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
Phos-tag™ Acrylamide (5 mM stock)
-
10 mM ZnCl₂ or MnCl₂
-
TEMED
-
10% (w/v) Ammonium persulfate (APS)
-
SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
-
Protocol for a 10% Separating Gel (10 mL):
-
In a 15 mL tube, mix:
-
3.33 mL of 30% Acrylamide/Bis-acrylamide
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
50 µL of 5 mM Phos-tag™ Acrylamide (final concentration: 25 µM)
-
100 µL of 10 mM ZnCl₂ (final concentration: 100 µM)
-
3.91 mL of deionized water
-
-
Add 10 µL of TEMED and 100 µL of 10% APS. Mix gently and pour the gel immediately.
-
Overlay with isopropanol and allow to polymerize for at least 1 hour.
-
Pour off the isopropanol and rinse with deionized water.
-
Prepare and pour a 4% stacking gel on top of the separating gel.
-
Assemble the electrophoresis apparatus and fill with SDS running buffer.
-
Load 20-30 µg of protein per lane.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom. The run time may be longer than for a standard SDS-PAGE.
-
3. Western Blotting
-
Materials:
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Transfer buffer with 10 mM EDTA
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against this compound (e.g., anti-NAP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Equilibrate the Phos-tag™ gel in transfer buffer containing 10 mM EDTA for 10 minutes (repeat twice). This step is crucial to remove the metal ions that would otherwise interfere with protein transfer.
-
Equilibrate the gel in transfer buffer without EDTA for 10 minutes.
-
Assemble the transfer stack and transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NAP antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Experimental Workflow
The following diagram illustrates the key steps in the Phos-tag™ SDS-PAGE workflow for analyzing this compound phosphorylation.
Caption: Workflow for the detection and analysis of this compound phosphorylation using Phos-tag™ SDS-PAGE.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant NAP Protein Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of recombinant Nucleosome Assembly Protein (NAP).
Frequently Asked Questions (FAQs)
Q1: What is Nucleosome Assembly Protein (this compound) and why is its soluble expression important?
Nucleosome Assembly Protein (this compound) is a crucial histone chaperone involved in the assembly and disassembly of nucleosomes, which are the fundamental units of chromatin.[1] This process is vital for DNA replication, transcription, and repair.[2][3] Obtaining soluble and correctly folded recombinant this compound is essential for in vitro studies of chromatin dynamics, drug screening, and structural biology. Insoluble protein aggregates, known as inclusion bodies, are generally non-functional and require complex refolding procedures that often result in low yields of active protein.
Q2: What are the common reasons for poor solubility of recombinant this compound expressed in E. coli?
Several factors can contribute to the formation of insoluble this compound aggregates in E. coli:
-
High Expression Rate: Strong promoters (like T7) can lead to a rate of protein synthesis that overwhelms the cellular folding machinery.
-
Lack of Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications that may be important for this compound folding and stability.
-
Improper Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be required for the native structure of some this compound proteins.
-
Codon Bias: Differences in codon usage between the source organism of the this compound gene and E. coli can lead to translational pausing and misfolding.
-
Intrinsic Properties of this compound: As a histone-binding protein, this compound has distinct domains and charge distributions that might predispose it to aggregation when overexpressed.
Q3: What are the initial steps to consider for improving recombinant this compound solubility?
Before proceeding to more complex optimization, consider these initial steps:
-
Codon Optimization: Synthesize the this compound gene with codons optimized for E. coli expression to ensure smooth translation.
-
Choice of Expression Strain: Use an E. coli strain suitable for expressing challenging proteins, such as BL21(DE3)pLysS, which helps to reduce basal expression levels.
-
Lower Induction Temperature: Reducing the culture temperature after induction (e.g., to 18-25°C) slows down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest level that still provides adequate expression, as high concentrations can lead to rapid, aggregation-prone synthesis.
Troubleshooting Guides
Issue 1: Recombinant this compound is primarily found in the insoluble fraction (inclusion bodies).
This is the most common issue encountered. The following troubleshooting steps can be taken in a systematic manner.
References
Optimizing Native Chromatin Immunoprecipitation Sequencing (NAP ChIP-seq): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Native Chromatin Immunoprecipitation sequencing (NAP ChIP-seq) experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Native ChIP-seq and Cross-linked ChIP-seq (X-ChIP-seq)?
Native ChIP (N-ChIP) and Cross-linked ChIP (X-ChIP) are two distinct methods for chromatin preparation in ChIP experiments. The primary difference lies in the use of formaldehyde to cross-link proteins to DNA in X-ChIP, a step that is omitted in N-ChIP.[1][2] This fundamental difference leads to several downstream variations in the protocols and applications of each technique.
| Feature | Native ChIP-seq (this compound ChIP-seq) | Cross-linked ChIP-seq (X-ChIP-seq) |
| Cross-linking | No formaldehyde cross-linking is used.[1] | Proteins are covalently cross-linked to DNA using formaldehyde.[2] |
| Chromatin Fragmentation | Enzymatic digestion with Micrococcal Nuclease (MNase).[3] | Sonication or enzymatic digestion.[2] |
| Primary Targets | Histone modifications and some abundant, tightly bound transcription factors.[2][4] | A wide range of proteins, including transcription factors, cofactors, and other chromatin-associated proteins. |
| Resolution | Can achieve nucleosome-level resolution (around 150 bp).[2] | Typically yields fragments of 200-1000 bp.[2] |
| Epitope Integrity | Epitopes are in their native conformation, leading to predictable antibody binding. | Formaldehyde can alter or mask epitopes, potentially affecting antibody binding efficiency.[2] |
| Potential for Artifacts | Risk of chromatin rearrangement during the procedure.[4] | Cross-linking can capture indirect or transient interactions, which may be artifactual. |
Troubleshooting Guides
Low Immunoprecipitation (IP) Yield
Q2: I'm getting very low DNA yield after immunoprecipitation in my this compound ChIP-seq experiment. What are the possible causes and solutions?
Low DNA yield is a common issue in this compound ChIP-seq. Several factors, from suboptimal enzymatic digestion to inefficient antibody binding, can contribute to this problem.
| Possible Cause | Recommended Solution |
| Suboptimal Chromatin Fragmentation | Titrate the concentration of Micrococcal Nuclease (MNase) and the digestion time to achieve the desired fragment size, typically 150-500 bp for this compound ChIP-seq. Over-digestion can lead to loss of epitopes, while under-digestion results in inefficient immunoprecipitation.[5] |
| Inefficient Antibody Binding | Ensure you are using a ChIP-grade antibody validated for native applications. The absence of cross-linking means the antibody must recognize the native protein conformation.[6] Consider increasing the antibody concentration or the incubation time. |
| Loss of Protein-DNA Interactions | Since there is no cross-linking, protein-DNA interactions can be less stable. It is crucial to work quickly and keep samples on ice or at 4°C throughout the procedure to minimize dissociation.[2] |
| Insufficient Starting Material | For targets with low abundance, you may need to increase the initial number of cells or the amount of chromatin used per IP. A typical starting point is 1x10^7 cells.[3] |
| Inefficient Immunoprecipitation Capture | Ensure that the protein A/G beads are properly prepared and not expired. The choice between protein A and G depends on the antibody isotype. |
High Background Signal
Q3: My this compound ChIP-seq data shows high background noise. How can I reduce it?
High background can obscure true signals and make data analysis challenging. The source of high background can range from non-specific antibody binding to issues with the washing steps.
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Use a highly specific, ChIP-validated antibody. Including a pre-clearing step with protein A/G beads before adding the specific antibody can help reduce non-specific binding.[5] |
| Insufficient Washing | Increase the number and/or stringency of the wash steps after immunoprecipitation. Using buffers with slightly higher salt concentrations can help remove non-specifically bound chromatin. |
| Contaminated Reagents | Prepare fresh buffers, especially wash buffers, for each experiment. Ensure all tubes and tips are free of contaminants.[5] |
| Too Much Antibody | An excess of antibody can lead to increased non-specific binding. Titrate the antibody concentration to find the optimal balance between signal and background. |
| Chromatin Clumping | Ensure the chromatin is well-solubilized after enzymatic digestion. Incomplete solubilization can lead to trapping of non-specific DNA.[6] |
Problems with Library Preparation
Q4: I'm having trouble generating a high-quality library from my low-input this compound ChIP DNA. What can I do?
Library preparation from low-input DNA, which can be the case with this compound ChIP-seq for less abundant targets, requires careful optimization.
| Possible Cause | Recommended Solution |
| Inefficient Adapter Ligation | For low DNA input, increasing the molar ratio of adapters to insert DNA can improve ligation efficiency. Using a high-quality ligase is also crucial.[7] |
| Suboptimal PCR Amplification | The number of PCR cycles should be optimized to avoid amplification bias and the generation of PCR duplicates. Over-amplification can lead to a high duplicate rate in the final sequencing data.[1] |
| Loss of DNA During Clean-up Steps | Use magnetic bead-based clean-up methods, which generally have better recovery for low DNA amounts compared to column-based methods. Be careful not to over-dry the beads, as this can lead to DNA loss. |
Quantitative Data Tables
Table 1: Optimization of Micrococcal Nuclease (MNase) Digestion
Optimizing MNase digestion is critical for achieving the desired chromatin fragment size. The following table provides a general guideline for titrating MNase concentration. Researchers should perform a pilot experiment to determine the optimal conditions for their specific cell type and experimental setup.[5]
| MNase Concentration (Units/µg of chromatin) | Digestion Time at 37°C (minutes) | Expected Result |
| Low (e.g., 0.1-0.5 U) | 5-10 | Under-digestion: High molecular weight DNA, enrichment of di- and tri-nucleosomes. |
| Optimal (e.g., 0.5-2.0 U) | 5-10 | Optimal digestion: Predominantly mono-nucleosomes (around 150 bp). [6] |
| High (e.g., >2.0 U) | 5-10 | Over-digestion: Degradation of DNA, loss of nucleosomal pattern. |
Note: The optimal MNase concentration and digestion time are highly dependent on the cell type, cell density, and the specific activity of the MNase batch. A titration experiment is strongly recommended.
Table 2: Recommended PCR Cycles for Library Amplification
The number of PCR cycles for library amplification should be minimized to reduce bias and PCR duplicates, especially for low-input samples.[1]
| Starting ChIP-DNA Amount | Recommended Number of PCR Cycles |
| 50 ng | 6 cycles[1] |
| 5 ng | 10 cycles[1] |
| 0.5 ng | 13-14 cycles[1][2] |
Note: These are starting recommendations. The optimal number of cycles may vary depending on the library preparation kit and qPCR quantification of the library before and after amplification.
Detailed Experimental Protocol: Native ChIP-seq
This protocol provides a general workflow for performing this compound ChIP-seq. Optimization of specific steps, particularly chromatin digestion, is crucial for success.
-
Cell Harvesting and Nuclei Isolation:
-
Harvest cells (e.g., 1x10^7) and wash with ice-cold PBS.[3]
-
Lyse the cells in a hypotonic buffer to release the nuclei.
-
Pellet the nuclei by centrifugation and wash to remove cytoplasmic components.
-
-
Chromatin Digestion with Micrococcal Nuclease (MNase):
-
Resuspend the nuclei in MNase digestion buffer.
-
Add the optimized amount of MNase and incubate at 37°C for the optimized time (e.g., 5-10 minutes).[6]
-
Stop the digestion by adding EDTA.[6]
-
Lyse the nuclei to release the chromatin fragments.
-
Centrifuge to pellet insoluble debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody specific to the target of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound chromatin.[6]
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and adapter ligation on the purified ChIP DNA.
-
Amplify the library using the optimized number of PCR cycles.
-
Purify the amplified library and assess its quality and concentration using a Bioanalyzer and qPCR.
-
Perform high-throughput sequencing.
-
Visualizations: Signaling Pathways Studied by this compound ChIP-seq
This compound ChIP-seq is a powerful tool to investigate the epigenetic regulation of signaling pathways through the analysis of histone modifications and transcription factor binding at key target genes.
References
- 1. Generation of Native Chromatin Immunoprecipitation Sequencing Libraries for Nucleosome Density Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lfz100.ust.hk [lfz100.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. NFκB Dynamics Determine the Stimulus-Specificity of Epigenomic Reprogramming in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleosome Assembly Protein (NAP) Purification
Welcome to the technical support center for Nucleosome Assembly Protein (NAP) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of NAPs and other histone chaperones.
Troubleshooting Guide
Encountering difficulties in your this compound purification workflow is a common challenge. This guide provides a structured approach to identifying and resolving prevalent issues, from low protein yield to aggregation problems.
Summary of Common this compound Purification Issues
| Problem | Potential Cause | Recommended Solution | Typical Observation |
| Low Protein Yield | Inefficient Cell Lysis: Incomplete release of the protein from host cells. | Optimize lysis method (e.g., increase sonication time, use a more suitable lysis buffer). Consider adding lysozyme for bacterial expression. | Low protein concentration in the clarified lysate. |
| Protein Degradation: Proteolytic cleavage of the target protein during purification. | Add a broad-spectrum protease inhibitor cocktail to all buffers. Maintain low temperatures (4°C) throughout the purification process. | Appearance of smaller molecular weight bands on SDS-PAGE. | |
| Poor Binding to Affinity Resin: The affinity tag may be inaccessible or the binding conditions suboptimal. | Ensure the affinity tag is properly folded and accessible. Optimize binding buffer conditions (e.g., pH, salt concentration). For His-tagged NAPs, ensure no EDTA is present in the buffers as it can strip the nickel from the resin.[1] | Significant amount of target protein found in the flow-through fraction. | |
| Protein Precipitation During Elution: High protein concentration or suboptimal buffer conditions can lead to aggregation upon elution. | Elute in a larger volume or into a buffer containing stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents). Perform a buffer exchange step immediately after elution. | Visible precipitate in the elution fractions. | |
| Protein Aggregation | High Protein Concentration: Concentrated this compound solutions can be prone to aggregation. | Purify and store NAPs at the lowest feasible concentration. If high concentrations are necessary, screen for stabilizing additives. | A cloudy or precipitated protein solution.[2] |
| Incorrect Buffer Conditions: Suboptimal pH or salt concentration can expose hydrophobic patches, leading to aggregation. | Perform a buffer screen to identify the optimal pH and ionic strength for your specific this compound. Some NAPs require high salt concentrations to remain soluble. | Loss of protein from solution over time, especially during dialysis or buffer exchange. | |
| Presence of Nucleic Acid Contaminants: NAPs are DNA/histone binding proteins, and the presence of nucleic acids can induce aggregation.[3] | Treat the cell lysate with DNase/RNase to remove nucleic acid contaminants.[3] Anion exchange chromatography can also be used to separate the protein from nucleic acids. | A viscous cell lysate and co-purification of nucleic acids with the protein. | |
| Formation of Inclusion Bodies: Overexpression in bacterial systems can lead to misfolded, insoluble protein accumulating in inclusion bodies.[2] | Optimize expression conditions by lowering the induction temperature and using a lower concentration of the inducing agent.[2] Inclusion bodies can sometimes be solubilized with denaturants followed by a refolding protocol.[2] | The majority of the expressed protein is found in the insoluble pellet after cell lysis. | |
| Co-purification of Contaminants | Non-specific Binding to Affinity Resin: Host cell proteins can bind non-specifically to the affinity matrix. | For His-tagged proteins, include a low concentration of imidazole (10-20 mM) in the lysis and wash buffers to reduce non-specific binding.[1] For GST-tagged proteins, a pre-clearing step with glutathione resin can be beneficial. | Multiple bands on SDS-PAGE of the eluted fractions. |
| Interaction with Cellular Partners: NAPs are part of multi-protein complexes, leading to the co-purification of interacting proteins. | Use a high-salt wash step during affinity chromatography to disrupt protein-protein interactions. A second chromatography step, such as size exclusion or ion exchange, is often necessary to achieve high purity. | Eluted fractions contain proteins of different molecular weights in addition to the target this compound. | |
| Protein Instability/Loss of Activity | Unstable Protein: Some NAPs are inherently unstable once purified. | Screen for stabilizing conditions, including different buffers, pH, salt concentrations, and the addition of glycerol or other cryoprotectants for storage. Store at -80°C in small aliquots to avoid freeze-thaw cycles. | A gradual loss of protein over time or a decrease in functional activity. |
| Incorrect Folding: Recombinant expression can sometimes lead to misfolded and inactive protein. | Co-express with chaperones or use a eukaryotic expression system (e.g., insect or mammalian cells) that may provide the necessary machinery for proper folding. | The purified protein is inactive in functional assays. |
Frequently Asked Questions (FAQs)
Q1: My His-tagged this compound is not binding to the Ni-NTA column. What could be wrong?
A1: There are several potential reasons for this issue:
-
Presence of Chelating Agents: Ensure that your lysis and binding buffers do not contain EDTA or other metal chelators, as these will strip the Ni2+ ions from the resin.[1]
-
Inaccessible His-tag: The His-tag might be buried within the folded protein. You can try purifying under denaturing conditions (using urea or guanidinium chloride) and then refolding the protein on the column.
-
Incorrect Buffer pH: The binding of histidine to nickel is pH-dependent. Ensure your buffer pH is between 7.0 and 8.0 for optimal binding.
-
High Imidazole Concentration: If you are adding imidazole to your lysis buffer to reduce non-specific binding, the concentration might be too high, preventing your protein from binding. Try reducing the imidazole concentration or omitting it from the lysis buffer.[1]
Q2: I see many contaminating bands after a single affinity purification step. How can I improve the purity of my this compound?
A2: It is common for NAPs to co-purify with other cellular proteins due to their role in various protein complexes. To improve purity:
-
Optimize Wash Steps: Increase the stringency of your wash steps during affinity chromatography. This can be achieved by increasing the salt concentration or adding a low concentration of a mild detergent.
-
Incorporate a Second Purification Step: A multi-step purification strategy is often necessary. Size exclusion chromatography (gel filtration) is effective at separating proteins based on size and can remove smaller and larger contaminants. Ion exchange chromatography is useful for separating proteins based on charge and can also remove contaminating nucleic acids.
-
Tag Cleavage and Subtractive Chromatography: If your this compound has a cleavable affinity tag, you can cleave the tag after the first purification step and then pass the protein mixture over the same affinity column again. Your untagged protein will be in the flow-through, while the tag, uncleaved protein, and any contaminants that bind to the resin will be retained.
Q3: My purified this compound is aggregating upon storage. How can I prevent this?
A3: Aggregation is a common issue with purified proteins, especially those that are part of larger complexes in their native state.
-
Optimize Storage Buffer: Screen different buffer conditions for long-term stability. Key parameters to vary include pH, salt concentration, and the addition of stabilizing agents like glycerol (10-50%), sucrose, or low concentrations of non-ionic detergents.
-
Reduce Protein Concentration: Store your protein at the lowest concentration that is suitable for your downstream applications.
-
Flash Freeze and Store at -80°C: Aliquot your purified protein into small, single-use volumes, flash freeze them in liquid nitrogen, and store them at -80°C. This minimizes damage from slow freezing and repeated freeze-thaw cycles.
-
Consider a Solubility-Enhancing Tag: If aggregation is a persistent problem, consider re-cloning your this compound with a solubility-enhancing fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
Experimental Protocols
Key Experimental Methodologies
1. Cell Lysis (E. coli Expression System)
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I and RNase A to a final concentration of 10 µg/mL each, along with 5 mM MgCl2.
-
Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
2. His-tagged this compound Affinity Chromatography
-
Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified cell lysate onto the column at a slow flow rate.
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified this compound.
3. Size Exclusion Chromatography (Polishing Step)
-
Pool the fractions from the affinity chromatography step that contain the purified this compound.
-
Concentrate the pooled fractions to a small volume (typically <5% of the column volume) using a centrifugal filter unit.
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or Superose 6) with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Inject the concentrated protein sample onto the column.
-
Collect fractions as the protein elutes from the column.
-
Analyze the fractions by SDS-PAGE to identify those containing the pure, monomeric this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for recombinant this compound purification.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low this compound yield.
Signaling Pathway Involving NPM1
References
- 1. Identification of distinct SET/TAF-Iβ domains required for core histone binding and quantitative characterisation of the interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach for the purification of aggregation prone proteins | PLOS One [journals.plos.org]
- 3. Nucleic acid-mediated protein aggregation and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neutrophil Alkaline Phosphatase (NAP) Immunofluorescence
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you reduce background staining in your Neutrophil Alkaline Phosphatase (NAP) immunofluorescence experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background in this compound immunofluorescence?
High background staining in this compound immunofluorescence can obscure your specific signal, making data interpretation difficult. The most common causes include:
-
Non-specific antibody binding: Primary or secondary antibodies may bind to cellular components other than the target antigen (this compound). Neutrophils are particularly prone to this due to the presence of Fc receptors on their surface.[1][2]
-
Autofluorescence: Neutrophils can exhibit natural fluorescence, which can be mistaken for a positive signal.[3] Fixatives like glutaraldehyde can also introduce autofluorescence.[3]
-
Suboptimal antibody concentrations: Using primary or secondary antibodies at a concentration that is too high can lead to increased non-specific binding.[1][4][5]
-
Inadequate blocking: Insufficient or improper blocking can leave non-specific binding sites on the cells available for antibodies to attach to.[1][4][5]
-
Inefficient washing: Failure to remove unbound antibodies through thorough washing steps can result in high background.[4][6][7]
-
Problems with fixation and permeabilization: The choice of fixative and permeabilization agent, as well as the duration of these steps, can impact background levels.[4][8]
Q2: How can I reduce non-specific binding of antibodies to neutrophils?
To minimize non-specific antibody binding, particularly that mediated by Fc receptors on neutrophils, consider the following strategies:
-
Fc Receptor Blocking: Before adding your primary antibody, incubate your cells with a blocking solution containing serum from the same species as your secondary antibody.[1][8][9] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum.
-
Use of F(ab')2 fragments: Consider using F(ab')2 fragments of secondary antibodies. These fragments lack the Fc portion, which is responsible for binding to Fc receptors, thus reducing non-specific binding.[10]
-
Antibody Titration: Determine the optimal concentration for your primary and secondary antibodies by performing a titration. Using the lowest concentration that still provides a strong specific signal will help to reduce background.[6][11]
-
Cross-adsorbed Secondary Antibodies: When performing multicolor imaging, use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to prevent cross-reactivity.[10][12]
Troubleshooting Non-Specific Binding
graph Troubleshooting_NonSpecific_Binding { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="High Background Due to\nNon-Specific Binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Fc_Blocking [label="Optimize Fc Receptor Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Fab2 [label="Use F(ab')2 Fragment\nSecondary Antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Titrate_Antibodies [label="Titrate Primary and\nSecondary Antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Cross_Adsorbed_Secondaries [label="Use Cross-Adsorbed\nSecondary Antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Control [label="Run Secondary\nAntibody Only Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Improved [label="Background Reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Persistent [label="Background Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> {Check_Fc_Blocking, Use_Fab2, Titrate_Antibodies, Cross_Adsorbed_Secondaries, Secondary_Control} [color="#5F6368"]; Check_Fc_Blocking -> Result_Improved [label="Effective", color="#34A853"]; Use_Fab2 -> Result_Improved [label="Effective", color="#34A853"]; Titrate_Antibodies -> Result_Improved [label="Effective", color="#34A853"]; Cross_Adsorbed_Secondaries -> Result_Improved [label="Effective", color="#34A853"]; Secondary_Control -> Result_Persistent [label="Staining Present", color="#EA4335"]; Secondary_Control -> Result_Improved [label="No Staining", color="#34A853"]; }
Caption: Troubleshooting workflow for non-specific antibody binding.Q3: My unstained neutrophils are fluorescent. How can I address this autofluorescence?
Autofluorescence in neutrophils can be a significant source of background. Here are some methods to mitigate it:
-
Quenching with Sodium Borohydride: After fixation and before blocking, you can treat your cells with a freshly prepared solution of sodium borohydride (1 mg/mL in PBS) for 10-15 minutes at room temperature.[13]
-
Sudan Black B Staining: Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin. A short incubation in a 0.1% Sudan Black B solution in 70% ethanol, followed by thorough washing, can be effective.[14]
-
Photobleaching: Exposing the sample to the excitation light source for an extended period before image acquisition can sometimes reduce autofluorescence.[15]
-
Choice of Fluorophore: If possible, use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is often more prominent in the shorter wavelength regions (blue and green).[16]
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Reagent | Typical Concentration/Duration | Advantages | Disadvantages |
| Sodium Borohydride | Sodium Borohydride | 1 mg/mL in PBS, 10-15 min | Effective at reducing aldehyde-induced autofluorescence.[13] | Needs to be freshly prepared. |
| Sudan Black B | Sudan Black B | 0.1% in 70% Ethanol, 5-10 min | Effective against lipofuscin autofluorescence.[14] | Can introduce its own background if not washed properly. |
| Photobleaching | Excitation Light | Varies with light source and sample | No additional reagents needed. | Can potentially damage the target epitope or the specific fluorescent signal. |
Q4: What are the best fixation and permeabilization methods to minimize background?
The choice of fixative and permeabilization agent can significantly impact background staining.
-
Fixation: Paraformaldehyde (PFA) is a common choice for immunofluorescence as it preserves cellular morphology well.[8] However, over-fixation can lead to increased background. A 10-20 minute incubation with 1-4% PFA is a good starting point.[8] Acetone or methanol can also be used and have the advantage of simultaneously permeabilizing the cells, but they can be harsher on some epitopes.[8][12]
-
Permeabilization: For intracellular targets like this compound, permeabilization is necessary. Triton X-100 (0.1-0.5%) is a commonly used detergent for this purpose.[12] However, it can be harsh on cell membranes. Gentler detergents like saponin may be a better alternative in some cases.[8]
Table 2: Recommended Fixation and Permeabilization Conditions
| Step | Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixation | Paraformaldehyde (PFA) | 1-4% | 10-20 min | Room Temperature | Can be quenched with glycine to reduce background.[8] |
| Methanol (ice-cold) | 100% | 10 min | -20°C | Also permeabilizes the cells. | |
| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | 10-15 min | Room Temperature | Use after PFA fixation. |
| Saponin | 0.1-0.5% in PBS | 10-15 min | Room Temperature | A gentler alternative to Triton X-100. |
Detailed Experimental Protocol: this compound Immunofluorescence
This protocol provides a general workflow for immunofluorescent staining of this compound in neutrophils. Optimization of antibody concentrations, incubation times, and blocking steps may be required for your specific experiment.
1. Cell Preparation:
-
Isolate neutrophils from whole blood using your standard laboratory protocol.
-
Adhere the neutrophils to coverslips or slides. Acid-washing coverslips can help reduce background fluorescence.[10]
2. Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.[6][7]
3. Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature.[8] The serum should be from the same species as the secondary antibody.[1][8]
5. Primary Antibody Incubation:
-
Dilute the primary antibody against this compound to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[7]
7. Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
8. Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Experimental Workflow for this compound Immunofluorescence
// Nodes Start [label="Start: Isolate and\nAdhere Neutrophils", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fixation [label="Fixation\n(e.g., 4% PFA, 15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash (3x PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeabilization [label="Permeabilization\n(e.g., 0.2% Triton X-100, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash (3x PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking\n(e.g., 5% Normal Serum, 1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(Overnight at 4°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Wash (3x PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody Incubation\n(1-2 hrs at RT, in dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash4 [label="Wash (3x PBS, in dark)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mount [label="Mount with Anti-fade Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Image Acquisition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Fixation [color="#5F6368"]; Fixation -> Wash1 [color="#5F6368"]; Wash1 -> Permeabilization [color="#5F6368"]; Permeabilization -> Wash2 [color="#5F6368"]; Wash2 -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Wash3 [color="#5F6368"]; Wash3 -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Wash4 [color="#5F6368"]; Wash4 -> Mount [color="#5F6368"]; Mount -> End [color="#5F6368"]; }
Caption: Step-by-step experimental workflow for this compound immunofluorescence.References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 8. insights.oni.bio [insights.oni.bio]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunofluorescence and Confocal Microscopy of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High background in immunohistochemistry | Abcam [abcam.com]
Technical Support Center: Troubleshooting Failed Gene Cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during gene cloning experiments.
Gene Cloning Workflow Overview
The following diagram illustrates a typical gene cloning workflow, from preparing the insert and vector to verifying the final construct. Understanding this process is the first step in troubleshooting where a failure might have occurred.
Caption: A high-level overview of the gene cloning workflow.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues at different stages of the cloning process.
Problem: Low or No PCR Product
If you are experiencing a low yield or a complete absence of your desired PCR product, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Template DNA Issues | - Verify template quality and purity; a 260/280 ratio of ~1.8 is ideal.[1] - Use an appropriate amount of template DNA. - If the template is GC-rich, consider adding DMSO or betaine to the PCR mix.[2] |
| Primer Problems | - Check primer design for self-complementarity or hairpins.[1][3] - Ensure the annealing temperature is optimal; you can test a gradient of temperatures.[1][4] - Verify the primer concentration is within the recommended range (typically 0.05–1 µM).[1][5] |
| PCR Conditions | - Increase the number of PCR cycles by 5.[1] - Ensure the extension time is sufficient, especially for long templates.[3] - Check that all reaction components, including the DNA polymerase, were added.[1] |
| Contamination | - Use filter tips and a dedicated clean area for PCR setup to avoid cross-contamination.[3] - Include a no-template control to check for contamination.[3] |
Problem: Inefficient Ligation
If you suspect your ligation reaction is the source of the problem, refer to the troubleshooting steps below.
| Possible Cause | Recommended Solution |
| Incorrect Vector:Insert Ratio | - Optimize the molar ratio of insert to vector. A 3:1 ratio is a common starting point. |
| Inactive Ligase or Buffer | - Use fresh T4 DNA ligase and buffer, as repeated freeze-thaw cycles can degrade components like ATP.[6] - Do not heat the ligase buffer to dissolve any precipitate, as this can degrade ATP.[7] |
| Poor DNA Quality | - Ensure your digested vector and insert are purified and free of contaminants like salts or ethanol.[8] - Avoid DNA damage from excessive UV exposure when excising bands from a gel.[8] |
| Incompatible Ends | - Double-check that the restriction enzymes used create compatible ends for ligation.[8] - If cloning a PCR product, ensure the ends are phosphorylated if the vector is dephosphorylated.[8] |
Problem: Transformation Failure (No or Few Colonies)
A lack of colonies after transformation is a common issue. The following table outlines potential reasons and solutions.
| Possible Cause | Recommended Solution |
| Inefficient Competent Cells | - Test the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19).[8] Efficiencies should be at least 1x10^6 CFU/µg.[8] - Avoid repeated freeze-thaw cycles of competent cells.[9] |
| Incorrect Antibiotic Selection | - Confirm that the antibiotic in your plates matches the resistance gene on your plasmid.[10][11] - Ensure the antibiotic concentration is correct and that it was not added to hot agar, which can cause degradation.[9][12] |
| Problem with the Ligation Product | - The insert may be toxic to the host cells. Try incubating the plates at a lower temperature (e.g., 30°C).[13] |
| Transformation Protocol Errors | - Ensure the heat shock step is performed at the correct temperature and for the specified duration.[12] - Do not use an excessive volume of the ligation mixture for transformation.[8] |
Problem: All Colonies are Negative (No Insert)
If your plates have colonies, but none contain the desired insert, consider these possibilities.
| Possible Cause | Recommended Solution |
| Vector Self-Ligation | - Dephosphorylate the vector after restriction digestion to prevent it from re-ligating to itself. - Perform a double digest with two different restriction enzymes that leave incompatible ends. |
| Undigested Vector | - Ensure the restriction digest of the vector went to completion by running a small amount on an agarose gel. - Include a "vector only" ligation control in your transformation to assess the level of background from undigested plasmid.[13] |
| Satellite Colonies | - These are small colonies that grow around a true transformant because the antibiotic has been locally depleted.[11] Pick well-isolated colonies. |
Experimental Protocols
Standard PCR Protocol for Gene Cloning
-
Reaction Setup:
-
Assemble the following components on ice in a sterile PCR tube:
-
5x PCR Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 1.5 µL
-
10 µM Reverse Primer: 1.5 µL
-
Template DNA (1-10 ng): 1 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 5 µL of the PCR product on a 1% agarose gel to verify the size of the amplified fragment.
-
Ligation Protocol
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following:
-
Digested and purified vector DNA (e.g., 50 ng)
-
Digested and purified insert DNA (in a 3:1 molar ratio to the vector)
-
10x T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incubation:
-
Incubate the reaction at room temperature (22-25°C) for 1 hour or at 16°C overnight. For rapid ligation kits, incubation can be as short as 5-15 minutes.[14]
-
-
Heat Inactivation (Optional):
-
Inactivate the ligase by heating at 65°C for 10 minutes.
-
Bacterial Transformation Protocol (Heat Shock)
-
Thawing Competent Cells:
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.
-
-
Adding DNA:
-
Add 1-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.
-
-
Incubation on Ice:
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
-
Heat Shock:
-
Transfer the tube to a 42°C water bath for exactly 45-90 seconds.[12]
-
-
Recovery:
-
Immediately place the tube back on ice for 2 minutes.
-
Add 250 µL of pre-warmed (37°C) SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
-
Plating:
-
Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
-
Troubleshooting Decision Tree
This diagram provides a logical flow to help diagnose the stage at which your cloning experiment may have failed.
Caption: A decision tree for troubleshooting failed cloning experiments.
Frequently Asked Questions (FAQs)
1. How can I improve the efficiency of my ligation?
To improve ligation efficiency, ensure you are using an optimal molar ratio of insert to vector, typically starting at 3:1. The total DNA concentration should be between 1-10 µg/ml to favor circularization.[15] Using fresh ligase and buffer is also critical, as is ensuring the DNA fragments are properly purified.[6][8]
2. What are satellite colonies and how can I avoid them?
Satellite colonies are small colonies that have not taken up the plasmid but can grow in the area surrounding a true antibiotic-resistant colony where the antibiotic in the medium has been broken down.[11] To avoid picking them, select large, well-isolated colonies for screening. Also, avoid over-incubating your plates.
3. My competent cells have low transformation efficiency. What can I do?
If your competent cells have low efficiency, it is best to prepare a fresh batch or use commercially available high-efficiency cells.[13] Always handle competent cells gently and avoid repeated freeze-thaw cycles, which can significantly reduce their efficiency.[9] It is also crucial to test the efficiency of a new batch of competent cells with a control plasmid before using them for your actual experiment.[8]
4. Why is my plasmid DNA yield low after purification?
Low plasmid DNA yield can result from several factors. The bacterial culture may have been too old or not grown to a sufficient density.[16] Overloading the purification column with too many cells can also lead to poor yield.[16][17] Incomplete cell lysis is another common cause; ensure cells are completely resuspended before adding the lysis buffer.[16][18]
5. How do I know if my restriction enzymes are working properly?
To check if your restriction enzymes are active, perform a digest on a known plasmid (like your empty vector) and run the product on an agarose gel. You should see a shift in the band size corresponding to the linearized or fragmented plasmid.[19] Ensure you are using the correct buffer and incubation temperature for each enzyme. Some restriction enzymes are sensitive to methylation, so check if your DNA was isolated from a methylation-proficient E. coli strain.[11][13]
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. shop.cgenomix.com [shop.cgenomix.com]
- 4. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 5. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. edvotek.com [edvotek.com]
- 13. neb.com [neb.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. go.zageno.com [go.zageno.com]
- 17. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. neb.com [neb.com]
- 19. Plasmid DNA Purification Troubleshooting | QIAGEN [qiagen.com]
Technical Support Center: Optimizing Neutrophil Alkaline Phosphatase (NAP) Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Neutrophil Alkaline Phosphatase (NAP) activity assays. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound activity assay?
A1: Neutrophil Alkaline Phosphatase, like other alkaline phosphatases, exhibits optimal activity in an alkaline environment. The specific optimal pH can vary slightly depending on the buffer system and substrate concentration, but it generally falls within the range of 9.0 to 10.5.[1][2] It is recommended to perform a pH matrix experiment to determine the precise optimum for your specific assay conditions.
Q2: Which buffer system is best for a this compound activity assay?
A2: Several buffer systems can be used for this compound assays, with the most common being Tris-HCl, 2-amino-2-methyl-1-propanol (AMP), and diethanolamine (DEA).[2][3] The choice of buffer can influence the enzyme's kinetic parameters. For instance, Tris buffer has been noted to potentially increase the rate of decomposition of the phosphoryl-enzyme intermediate.[4] A comparison of different buffer systems is advisable to find the one that yields the highest and most stable activity for your experimental setup.
Q3: What is the recommended substrate and its concentration for the assay?
A3: The most commonly used substrate for colorimetric this compound assays is p-nitrophenyl phosphate (pNPP).[1][2] The optimal concentration of pNPP is dependent on the pH and buffer system used.[1] It is crucial to determine the Michaelis-Menten constant (Km) for pNPP under your specific assay conditions to ensure that the substrate concentration is not limiting the reaction rate. A substrate concentration at or above the Km is generally recommended for initial experiments.
Q4: What are the essential cofactors for this compound activity?
A4: Alkaline phosphatases are metalloenzymes that require divalent cations for their catalytic activity. Zinc (Zn²⁺) and magnesium (Mg²⁺) ions are essential cofactors for this compound.[5] Zinc is directly involved in the catalytic process, while magnesium is important for maintaining the structural integrity of the enzyme. Therefore, it is critical to include these ions in your assay buffer.
Q5: What are some common inhibitors of this compound that I should avoid in my samples?
A5: Several substances can inhibit this compound activity. Chelating agents such as EDTA, citrate, and oxalate should be avoided in sample preparation as they can sequester the essential Zn²⁺ and Mg²⁺ cofactors.[6] Inorganic phosphate, a product of the enzymatic reaction, can also act as a competitive inhibitor. Other known inhibitors include L-phenylalanine and levamisole, which can be useful for distinguishing between different alkaline phosphatase isoenzymes.
Data Summary: Buffer Conditions and Kinetic Parameters
The selection of an appropriate buffer system is critical for maximizing this compound activity. The following table summarizes typical buffer components and their recommended concentrations for this compound assays. It is important to note that the optimal conditions may vary depending on the source of the enzyme and the specific experimental setup.
| Parameter | Recommended Conditions | Notes |
| pH | 9.0 - 10.5 | Optimal pH should be determined empirically for each assay system.[1] |
| Buffer System | Tris-HCl, AMP, or Diethanolamine | The choice of buffer can affect enzyme kinetics.[3][4] |
| Buffer Concentration | 50 - 100 mM | |
| Substrate | p-Nitrophenyl phosphate (pNPP) | A common and reliable colorimetric substrate.[2] |
| Substrate Concentration | > Km value (typically 0.5 - 5 mM) | Should be optimized for the specific assay conditions.[1] |
| Cofactors | 1-5 mM MgCl₂, 0.1-1 mM ZnCl₂ | Essential for enzyme activity and stability.[5] |
| Temperature | 25 - 37 °C | The reaction rate will increase with temperature within this range. |
Experimental Protocols
Detailed Methodology for a Colorimetric this compound Activity Assay
This protocol provides a step-by-step guide for measuring this compound activity in neutrophil lysates using the colorimetric substrate pNPP.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5.
-
Substrate Stock Solution: 50 mM p-nitrophenyl phosphate (pNPP) in assay buffer. Store in aliquots at -20°C and protect from light.
-
Stop Solution: 3 M NaOH.
-
Neutrophil Lysate: Prepare neutrophil lysates from isolated human neutrophils by sonication or detergent lysis on ice. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Assay Procedure:
-
Prepare a dilution series of your neutrophil lysate in assay buffer to ensure the final reading falls within the linear range of the assay.
-
Add 50 µL of each lysate dilution to the wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer only.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops. The incubation time may need to be optimized.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of each sample.
-
Calculate the this compound activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at 405 nm (18,000 M⁻¹cm⁻¹).
-
Express the this compound activity as units per milligram of total protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute.
Troubleshooting Guide
Q: My this compound activity is very low or undetectable. What could be the problem?
A:
-
Inactive Enzyme: Ensure that the neutrophil lysates have been prepared fresh or properly stored at -80°C to maintain enzyme activity. Repeated freeze-thaw cycles can denature the enzyme.
-
Sub-optimal Buffer Conditions: Verify the pH of your assay buffer. A deviation from the optimal alkaline pH can significantly reduce enzyme activity. Also, confirm the presence of Mg²⁺ and Zn²⁺ cofactors in the buffer.
-
Inhibitors in the Sample: Your sample may contain inhibitors such as phosphate or chelating agents. Consider dialyzing your sample or using a desalting column to remove potential inhibitors.
-
Incorrect Substrate Concentration: If the pNPP concentration is too low, it may be limiting the reaction rate. Try increasing the substrate concentration.
Q: I am observing a high background signal in my blank wells. What is the cause?
A:
-
Substrate Instability: The pNPP substrate can spontaneously hydrolyze over time, especially when exposed to light or non-optimal pH. Prepare the substrate solution fresh and protect it from light.
-
Contaminated Reagents: Your assay buffer or other reagents may be contaminated with phosphatases. Use high-purity reagents and sterile, nuclease-free water.
Q: My results have high variability between replicates. How can I improve reproducibility?
A:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the microplate. Use calibrated pipettes.
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay incubation. Pre-warm all reagents and the microplate to the assay temperature.
-
Incomplete Mixing: Ensure thorough mixing of reagents in the wells after each addition, but avoid introducing bubbles.
-
Edge Effects in Microplate: To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate or fill them with buffer.
Visualizations
Caption: Experimental workflow for a colorimetric this compound activity assay.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Harmful Effect of Detergents on Lipase [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
NAP Western Blot Technical Support Center: Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NAP western blot experiments.
Frequently Asked questions (FAQs)
Issue 1: No Signal or Weak Signal
Question: Why am I not seeing any bands or only very faint bands for this compound on my western blot?
Answer: A lack of signal is a common issue that can arise from several factors throughout the western blot workflow. Here is a step-by-step guide to troubleshoot this problem:
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a frequent cause of weak or no signal.[1][2][3]
-
Verification: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful.[3][4]
-
Optimization: Ensure there are no air bubbles between the gel and the membrane, as these will block transfer.[2] You can use a roller to gently remove any bubbles.[2] Also, verify that the transfer buffer was prepared correctly and that the transfer apparatus is functioning properly.[1][2] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and be mindful of over-transfer by reducing transfer time or voltage.[5][6]
-
-
Antibody Issues: Problems with the primary or secondary antibodies are another major contributor to poor signal.
-
Primary Antibody: The primary antibody may not be binding efficiently due to a suboptimal concentration or poor quality.[1][7] It's advisable to optimize the antibody dilution.[1][2] If the issue persists, consider trying a different lot of the antibody or an antibody from a different supplier.[1] Ensure the primary antibody is specific for the this compound protein in the species you are studying.[2][5]
-
Secondary Antibody: Confirm that the secondary antibody is compatible with the species of the primary antibody.[1] Improper storage can lead to loss of antibody function, so check the expiration date and storage conditions.[7]
-
Incubation Times: Increasing the incubation time of the primary antibody (e.g., overnight at 4°C) can sometimes enhance the signal.[7][8]
-
-
Low Protein Expression: The target protein, this compound, may be present at very low levels in your samples.
-
Increase Protein Load: Try loading a higher concentration of your protein sample onto the gel.[3] However, be cautious of overloading, which can lead to other issues like streaking.[9]
-
Positive Control: Include a positive control sample known to express this compound to validate that the protocol and reagents are working correctly.[10]
-
-
Detection Reagents: The reagents used for signal detection may be expired or improperly prepared.
-
Substrate Activity: If using a chemiluminescent substrate, ensure it has not expired and is active. You can test this by adding a small amount of secondary antibody directly to the substrate to see if it generates a signal.[11]
-
Issue 2: High Background
Question: My western blot for this compound has a very high background, making it difficult to see my specific bands. What can I do to reduce it?
Answer: High background can obscure the detection of your target protein. Here are several common causes and solutions:
-
Blocking: Inadequate or inappropriate blocking is a primary cause of high background.[1]
-
Blocking Agent: The choice of blocking agent is crucial. Commonly used blockers are non-fat dry milk and bovine serum albumin (BSA). Some antibodies perform better with one over the other. For example, when detecting phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins that can cause background.[12] Consider trying a different blocking agent or a commercially available protein-free blocker.[4][13]
-
Blocking Time and Concentration: Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[14]
-
-
Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[1][4]
-
Washing Steps: Insufficient washing will result in the retention of non-specifically bound antibodies.[1]
-
Membrane Handling:
-
Overexposure: The blot may simply be overexposed during imaging.[4]
-
Reduce Exposure Time: Decrease the exposure time when acquiring the image.[7]
-
Issue 3: Non-Specific Bands
Question: I am seeing multiple bands on my western blot in addition to the expected band for this compound. How can I get rid of these non-specific bands?
Answer: The presence of extra, non-specific bands can be due to several factors related to your sample, antibodies, or protocol.
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in your sample.[2]
-
Sample Preparation:
-
Protein Degradation: If the extra bands are at a lower molecular weight than your target, it could be due to protein degradation. Always prepare fresh samples and use protease inhibitors in your lysis buffer.[10][17]
-
Protein Overload: Loading too much protein on the gel can sometimes result in the appearance of non-specific bands.[3]
-
-
Protocol Optimization:
-
Blocking and Washing: Similar to reducing high background, optimizing your blocking and washing steps can help eliminate non-specific bands.[2] Increasing the stringency of your washes (e.g., by increasing the detergent concentration) may be beneficial.[2]
-
Secondary Antibody Control: To check if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically.[16]
-
Quantitative Data Summary
The following table provides recommended starting ranges for key quantitative parameters in a western blot protocol. These may need to be optimized for your specific experimental conditions and reagents.
| Parameter | Recommendation | Purpose |
| Protein Load | 10-50 µg of total cell lysate per lane | To ensure a detectable amount of target protein without overloading the gel.[7][9] |
| Primary Antibody Dilution | 1:500 - 1:2,000 | To achieve specific binding to the target protein with minimal background.[12] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | To provide sufficient signal amplification without causing high background.[12][14] |
| Blocking Incubation | 1 hour at Room Temperature | To prevent non-specific binding of antibodies to the membrane.[6] |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | To allow for sufficient binding of the primary antibody to the target protein.[14] |
| Secondary Antibody Incubation | 1 hour at Room Temperature | To allow for binding of the secondary antibody to the primary antibody.[8] |
| Wash Buffer (e.g., TBST) | TBS with 0.1% Tween-20 | To remove unbound antibodies and reduce background noise.[7] |
| Washing Steps | 3 washes of 5-10 minutes each | To thoroughly remove non-specifically bound antibodies.[6][8] |
Experimental Protocols
Standard this compound Western Blot Protocol
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the primary anti-NAP antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: Standard workflow for a western blot experiment.
Caption: Troubleshooting decision tree for common western blot issues.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsthis compound.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsthis compound.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. m.youtube.com [m.youtube.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. assaygenie.com [assaygenie.com]
- 16. youtube.com [youtube.com]
- 17. Increasing Western Blot Sensitivity: 5 Expert Tips [synapse.patsthis compound.com]
Technical Support Center: Preventing NAP Protein Degradation in Cell Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Nucleosome Assembly Protein (NAP) in your cell lysates, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound protein degradation during cell lysis?
A1: The primary cause of protein degradation upon cell lysis is the release of endogenous proteases from subcellular compartments, such as lysosomes.[1] Once the cell's natural compartmentalization is disrupted, these proteases can access and degrade target proteins like this compound.[1]
Q2: How can I minimize protease activity in my cell lysates?
A2: To minimize protease activity, it is crucial to work quickly and keep your samples on ice or at 4°C at all times.[2] Additionally, the use of a broad-spectrum protease inhibitor cocktail is highly recommended.[3] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases.
Q3: Which lysis buffer is best for extracting this compound proteins?
A3: The choice of lysis buffer depends on the subcellular localization of the specific this compound protein you are studying. This compound proteins can be found in the cytoplasm, the nucleus, or shuttle between both compartments.[4][5][6]
-
For whole-cell lysates: A common choice is RIPA (Radioimmunoprecipitation Assay) buffer, which can solubilize cytoplasmic, membrane-bound, and nuclear proteins.[7][8]
-
For cytoplasmic fractions: A milder, non-ionic detergent-based buffer like one containing NP-40 or Triton X-100 is suitable as it will not lyse the nuclear membrane.[7]
-
For nuclear fractions: If you are specifically interested in nuclear this compound, a nuclear extraction protocol is recommended. This typically involves an initial lysis with a hypotonic buffer to isolate the nuclei, followed by extraction of nuclear proteins with a high-salt buffer.[8]
Q4: Can post-translational modifications affect this compound protein stability?
A4: Yes, post-translational modifications (PTMs) can regulate protein stability.[9] For instance, some NAP1 proteins can be phosphorylated by Casein Kinase 2 (CK2), and this modification may influence their function and subcellular localization, which could indirectly affect their stability.[4] It is also known that ubiquitination is a key signaling event that targets proteins for degradation by the proteasome.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Smearing or multiple lower molecular weight bands of this compound protein on a Western blot. | Proteolytic degradation of the target protein. | - Ensure protease inhibitors were added fresh to the lysis buffer. - Work exclusively on ice and pre-chill all buffers and equipment. - Consider using a broader spectrum protease inhibitor cocktail. - Minimize the time between cell lysis and sample analysis or storage. |
| Low or no signal for this compound protein. | Inefficient extraction of the protein from its subcellular compartment. | - If this compound is nuclear, use a lysis buffer optimized for nuclear protein extraction (e.g., RIPA or a specific nuclear extraction kit).[7][8] - For RIPA buffer lysates, sonication can help shear genomic DNA and improve the extraction of nuclear proteins.[2] - Ensure the chosen lysis buffer is compatible with your downstream application (e.g., some detergents in RIPA buffer can interfere with certain assays).[12] |
| Variability in this compound protein levels between replicate samples. | Inconsistent sample handling leading to variable degradation. | - Standardize your lysis protocol, including incubation times and centrifugation steps. - Ensure complete lysis and homogenization of all samples. - Aliquot lysates after the initial preparation to avoid multiple freeze-thaw cycles of the entire sample. |
Experimental Protocols
Protocol 1: Whole-Cell Lysis using RIPA Buffer
This protocol is suitable for extracting total cellular this compound protein.
-
Preparation:
-
Prepare ice-cold RIPA buffer: 50 mM Tris-HCl, pH 8.0; 150 mM NaCl; 1% NP-40 or Triton X-100; 0.5% sodium deoxycholate; 0.1% SDS.[8]
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail to the RIPA buffer at the recommended concentration.
-
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then add the prepared RIPA buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the prepared RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
-
Clarification and Storage:
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice.[13]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration, and either use the lysate immediately or store it in aliquots at -80°C.
-
Protocol 2: Cytoplasmic and Nuclear Fractionation
This protocol allows for the separate analysis of cytoplasmic and nuclear this compound proteins.
-
Preparation:
-
Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES, pH 7.9; 1.5 mM MgCl2; 10 mM KCl.
-
Buffer B (Nuclear Extraction Buffer): 20 mM HEPES, pH 7.9; 1.5 mM MgCl2; 0.42 M NaCl; 0.2 mM EDTA; 25% (v/v) Glycerol.
-
Immediately before use, add DTT and a protease inhibitor cocktail to both buffers.
-
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in Buffer A and incubate on ice to allow the cells to swell.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle. Monitor cell lysis under a microscope.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the nuclear pellet with Buffer A.
-
Resuspend the washed nuclei in Buffer B and incubate on ice with agitation to extract the nuclear proteins.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant contains the nuclear protein fraction.
-
-
Storage:
-
Determine the protein concentration of both fractions and store in aliquots at -80°C.
-
Signaling Pathways and Logical Relationships
Experimental Workflow for Preventing this compound Protein Degradation
Caption: Workflow for cell lysis with key steps to minimize this compound protein degradation.
Ubiquitin-Proteasome Protein Degradation Pathway
While specific signaling pathways that directly regulate this compound protein degradation are an active area of research, the ubiquitin-proteasome system is a major pathway for the degradation of many cellular proteins.[10][11]
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Interacting Proteins and Differences in Nuclear Transport Reveal Specific Functions for the NAP1 Family Proteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of nucleocytoplasmic shuttling of yeast Nap1 in mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. fortislife.com [fortislife.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Efficiency of NAP siRNA Knockdown
Welcome to the technical support center for troubleshooting issues related to Nucleic Acid-binding Protein (NAP) siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to low knockdown efficiency.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any knockdown of my target this compound gene at the mRNA level. What are the possible causes?
A1: Several factors could contribute to a lack of mRNA knockdown. Here are some common culprits and troubleshooting steps:
-
Inefficient siRNA Transfection: Low transfection efficiency is a primary reason for poor knockdown.[1] Ensure your transfection protocol is optimized for your specific cell line.
-
Degraded siRNA: Ensure your siRNA is properly stored and has not been degraded.
-
Issues with qPCR Assay: Verify the efficiency of your qPCR primers and that your assay is sensitive enough to detect changes in transcript levels.
Q2: My mRNA levels are down, but I don't see a corresponding decrease in this compound protein levels. Why is this happening?
A2: A discrepancy between mRNA and protein knockdown can be due to several factors:
-
Timing of Analysis: The peak of mRNA knockdown may not coincide with the peak of protein reduction. It is advisable to perform a time-course experiment and analyze protein levels at later time points (e.g., 48, 72, or 96 hours post-transfection).
-
Antibody Issues: The antibody used for Western blotting might not be specific or sensitive enough. It is crucial to validate your antibody to ensure it specifically recognizes the target protein.[4]
Q3: My cells are dying after siRNA transfection. What should I do?
A3: Cell death following transfection can be caused by:
-
Off-Target Effects: The siRNA may be silencing other essential genes, leading to cell death.[5]
-
"Essential Gene" Phenotype: The this compound you are targeting may be essential for cell survival.
Q4: I'm observing inconsistent results between experiments. How can I improve reproducibility?
A4: To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, such as cell density at the time of transfection, siRNA and reagent concentrations, and incubation times, are kept consistent.
-
Optimize Transfection: Re-optimize your transfection conditions if you change cell lines or passage numbers significantly.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low siRNA knockdown efficiency.
Caption: Troubleshooting workflow for low siRNA knockdown efficiency.
Key Experimental Protocols
Protocol 1: siRNA Transfection Optimization
This protocol outlines a method for optimizing siRNA transfection using a lipid-based transfection reagent.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
siRNA (positive control, negative control, and target-specific)
-
96-well, 24-well, or 6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate plate format so that they are 60-80% confluent at the time of transfection.[7]
-
siRNA Preparation: Dilute the siRNA in Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[8]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis: Harvest the cells for mRNA or protein analysis.
Optimization Parameters: To optimize, vary the following:
-
siRNA concentration (e.g., 10 nM, 25 nM, 50 nM)[9]
-
Volume of transfection reagent
-
Cell density at the time of transfection
Protocol 2: Validation of Knockdown by quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to measure mRNA knockdown.
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from transfected and control cells using a commercial kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA.
-
qPCR: Perform qPCR using primers for your target this compound gene and a stable housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Quantitative Data Summary
Table 1: Example of siRNA Titration for Optimal Knockdown
| siRNA Concentration | % mRNA Knockdown (48h) | % Protein Knockdown (72h) | Cell Viability (%) |
| 10 nM | 75% | 60% | 95% |
| 25 nM | 85% | 80% | 90% |
| 50 nM | 88% | 82% | 75% |
Table 2: Time-Course of this compound Knockdown
| Time Post-Transfection | % mRNA Remaining | % Protein Remaining |
| 24 hours | 40% | 85% |
| 48 hours | 15% | 50% |
| 72 hours | 25% | 20% |
| 96 hours | 50% | 30% |
Minimizing Off-Target Effects
Off-target effects occur when an siRNA silences unintended genes.[5] This can lead to misleading results and cellular toxicity.
Caption: On-target vs. off-target effects of siRNA.
Strategies to Reduce Off-Target Effects:
-
Use Low siRNA Concentrations: Using the lowest effective concentration of siRNA can minimize off-target effects.[10]
-
Pool siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects.[11][12]
-
Chemical Modifications: Certain chemical modifications to the siRNA duplex can reduce off-target binding without affecting on-target silencing.[10][11]
References
- 1. Why is optimizing transfection efficiency important for siRNA experiments? [horizondiscovery.com]
- 2. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 3. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sitoolsbiotech.com [sitoolsbiotech.com]
- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
Technical Support Center: Optimizing Fixation for Neutrophil Alkaline Phosphatase (NAP) Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation for Neutrophil Alkaline Phosphatase (NAP) immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC, with a focus on problems arising from suboptimal fixation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inappropriate Fixative: Aldehyde fixatives like formalin can cross-link proteins, potentially masking the this compound epitope or inactivating the enzyme.[1] | - For frozen sections, prioritize cold acetone or methanol fixation to better preserve enzyme activity.[2] - If using formalin-fixed paraffin-embedded (FFPE) tissue, consider a shorter fixation time and perform antigen retrieval. |
| Over-fixation: Prolonged exposure to fixatives, especially formalin, can irreversibly damage the this compound enzyme and epitope.[1] | - Optimize fixation time based on tissue size (for FFPE, aim for 18-24 hours for most tissues). - For FFPE sections, employ heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) to unmask the antigen. | |
| Under-fixation: Insufficient fixation can lead to poor tissue morphology and diffusion of the this compound enzyme, resulting in weak and diffuse staining. | - Ensure the fixative volume is at least 10-20 times the tissue volume for proper penetration. - Increase fixation time, ensuring it is appropriate for the tissue size and type. | |
| High Background Staining | Fixative-Induced Autofluorescence: Aldehyde fixatives can sometimes induce autofluorescence, particularly in the green spectrum, which can obscure the specific signal. | - If using fluorescent detection, consider a fluorophore in the red spectrum. - Perform a pre-incubation step with a blocking solution to quench autofluorescence. |
| Endogenous Enzyme Activity: Inadequate fixation may not completely inactivate endogenous peroxidases or phosphatases, leading to non-specific signal. | - Incorporate a blocking step with hydrogen peroxide (for HRP-based detection) or levamisole (for AP-based detection) in your protocol. | |
| Poor Cellular Morphology | Use of Dehydrating Fixatives: While alcohol-based fixatives like methanol and acetone are good for preserving enzyme activity, they can cause tissue shrinkage and alter cellular morphology if not used correctly.[3] | - Use ice-cold fixatives and keep fixation times brief. - For delicate tissues, a brief fixation with 4% paraformaldehyde followed by cryopreservation may yield a better balance between morphology and enzyme activity. |
| Drying of the Sample: Allowing the tissue or cells to dry out at any stage of the process can lead to significant morphological artifacts. | - Ensure samples remain hydrated throughout the staining procedure. Use a humidified chamber for incubation steps. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound immunohistochemistry?
The optimal fixative depends on the sample type and the specific requirements of the experiment. For preserving enzymatic activity, especially in frozen sections or cytological smears, precipitating fixatives like cold acetone or methanol are often recommended.[2] Formaldehyde-based fixatives (e.g., 10% neutral buffered formalin) are commonly used for paraffin-embedded tissues and provide excellent morphological preservation, but they may compromise this compound activity and require antigen retrieval.[1][3]
Q2: How long should I fix my samples for this compound IHC?
Fixation time is a critical parameter that needs to be optimized.
-
For FFPE tissues: A fixation time of 18-24 hours in 10% neutral buffered formalin is a common starting point for most tissues. Over-fixation should be avoided as it can lead to irreversible loss of antigenicity.[1]
-
For frozen sections: Fixation in cold acetone or methanol is typically brief, on the order of 5-10 minutes.
-
For blood smears: A brief fixation of 30-60 seconds in a formalin-ethanol or methanol-based fixative is often sufficient.
Q3: Can I use antigen retrieval for this compound IHC on formalin-fixed tissues?
Yes, antigen retrieval is often necessary for FFPE tissues to unmask the this compound epitope that may have been cross-linked by formaldehyde. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) can be effective. The choice of method and the duration of treatment should be optimized for your specific antibody and tissue.
Q4: My this compound staining is consistently weak. What are the key troubleshooting steps related to fixation?
If you are experiencing weak staining, consider the following fixation-related factors:
-
Switch to a milder fixative: If using formalin, try a protocol with cold acetone or methanol, especially with frozen tissues.
-
Optimize fixation time: You may be over-fixing your samples. Try reducing the fixation time.
-
Implement or optimize antigen retrieval: If using FFPE tissue, ensure your antigen retrieval protocol is effective. You may need to try different buffers, temperatures, or incubation times.
-
Check for under-fixation: Poor morphology and diffuse staining can be signs of under-fixation. Ensure adequate fixative volume and time.
Q5: Why is my background staining so high in my this compound IHC experiment?
High background can be caused by several factors, including:
-
Endogenous enzyme activity: If not properly quenched, endogenous phosphatases in the tissue can react with the substrate.
-
Non-specific antibody binding: This can be due to issues with blocking or the primary/secondary antibodies themselves.
-
Fixative-induced autofluorescence: Aldehyde fixatives can cause tissues to autofluoresce.
Ensure you have included appropriate blocking steps in your protocol to address these potential issues.
Data Presentation
Comparison of Common Fixatives for this compound Immunohistochemistry
| Fixative | Sample Type | Advantages | Disadvantages | Antigen Retrieval |
| 10% Neutral Buffered Formalin (NBF) | Paraffin-embedded tissue | Excellent preservation of morphology; good for long-term storage.[3] | Can mask epitopes and inactivate enzymes; may induce autofluorescence.[1] | Often required (HIER or PIER). |
| Cold Acetone | Frozen sections, Cytospins | Excellent preservation of enzyme activity; rapid fixation. | May cause tissue shrinkage and does not preserve morphology as well as NBF. | Not typically required. |
| Methanol | Frozen sections, Blood smears | Good preservation of enzyme activity; rapid fixation.[2] | Can cause tissue shrinkage; may not be suitable for all antigens.[2] | Not typically required. |
| Paraformaldehyde (PFA) | Paraffin-embedded, Frozen sections | Good preservation of morphology; less harsh than formalin. | Can still mask epitopes, though generally to a lesser extent than NBF. | May be required. |
Experimental Protocols
Protocol 1: this compound Staining of Peripheral Blood Smears
-
Smear Preparation: Prepare thin blood smears on glass slides and allow them to air dry completely.
-
Fixation: Fix the smears in a solution of 10% formalin in absolute ethanol for 30 seconds at room temperature.
-
Washing: Gently rinse the slides in distilled water.
-
Incubation: Incubate the slides in a freshly prepared alkaline phosphatase substrate solution (e.g., containing naphthol AS-BI phosphate and a diazonium salt like Fast Blue BB) at 37°C for 15-30 minutes, or until the desired staining intensity is achieved in positive control cells.
-
Washing: Rinse the slides thoroughly with distilled water.
-
Counterstaining: Counterstain with a suitable nuclear stain, such as Mayer's hematoxylin, for 1-2 minutes.
-
Washing and Mounting: Rinse with distilled water, air dry, and mount with a permanent mounting medium.
Protocol 2: this compound Staining of FFPE Tissue Sections
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if necessary): Perform HIER by incubating slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Washing: Wash sections in a buffer such as PBS or TBS.
-
Endogenous Enzyme Block: Incubate sections with a levamisole-containing buffer to block endogenous alkaline phosphatase activity.
-
Blocking: Block non-specific binding sites by incubating with a protein block (e.g., normal serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against this compound at the optimal dilution overnight at 4°C.
-
Washing: Wash sections in buffer.
-
Secondary Antibody and Detection: Follow the instructions for the chosen detection system (e.g., biotinylated secondary antibody followed by streptavidin-AP and a chromogenic substrate).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.
Visualizations
Caption: Workflow for troubleshooting suboptimal this compound IHC staining.
Caption: General experimental workflow for this compound immunohistochemistry.
References
Technical Support Center: Troubleshooting Native Co-Immunoprecipitation (Co-IP)
Welcome to the technical support center for Native Antibody Purification (NAP) Co-Immunoprecipitation (Co-IP) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a Native Co-IP experiment?
The main objective of a Native Co-IP is to isolate and enrich a specific protein (the "bait") from a complex mixture, such as a cell lysate, along with its interacting partners ("prey") under non-denaturing conditions.[1] This technique is crucial for studying protein-protein interactions within their native cellular context, preserving the integrity of protein complexes.[2]
Q2: What are the critical factors for a successful Native Co-IP?
Several factors are critical for a successful experiment:
-
Antibody Selection: The antibody's specificity and affinity for the target protein are paramount.[3] It is essential to use antibodies validated for immunoprecipitation.[4]
-
Lysis Buffer Composition: The lysis buffer must be gentle enough to maintain protein-protein interactions while effectively solubilizing the target protein complex.[5][6]
-
Washing Steps: Washing is crucial to remove non-specifically bound proteins, but the stringency must be optimized to avoid disrupting the specific protein complex.[7][8]
-
Elution Conditions: The elution method should efficiently release the protein complex from the antibody-bead matrix without causing denaturation.[8][9]
-
Proper Controls: Including appropriate controls, such as an isotype control antibody, is essential to validate the specificity of the observed interactions.[10][11]
Q3: How do I choose the right antibody for my Native Co-IP?
Selecting the right antibody is one of the most critical steps.[3]
-
Validation: Use an antibody that has been specifically validated for IP applications.[4]
-
Specificity: The antibody should have high specificity for the bait protein to minimize off-target binding. Monoclonal antibodies are often preferred for their high specificity.[3]
-
Epitope Recognition: Ideally, the antibody's epitope on the bait protein should be accessible and not buried within the protein complex.[4] Using epitope-tagged proteins (e.g., GST, Myc-tag) can offer more flexibility.[4]
Troubleshooting Guide
This section addresses common problems encountered during Native Co-IP experiments in a question-and-answer format.
Problem 1: High Background or Non-Specific Binding
Q: I am observing many non-specific bands in my final eluate. What could be the cause and how can I reduce this background?
High background can be caused by several factors, leading to the co-elution of proteins that are not true interaction partners.[12][13]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5-10) and/or the duration of each wash (5-10 minutes).[7] |
| Inappropriate Wash Buffer Stringency | Optimize the wash buffer. You can increase the salt concentration (e.g., 150 mM to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).[7] |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This removes proteins that non-specifically bind to the beads.[14][15][16] You can also block the beads with a competitor protein like 2% BSA.[17] |
| High Antibody Concentration | Using too much antibody can lead to non-specific binding. Titrate the antibody to determine the optimal concentration.[16][17] |
| Protein Aggregation in Lysate | Centrifuge the lysate at high speed (e.g., 100,000 x g for 30 minutes) to pellet protein aggregates before starting the IP.[7] |
| Contamination from Cell Lysis | Use fresh cell lysates whenever possible. If using frozen samples, it is better to use frozen lysates rather than frozen cell pellets.[12] Contamination with lipids, carbohydrates, or nucleic acids, especially from tissue lysates, can also increase background.[12] |
Troubleshooting Workflow for High Background:
References
- 1. m.youtube.com [m.youtube.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Co-immunoprecipitation (Co-IP) Overview - Creative Proteomics [creative-proteomics.com]
- 4. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 5. Tips for Immunoprecipitation | Rockland [rockland.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ptglab.com [ptglab.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Improved Elution Conditions for Native Co-Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 11. Mechanism of Co-Immunoprecipitation in Detecting Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Troubleshooting tips for IP | Abcam [abcam.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 16. Dealing with high background in IP | Abcam [abcam.com]
- 17. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Validation & Comparative
Validating Nucleosome Assembly Protein (NAP) as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Nucleosome Assembly Protein (NAP) family, a group of histone chaperones that play a critical role in chromatin dynamics, has emerged as a potential therapeutic target for a range of diseases, most notably cancer and neurodegenerative disorders. This guide provides an objective comparison of targeting this compound with alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. Our analysis aims to equip researchers and drug development professionals with the necessary information to evaluate the therapeutic potential of the this compound family.
This compound in Oncology: A Double-Edged Sword in Cancer Progression
Nucleosome Assembly Protein 1-Like 1 (NAP1L1) and SET, another member of the this compound family, are frequently overexpressed in various cancers, including breast cancer, colon cancer, and hepatocellular carcinoma, where their elevated levels often correlate with poor prognosis.[1][2][3] These proteins are implicated in promoting tumor growth and proliferation by influencing key signaling pathways.
Targeting NAP1L1 and SET in Cancer: Preclinical Evidence
Preclinical studies have demonstrated that inhibiting NAP1L1 or SET can effectively reduce cancer cell proliferation and enhance sensitivity to existing chemotherapeutic agents.
NAP1L1:
-
Mechanism of Action: NAP1L1 promotes cancer progression by interacting with oncogenic factors like Hepatoma-Derived Growth Factor (HDGF) and recruiting transcription factors such as c-Jun and DDX5. This cascade activates pro-proliferative signaling pathways, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways.[1][2][4][5][6]
-
Inhibition Studies: Knockdown of NAP1L1 using siRNA in breast cancer and colon cancer cell lines has been shown to significantly inhibit cell proliferation both in vitro and in vivo.[1][3][7] For instance, in breast cancer cells, siRNA-mediated knockdown of NAP1L1 led to a decrease in cell viability as measured by MTT and EdU assays.[3][7] In colon cancer models, suppressing NAP1L1 expression markedly reduced tumor growth in nude mice.[1]
SET Oncoprotein:
-
Mechanism of Action: The SET oncoprotein is a potent inhibitor of Protein Phosphatase 2A (PP2A), a tumor suppressor. By inhibiting PP2A, SET promotes the activity of pro-survival signaling pathways such as Akt and ERK.[8][9][10]
-
Inhibition Studies: A specific peptide antagonist of SET, named OP449, has shown promise in preclinical models of myeloid leukemia.[11][12] Treatment with OP449 was found to inhibit the growth of chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cells, including those resistant to standard tyrosine kinase inhibitors.[11] Combination therapy of OP449 with tyrosine kinase inhibitors resulted in a more potent anti-leukemic effect.[11] Another SET antagonist, FTY720, has been shown to impair the proliferative and invasive potential of non-small cell lung cancer cells in vitro and inhibit tumor growth in vivo.[13]
Comparative Performance with Standard of Care
While direct head-to-head clinical trials are lacking, preclinical evidence suggests that targeting this compound proteins could offer a synergistic effect when combined with existing therapies. For example, down-regulation of NAP1L1 has been shown to increase the sensitivity of hepatocellular carcinoma cells to doxorubicin.[14] Similarly, the SET antagonist OP449 enhances the efficacy of tyrosine kinase inhibitors in myeloid leukemia.[11]
Table 1: Preclinical Data on Targeting this compound in Cancer
| Target | Cancer Type | Experimental Model | Key Findings | Reference(s) |
| NAP1L1 | Breast Cancer | Cell lines (MCF-7, MDA-MB-231), Nude mice xenograft | siRNA knockdown inhibited cell proliferation in vitro and tumor growth in vivo. | [3] |
| Colon Cancer | Cell lines (SW620, HT29), Nude mice xenograft | Knockdown reduced cell proliferation and tumor growth by suppressing β-catenin/CCND1 signaling. | [1] | |
| Hepatocellular Carcinoma | Cell lines | Knockdown increased chemosensitivity to doxorubicin. | [14] | |
| SET | Myeloid Leukemia | Cell lines (K562), Primary patient samples, Mouse xenograft | OP449 inhibited growth of leukemia cells, including drug-resistant ones, and enhanced the efficacy of tyrosine kinase inhibitors. | [11][12] |
| Non-Small Cell Lung Cancer | Cell lines, Mouse xenograft | FTY720 impaired proliferation and invasion in vitro and inhibited tumor growth in vivo. | [13] |
This compound in Neuroprotection: The Story of Davunetide
A peptide derived from Activity-Dependent Neuroprotective Protein (ADNP), known as this compound or davunetide (NAPVSIPQ), has been investigated for its neuroprotective properties.[15][16] Preclinical studies suggested that davunetide promotes microtubule stability and reduces tau hyperphosphorylation, offering a potential therapeutic avenue for neurodegenerative diseases characterized by tau pathology.[15][17]
Davunetide Clinical Trial in Progressive Supranuclear Palsy (PSP)
A large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 2/3 clinical trial was conducted to evaluate the efficacy and safety of intranasal davunetide (30 mg, twice daily) in patients with Progressive Supranuclear Palsy (PSP), a tauopathy.[[“]]
Table 2: Key Outcomes of the Davunetide Phase 2/3 Trial in PSP
| Outcome Measure | Davunetide Group (n=157) | Placebo Group (n=156) | p-value | Conclusion |
| Change in PSP Rating Scale (PSPRS) at 52 weeks (Mean [95% CI]) | 11.3 [9.8, 12.8] | 10.9 [9.1, 13.0] | 0.72 | No significant difference |
| Change in Schwab and England ADL (SEADL) scale at 52 weeks (Mean % [95% CI]) | 1% [-2, 4%] | 1% [-2, 4%] | 0.76 | No significant difference |
| Adverse Events | More nasal adverse events | Fewer nasal adverse events | - | Well-tolerated |
The trial concluded that while davunetide was well-tolerated, it was not an effective treatment for PSP.[[“]] This outcome highlights the challenges of translating promising preclinical findings into clinical efficacy, particularly in complex neurodegenerative diseases. Despite the negative efficacy results, the trial provided valuable data on the safety profile of a this compound-derived peptide in a large patient population.[[“]][19][20]
Experimental Protocols
Histone Chaperone Activity Assay (Plasmid Supercoiling Assay)
This assay assesses the ability of a histone chaperone to deposit histones onto DNA, leading to the formation of nucleosomes and subsequent supercoiling of a relaxed plasmid.[21]
Methodology:
-
Relax a negatively supercoiled plasmid (e.g., pUC19) using Topoisomerase I.
-
Incubate the relaxed plasmid with core histones (H2A, H2B, H3, H4) in the presence or absence of the this compound protein being tested in an assembly buffer.
-
The reaction mixture also contains Topoisomerase I to relax any supercoils not constrained by nucleosome formation.
-
Stop the reaction and deproteinize the DNA.
-
Analyze the DNA topology by agarose gel electrophoresis. An increase in the supercoiled DNA fraction in the presence of the this compound protein indicates histone chaperone activity.[10][21]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., a this compound inhibitor) at various concentrations for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14][22]
In Vivo Tumor Growth Analysis
This protocol describes a common method for evaluating the efficacy of a potential anti-cancer agent on tumor growth in a xenograft mouse model.[16][25][26][27]
Methodology:
-
Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., a this compound inhibitor) or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The efficacy of the treatment is determined by comparing the tumor growth rates between the treated and control groups.[1][25][26]
Visualizing the Pathways and Processes
NAP1L1 Signaling Pathway in Cancer Progression
References
- 1. NAP1L1 promotes the growth of colon cancer by activating HDGF/DDX5: NAP1L1 promotes colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAP1L1 promotes tumor proliferation through HDGF/C-JUN signaling in ovarian cancer | springermedizin.de [springermedizin.de]
- 3. NAP1L1 interacts with hepatoma-derived growth factor to recruit c-Jun inducing breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAP1L1 Functions as a Novel Prognostic Biomarker Associated With Macrophages and Promotes Tumor Progression by Influencing the Wnt/β-Catenin Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NAP1L1 Functions as a Novel Prognostic Biomarker Associated With Macrophages and Promotes Tumor Progression by Influencing the Wnt/β-Catenin Pathway in Hepatocellular Carcinoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of SET using OP449 enhances the efficacy of tyrosine kinase inhibitors and overcome drug resistance in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of SET using OP449 enhances the efficacy of tyrosine kinase inhibitors and overcomes drug resistance in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of PP2A inhibitor SET oncoprotein is associated with tumor progression and poor prognosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical trial outcomes of epigenetic therapies in solid tumors - Consensus [consensus.app]
- 19. tandfonline.com [tandfonline.com]
- 20. Davunetide: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. In vivo tumor growth [bio-protocol.org]
- 26. Measurement of tumor growth in vivo [bio-protocol.org]
- 27. animalcare.jhu.edu [animalcare.jhu.edu]
A Comparative Guide: NAP1 vs. Asf1 in Histone H3-H4 Deposition
For Researchers, Scientists, and Drug Development Professionals
Histone chaperones are critical proteins that guide the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[1] This process is essential for maintaining genome integrity during DNA replication, transcription, and repair. Two of the most extensively studied histone chaperones are Nucleosome Assembly Protein 1 (NAP1) and Anti-silencing function 1 (Asf1). While both are involved in handling histone H3-H4 dimers, they exhibit distinct functionalities and mechanisms of action within the cell. This guide provides a detailed comparison of NAP1 and Asf1, focusing on their roles in the histone H3-H4 deposition pathway, supported by quantitative data and experimental protocols.
The Histone H3-H4 Deposition Pathway: A Coordinated Effort
During DNA replication, the existing nucleosomes are disassembled ahead of the replication fork, and new nucleosomes are rapidly assembled on the two daughter strands. This process requires a precise supply and deposition of newly synthesized histones. Both Asf1 and NAP1 play crucial, yet different, roles in this pathway. Asf1 is recognized as a key H3-H4 chaperone that receives newly synthesized, acetylated H3-H4 dimers and transfers them to other chaperones like Chromatin Assembly Factor 1 (CAF-1) for deposition onto DNA.[2][3][4] NAP1, on the other hand, is considered to have a broader specificity, interacting with both H3-H4 and H2A-H2B dimers, and is thought to be involved in a later step of nucleosome maturation.[4][5]
Caption: A simplified diagram of the histone H3-H4 deposition pathway during DNA replication.
Comparative Performance Data
| Parameter | NAP1 | Asf1 | Reference |
| Histone Specificity | Binds H2A-H2B and H3-H4 | Highly specific for H3-H4 dimers | [5][6] |
| Binding Affinity for H3-H4 | Weaker than Asf1 | Higher affinity than NAP1 | [6] |
| Role in Replication | Primarily involved in H2A-H2B deposition and chromatin fluidity | Crucial for the initial deposition of H3-H4 tetramers via CAF-1 | [3][4][7] |
| Interaction with other Chaperones | Cooperates with CAF-1 | Directly transfers H3-H4 to CAF-1 | [2][5] |
| Effect on Transcription | Modulates nucleosome density and histone mark removal | Global regulator of transcription, involved in both activation and silencing | [8][9][10] |
Experimental Protocols
In Vitro Nucleosome Assembly Assay
This assay quantitatively measures the ability of a histone chaperone to deposit histones onto a DNA template.[11][12]
Methodology:
-
Reaction Setup: Combine purified recombinant NAP1 or Asf1, histone H3-H4 dimers, and a linear DNA template (e.g., a 207 bp fragment) in an assembly buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours) to allow for nucleosome assembly.
-
MNase Digestion: Add Micrococcal Nuclease (MNase) to the reaction to digest any DNA not protected by a histone core.[11][13]
-
Reaction Quench: Stop the MNase digestion by adding a chelating agent like EDTA.[11]
-
DNA Purification: Purify the remaining DNA fragments using a standard DNA purification kit.
-
Analysis: Analyze the size and quantity of the protected DNA fragments using a Bioanalyzer or by gel electrophoresis. A successful assembly will yield a prominent band at ~147 bp, corresponding to the length of DNA wrapped around a histone octamer.[11][12]
Caption: Workflow for an in vitro nucleosome assembly assay.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic locations where a specific protein, such as NAP1 or Asf1, is bound in vivo.[14][15]
Methodology:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA.[16][17]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[15][17]
-
Immunoprecipitation: Add an antibody specific to NAP1 or Asf1 to the sheared chromatin. These antibodies will bind to their target protein, which is cross-linked to DNA.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[18]
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA associated with the protein of interest.
-
Analysis: Use quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, or use next-generation sequencing (ChIP-seq) for genome-wide analysis of binding sites.[15]
References
- 1. Histone - Wikipedia [en.wikipedia.org]
- 2. The Histone Chaperone Anti-Silencing Function 1 Is a Global Regulator of Transcription Independent of Passage through S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. google.com [google.com]
- 5. sdbonline.org [sdbonline.org]
- 6. The activity of the histone chaperone yeast Asf1 in the assembly and disassembly of histone H3/H4–DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The histone chaperone anti-silencing function 1 is a global regulator of transcription independent of passage through S phase. | Sigma-Aldrich [merckmillipore.com]
- 10. Histone chaperones ASF1 and NAP1 differentially modulate removal of active histone marks by LID-RPD3 complexes during NOTCH silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [protocols.io]
- 12. pure.knaw.nl [pure.knaw.nl]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. google.com [google.com]
Unveiling Protein Interactions: A Comparative Guide to Confirming NAP1-Histone Binding Using FRET
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in deciphering cellular pathways and identifying therapeutic targets. While numerous methods exist, Förster Resonance Energy Transfer (FRET) offers a powerful approach to observe and quantify these interactions within the native environment of a living cell.
This guide provides an objective comparison of FRET against other common PPI validation techniques, using the interaction between Nucleosome Assembly Protein 1 (NAP1) and its core binding partners, histones H2A and H2B, as a central case study. NAP1 is a crucial histone chaperone that plays a vital role in chromatin assembly and transcription, making its interactions a key area of study.[1][2][3]
Comparing the Tools: FRET vs. Alternative Interaction Assays
Choosing the right method to confirm a protein-protein interaction depends on the specific scientific question, the nature of the proteins involved, and the type of data required. FRET provides unique advantages in its ability to deliver spatial and temporal data in live cells, but other methods remain invaluable for initial screening and orthogonal validation.
| Method | Principle | Type | Quantitative Data | Key Advantages | Key Limitations |
| FRET | Non-radiative energy transfer between two fluorophores (donor and acceptor) in close proximity (1-10 nm).[4][5] | In Vivo / In Vitro | Yes (Binding affinity, stoichiometry, kinetics).[6][7] | Real-time analysis in live cells; provides spatial and temporal information.[4] | Distance-dependent (short range); requires fluorescent tagging; potential for spectral bleed-through.[4] |
| Co-IP | An antibody targets a "bait" protein, pulling it from a lysate along with its bound "prey" interaction partners.[8] | In Vivo (Endogenous) | No (Qualitative) | Detects interactions in a physiological context; considered a "gold standard" for validation.[9] | May miss weak or transient interactions; can identify indirect partners in a complex.[8][9] |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating a reporter gene.[8] | In Vivo (Yeast) | No (Qualitative) | Excellent for large-scale screening of novel interactions.[8] | High rate of false positives; interactions must occur in the yeast nucleus.[8] |
| Pull-Down Assay | A tagged "bait" protein is immobilized on a resin to capture "prey" proteins from a lysate.[8] | In Vitro | No (Qualitative) | Simpler and faster than Co-IP for initial screening of direct interactions. | Non-physiological conditions can lead to non-specific binding; may not detect interactions requiring post-translational modifications. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index as a "prey" analyte flows over an immobilized "bait" ligand.[10] | In Vitro | Yes (Kinetics, affinity) | Label-free; provides precise on/off rates and binding affinity (K_D). | Requires purified proteins; immobilization of the bait can affect its conformation. |
The FRET Workflow for NAP1-Histone Interaction
FRET relies on tagging the two proteins of interest with compatible fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor. If NAP1 and its partner histone are within 1-10 nanometers, exciting the donor (CFP) will result in a non-radiative energy transfer that excites the acceptor (YFP), causing it to emit light. This "sensitized emission" is the hallmark of a direct interaction.[5]
Quantitative Data Presentation: A Case Study
FRET is not merely qualitative; it can provide robust quantitative data on binding affinity. By measuring the FRET signal at various concentrations of the acceptor-tagged protein, a saturation curve can be generated to calculate the dissociation constant (K_D), a measure of binding affinity.[6]
One study used a coupled equilibrium FRET assay to dissect the thermodynamics of NAP1's interaction with histones. The data revealed that NAP1 acts as a true histone chaperone by preventing non-productive interactions between H2A-H2B dimers and DNA, thereby facilitating proper nucleosome assembly.[11]
Table 2: Example Quantitative Comparison of NAP1-H2A/H2B Interaction
The following table presents a hypothetical but realistic comparison of binding affinity data for the NAP1-H2A/H2B interaction, as might be determined by different quantitative methods.
| Method | Measured Parameter | Result | Interpretation |
| Quantitative FRET | Dissociation Constant (K_D) | 0.4-0.6 µM[6] | Indicates a moderate-to-strong interaction under physiological conditions. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_D) | 0.5-0.7 µM | Corroborates FRET data, confirming the binding affinity through a thermodynamic measurement.[10] |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (K_D) | 0.3-0.5 µM | Provides highly precise kinetic data, often showing slightly higher affinity due to in vitro, label-free conditions. |
Visualizing the Molecular Context: NAP1-Mediated Nucleosome Assembly
NAP1's primary role is to bind H2A-H2B histone dimers in the cytoplasm and shuttle them into the nucleus for incorporation into nucleosomes during DNA replication and transcription.[2][12] This process is fundamental to gene regulation. A disruption in the interaction between NAP1 and histones can lead to defects in chromatin structure and cellular function.
Detailed Experimental Protocol: FRET via Acceptor Photobleaching
The acceptor photobleaching method is a robust and widely used technique to quantify FRET efficiency. If the donor and acceptor are interacting, the donor's fluorescence is partially quenched. By selectively destroying the acceptor fluorophore with a high-intensity laser, this quenching is released, and any subsequent increase in the donor's fluorescence intensity is directly proportional to the FRET efficiency.
Objective: To confirm and quantify the interaction between NAP1 and Histone H2A in live cells.
1. Plasmid Construction:
- Clone the full-length coding sequence of human NAP1 into a mammalian expression vector upstream of a donor fluorophore (e.g., ECFP or mCerulean). This creates the pNAP1-CFP vector.
- Clone the full-length coding sequence of human Histone H2A into a similar vector upstream of an acceptor fluorophore (e.g., EYFP or Venus). This creates the pH2A-YFP vector.
- Verify all constructs by DNA sequencing.
2. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for high-resolution microscopy.
- Co-transfect cells with the pNAP1-CFP and pH2A-YFP plasmids using a standard transfection reagent.
- Prepare control samples: cells transfected with pNAP1-CFP only (Donor-only) and pH2A-YFP only (Acceptor-only).
- Allow 24-48 hours for protein expression.
3. FRET Microscopy and Data Acquisition:
- Use a confocal or widefield fluorescence microscope equipped with appropriate lasers and filter sets for CFP and YFP.
- Identify a cell co-expressing both fluorescent proteins.
- Pre-Bleach Image Acquisition:
- Acquire an image of the donor (NAP1-CFP) by exciting with the CFP laser (e.g., 433 nm) and collecting emission through the CFP filter (e.g., 465-495 nm). This is the Donor_pre.
- Acquire an image of the acceptor (H2A-YFP) using the YFP laser and filter set.
- Acceptor Photobleaching:
- Define a region of interest (ROI) within the cell where both proteins are co-localized.
- Irradiate the ROI with a high-intensity YFP laser (e.g., 514 nm) until the YFP fluorescence is reduced by >90%. Take care to minimize photobleaching the donor.
- Post-Bleach Image Acquisition:
- Immediately acquire a post-bleach image of the donor (NAP1-CFP) using the same settings as the pre-bleach acquisition. This is the Donor_post.
4. Data Analysis and Interpretation:
- Measure the average fluorescence intensity of the donor channel within the photobleached ROI before and after bleaching.
- Calculate the FRET efficiency (E) using the formula: E = (Donor_post - Donor_pre) / Donor_post
- A significant increase in donor fluorescence after acceptor photobleaching (E > 5-10%) is strong evidence of a direct interaction between NAP1 and Histone H2A.
- No change in donor fluorescence indicates the proteins are not within the 1-10 nm range required for FRET.
By providing quantitative, spatial, and temporal insights in a physiological setting, FRET stands as an indispensable tool for confirming and characterizing dynamic protein-protein interactions like those central to chromatin biology.
References
- 1. Nap1 Links Transcription Elongation, Chromatin Assembly, and Messenger RNP Complex Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. mdpi.com [mdpi.com]
- 4. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 9. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 10. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone chaperone Nap1 promotes nucleosome assembly by eliminating non-nucleosomal histone DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Validating NAP1L1 Knockout Cell Lines: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating Nucleosome Assembly Protein 1-Like 1 (NAP1L1) knockout cell lines, offering researchers, scientists, and drug development professionals objective insights into experimental workflows, data interpretation, and alternative gene modulation techniques.
Introduction to NAP1L1
Nucleosome Assembly Protein 1-Like 1 (NAP1L1) is a crucial histone chaperone involved in the assembly and disassembly of nucleosomes, thereby playing a significant role in chromatin dynamics.[1] Its functions are integral to DNA replication, gene expression regulation, and cell proliferation.[1][2] Dysregulation of NAP1L1 has been implicated in various cancers, making it a key target for therapeutic research. This guide focuses on the robust validation of NAP1L1 knockout cell lines to ensure the reliability of experimental outcomes.
Core Validation Workflow
A systematic workflow is essential for the successful generation and validation of a knockout cell line. This involves designing the gene-editing strategy, delivering the editing machinery, selecting and isolating single-cell clones, and comprehensive validation at the genomic, transcript, protein, and functional levels.
Figure 1. Experimental workflow for generating and validating a NAP1L1 knockout cell line.
Comparison of Gene Modulation Techniques: Knockout vs. Knockdown
The two primary approaches for studying loss-of-function of NAP1L1 are CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown. While both aim to reduce gene function, they operate through different mechanisms and yield distinct outcomes.
| Feature | CRISPR-Cas9 Knockout | shRNA Knockdown |
| Mechanism | Permanent disruption of the gene at the DNA level through insertions/deletions (indels).[3] | Transient or stable suppression of gene expression at the mRNA level via RNA interference.[3] |
| Effectiveness | Can achieve complete and permanent loss of gene function.[3] | Results in partial and often variable reduction of gene expression; complete silencing is rare.[3] |
| Specificity | High on-target specificity, but off-target mutations can occur.[3] | Prone to off-target effects due to partial complementarity with other mRNAs.[3] |
| Phenotypic Uniformity | Can lead to a heterogeneous population of cells with different edits; clonal isolation is necessary for uniformity.[3] | Generally produces a more uniform phenotype within a cell population.[3] |
| Reversibility | Irreversible genetic modification. | Can be reversible, especially with transient transfection of siRNAs.[3] |
| Example NAP1L1 Efficiency | CRISPR/Cas9 has shown high efficiency in generating knockouts in various cell lines, though specific quantitative data for NAP1L1 is study-dependent.[4] | shRNA-mediated knockdown of NAP1L1 has been shown to achieve significant reductions in mRNA and protein levels, often exceeding 80-90% in cancer cell lines. |
Experimental Protocols for Validation
Western Blot for NAP1L1 Protein Ablation
Western blotting is a critical step to confirm the complete absence of the NAP1L1 protein in the knockout clones.
Protocol:
-
Protein Extraction:
-
Lyse wild-type and NAP1L1 knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V for 1.5-2 hours.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NAP1L1 (e.g., Santa Cruz Biotechnology, sc-81328, at a 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
qPCR for NAP1L1 Transcript Level Analysis
Quantitative PCR (qPCR) is used to assess the level of NAP1L1 mRNA, which can be indicative of nonsense-mediated decay following a frameshift mutation.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from wild-type and NAP1L1 knockout cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Use validated primers for human NAP1L1 and a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Thermal Cycling (Example Conditions): [10]
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 45 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Calculate the relative expression of NAP1L1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Functional Assays to Assess Phenotypic Changes
Functional assays are crucial to determine the biological consequences of NAP1L1 knockout.
EdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
EdU Labeling:
-
Fixation and Permeabilization:
-
Click-iT Reaction:
-
DNA Staining and Imaging:
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding:
-
Seed a low density of wild-type and NAP1L1 knockout cells (e.g., 500 cells per well) in a 6-well plate.[4]
-
-
Incubation:
-
Culture the cells for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[4]
-
-
Staining and Quantification:
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies and analyze their size.
-
NAP1L1 Signaling Pathway
NAP1L1 is involved in intricate signaling pathways that regulate cell proliferation and survival. One such pathway involves its interaction with Hepatoma-Derived Growth Factor (HDGF) and the subsequent activation of the c-Jun transcription factor, which promotes the expression of cell cycle regulators like Cyclin D1.[5][7][10][11][13]
Figure 2. Simplified signaling pathway of NAP1L1 in cell proliferation.
Conclusion
The validation of a NAP1L1 knockout cell line requires a multi-faceted approach, combining molecular biology techniques to confirm the genetic modification and protein ablation with functional assays to assess the phenotypic consequences. This guide provides a framework for researchers to rigorously validate their NAP1L1 knockout cell lines, thereby ensuring the accuracy and reproducibility of their research findings. The choice between knockout and knockdown strategies should be carefully considered based on the specific research question and the desired level of gene modulation.
References
- 1. HP204660 | beta Actin (ACTB) Human qPCR Primer Pair (NM_001101) Clinisciences [clinisciences.com]
- 2. A computational algorithm to predict shRNA potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Frontiers | Efficient and stable CRISPR/Cas9-mediated genome-editing of human type 2 innate lymphoid cells [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. biocompare.com [biocompare.com]
- 9. Sino Biological Human GAPDH qPCR Primer Pair 1Unit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. diagenode.com [diagenode.com]
- 11. sinobiological.com [sinobiological.com]
- 12. tw.sinobiological.com [tw.sinobiological.com]
- 13. PrimerBank [pga.mgh.harvard.edu]
A Comparative Analysis of Nucleosome Assembly Protein (NAP) Orthologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and functional characteristics of Nucleosome Assembly Protein (NAP) orthologs, supported by experimental data. NAPs are a highly conserved family of histone chaperones crucial for the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin. Their roles in chromatin dynamics make them key players in various cellular processes, including DNA replication, transcription, and cell cycle regulation.
Quantitative Data Summary
The following table summarizes key quantitative differences between well-characterized human this compound orthologs, hNAP1L1 and hNAP1L4. This data highlights their distinct roles in histone dynamics.
| Parameter | hNAP1L1 | hNAP1L4 | Reference |
| Nucleosome Assembly Activity | Mediates nucleosome formation | Mediates nucleosome formation | [1][2] |
| Nucleosome Disassembly Activity | Significantly greater than hNAP1L4 | Present, but significantly lower than hNAP1L1 | [1][2] |
| Histone Binding Specificity | Associates with H2A-H2B and H2A variants-H2B dimers | Associates with H2A-H2B and H2A variants-H2B dimers | [1][2] |
| Subcellular Localization | Mainly cytoplasmic, with a minor nuclear population | Mainly cytoplasmic, with a minor nuclear population | [1][2] |
Key Functional Differences and Signaling Interactions
This compound orthologs, while sharing the core function of histone chaperoning, exhibit functional divergences that are critical for their specific cellular roles. For instance, the pronounced nucleosome disassembly activity of hNAP1L1 suggests a more dynamic role in processes requiring rapid chromatin remodeling, such as gene transcription and DNA repair[1][2]. In contrast, hNAP1L4's primary role may be more geared towards canonical nucleosome assembly.
In the fungal pathogen Magnaporthe oryzae, MoNap1 has been shown to be essential for growth, appressorium formation, and pathogenicity. This ortholog interacts with histones H2A and H2B, as well as the B-type cyclin (Cyc1), directly linking it to cell cycle regulation[3]. The interaction with cyclins is a conserved feature, as yeast Nap1 also binds to the B-type cyclin Clb2, regulating the activity of the Clb2/p34CDC28 kinase during mitosis[3].
A proposed signaling pathway and functional overview for NAP1 in the cell cycle is depicted below.
Experimental Protocols
A key experiment for the comparative analysis of this compound orthologs is the Nucleosome Assembly and Quantification (NAQ) assay. This assay provides a quantitative measure of the ability of a histone chaperone to deposit histones onto DNA, forming nucleosomes[4][5].
Nucleosome Assembly and Quantification (NAQ) Assay
Objective: To quantify the in vitro nucleosome assembly activity of this compound orthologs.
Principle: This assay measures the formation of mononucleosomes by a given histone chaperone. The assembly reaction is followed by digestion with Micrococcal Nuclease (MNase), which preferentially digests the linker DNA between nucleosomes, leaving the ~150 bp of DNA protected by the histone octamer. The amount of this protected DNA fragment is then quantified, serving as a direct measure of nucleosome assembly activity[4][5].
Methodology:
-
Nucleosome Assembly Reaction:
-
Incubate purified recombinant this compound orthologs with core histones (H2A, H2B, H3, H4) and a DNA template (e.g., a plasmid or a specific DNA fragment) in an appropriate assembly buffer.
-
The reaction is typically carried out at 37°C for a defined period (e.g., 2-4 hours).
-
-
Micrococcal Nuclease (MNase) Digestion:
-
Add MNase to the assembly reaction to digest the unprotected DNA.
-
The digestion is performed at 37°C and the reaction is stopped after a short incubation (e.g., 10 minutes) by adding EDTA[5].
-
-
DNA Purification:
-
Purify the DNA fragments from the reaction mixture using a DNA purification kit[5].
-
-
Quantification of Nucleosomal DNA:
The workflow for the NAQ assay is outlined in the diagram below.
By comparing the amount of the ~150 bp fragment generated by different this compound orthologs under identical conditions, their relative nucleosome assembly efficiencies can be determined. This allows for a direct, quantitative comparison of their core functional activity. Further comparative studies can be conducted using techniques such as GST pull-down assays to identify interacting proteins[3] and chromatin immunoprecipitation (ChIP) to study their in vivo localization on chromatin[6].
References
- 1. Functional characterization of human nucleosome assembly protein 1-like proteins as histone chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleosome Assembly Protein 1, Nap1, Is Required for the Growth, Development, and Pathogenicity of Magnaporthe oryzae [mdpi.com]
- 4. pure.knaw.nl [pure.knaw.nl]
- 5. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [protocols.io]
- 6. The nucleosome assembly activity of NAP1 is enhanced by Alien - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of NAP Pathway Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic agent is paramount. This guide provides a comprehensive framework for validating the specificity of inhibitors that modulate the activity of the neuroprotective peptide NAP (NAPVSIPQ), a derivative of Activity-Dependent Neuroprotective Protein (ADNP).
While direct inhibitors of the this compound peptide itself are not widely characterized in scientific literature, its biological functions are mediated through interactions with intracellular proteins, primarily tubulin, and the activation of downstream signaling cascades. Therefore, validating the specificity of compounds that inhibit this compound's effects involves a multi-pronged approach targeting these interactions and pathways. This guide will compare and contrast key experimental strategies to ensure that the observed biological effects are indeed due to the intended on-target inhibition.
Understanding the this compound Signaling Pathway
The this compound peptide exerts its neuroprotective and neurotrophic effects through a complex mechanism. A primary mode of action is its direct interaction with tubulin, promoting microtubule assembly and stability.[1][2] This interaction is crucial for neuronal structure and function. Additionally, this compound has been shown to influence several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[3] It has also been suggested to have a role in modulating p53 activity.[4]
Caption: Simplified diagram of the this compound signaling pathway.
Key Experimental Approaches for Specificity Validation
Validating the specificity of an inhibitor targeting the this compound pathway requires a combination of biochemical, cellular, and proteome-wide assays. Below is a comparison of essential experimental approaches.
Biochemical Assays: Direct Target Engagement
Biochemical assays are fundamental for confirming that an inhibitor directly interacts with its intended target.
Table 1: Comparison of Biochemical Assays for Target Engagement
| Assay Type | Principle | Advantages | Disadvantages | Typical Data |
| Tubulin Polymerization Assay | Measures the inhibitor's effect on the rate and extent of microtubule formation from purified tubulin in the presence of this compound. | Direct evidence of interference with this compound's primary function; quantitative. | In vitro, may not fully recapitulate cellular conditions. | IC50 (half-maximal inhibitory concentration) |
| Surface Plasmon Resonance (SPR) | Immobilized target protein (e.g., tubulin) is exposed to the inhibitor to measure binding kinetics. | Provides real-time binding kinetics (kon, koff) and affinity (KD). | Requires specialized equipment; protein immobilization can affect conformation. | KD (dissociation constant), kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein. | Label-free; provides thermodynamic parameters of binding. | Requires large amounts of pure protein and inhibitor. | KD, ΔH (enthalpy), ΔS (entropy) |
| Kinase Activity Assays | For inhibitors targeting downstream kinases (e.g., in MAPK/ERK or PI3K/Akt pathways), this measures the inhibition of the kinase's phosphorylating activity. | Direct measure of functional inhibition of a specific enzyme. | Does not confirm direct binding; requires purified, active enzyme. | IC50, Ki (inhibition constant) |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol assesses the ability of a compound to inhibit this compound-induced tubulin polymerization.
References
- 1. This compound: Research and Development of a Peptide Derived from Activity‐Dependent Neuroprotective Protein (ADNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: research and development of a peptide derived from activity-dependent neuroprotective protein (ADNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Peptide - LKT Labs [lktlabs.com]
- 4. This compound mechanisms of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Utilizing Anti-CXCL8/IL-8 Antibodies
For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount to the success of any experiment. This guide provides a comparative overview of commercially available antibodies targeting Neutrophil Activating Protein (NAP), also known as C-X-C Motif Chemokine Ligand 8 (CXCL8) or Interleukin-8 (IL-8), a key chemokine involved in inflammation and neutrophil recruitment.
Comparative Overview of Anti-CXCL8/IL-8 Antibodies
The following table summarizes key information for a selection of commercially available anti-CXCL8/IL-8 antibodies. This information is primarily sourced from the manufacturers' datasheets and should be used as a starting point for your own evaluation.
| Supplier | Catalog Number | Antibody Type | Host | Validated Applications |
| R&D Systems | MAB208 | Monoclonal (Clone: 6217) | Mouse | Western Blot, ELISA, Flow Cytometry, Neutralization, IHC, ICC |
| Abcam | ab215266 | Recombinant Monoclonal (EPR22137) | Rabbit | Western Blot, IHC-P, Flow Cytometry (Intra) |
| Thermo Fisher Scientific | 701434 | Polyclonal | Rabbit | Western Blot, ELISA, IHC |
| Santa Cruz Biotechnology | sc-376752 | Monoclonal (F-8) | Mouse | Western Blot, ELISA, IHC-P, IF |
| GeneTex | GTX109798 | Polyclonal | Rabbit | Western Blot, IHC-P |
| Novus Biologicals | NBP2-33512 | Polyclonal | Rabbit | Western Blot, IHC, ICC/IF |
| Proteintech | 27095-1-AP | Polyclonal | Rabbit | Western Blot, IHC, IF, ELISA |
Note: This table is not exhaustive and represents a selection of available antibodies. Researchers are encouraged to visit the suppliers' websites for the most up-to-date information.
Experimental Protocols
Detailed methodologies are crucial for the successful application of any antibody. Below are generalized protocols for common applications using anti-CXCL8/IL-8 antibodies.
Western Blot Protocol
This protocol outlines the general steps for detecting CXCL8/IL-8 in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CXCL8/IL-8 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. CXCL8/IL-8 is expected to appear as a band at approximately 8-10 kDa.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a sandwich ELISA for the quantification of CXCL8/IL-8 in biological fluids.
-
Coating: Coat a 96-well plate with a capture anti-CXCL8/IL-8 antibody (typically 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards (recombinant CXCL8/IL-8) and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection anti-CXCL8/IL-8 antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Intracellular Flow Cytometry Protocol
This protocol is for the detection of intracellular CXCL8/IL-8 in cells.
-
Cell Stimulation: Stimulate cells with an appropriate agent (e.g., LPS) to induce CXCL8/IL-8 production. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of stimulation.
-
Surface Staining: Stain for cell surface markers with fluorescently conjugated antibodies.
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells using a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Incubate the permeabilized cells with the anti-CXCL8/IL-8 antibody (conjugated to a fluorophore) for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
Visualizing Key Processes
To further aid in understanding the context of CXCL8/IL-8 research, the following diagrams illustrate the CXCL8 signaling pathway and a typical experimental workflow for antibody validation.
Caption: CXCL8 signaling pathway leading to neutrophil activation.
Caption: General workflow for validating anti-CXCL8 antibodies.
Cross-Validation of NAP Function with Genetic Rescue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the function of two distinct classes of molecules referred to as "NAPs": the neuroprotective peptide Davunetide (NAP) and antiviral Nucleic Acid Polymers (NAPs) . A central focus is placed on the use of "genetic rescue" as a powerful validation tool, cross-referenced with alternative in vitro and in vivo assays.
Davunetide (this compound Peptide): Validating Neuroprotective Function
Davunetide is an eight-amino acid peptide (NAPVSIPQ) derived from the Activity-Dependent Neuroprotective Protein (ADNP).[1] Its primary therapeutic potential lies in its neuroprotective properties, particularly its ability to stabilize microtubules.[2][3]
Genetic Rescue: Ameliorating ADNP Deficiency Phenotypes
Mutations in the ADNP gene can lead to the ADNP syndrome, a neurodevelopmental disorder characterized by intellectual disability and autistic traits.[4] Davunetide has been shown to "rescue" cellular and behavioral deficits arising from ADNP deficiency, providing strong validation of its therapeutic function.
Experimental Protocol: In Vitro Rescue of ADNP-Mutated Cellular Phenotype
This protocol is based on studies where Davunetide was used to correct aberrant cellular phenotypes in cells with ADNP mutations.[1][5][6][7][8]
-
Cell Line Establishment:
-
Utilize CRISPR/Cas9 to introduce a pathogenic mutation (e.g., p.Tyr718*) into a neuroblastoma cell line (e.g., N1E-115).
-
Transfect cells with a vector to express a fluorescently tagged (e.g., GFP) version of the mutated ADNP to allow for live-cell imaging.
-
-
Induction of Pathological Phenotype:
-
Culture the ADNP-mutated cells.
-
Alternatively, mimic the ADNP-deficiency phenotype in wild-type cells by inducing microtubule disruption using agents like nocodazole or zinc.[5]
-
-
Davunetide Treatment:
-
Treat the cultured cells with varying concentrations of Davunetide (e.g., 1 pM to 1 nM).[5]
-
Include a vehicle-treated control group.
-
-
Phenotypic Analysis (Quantitative Endpoints):
-
Microtubule Dynamics: Perform live-cell imaging of fluorescently tagged end-binding proteins (e.g., EB3-GFP) to measure the speed and length of microtubule growth ("comets").
-
Cellular Morphology: Use immunocytochemistry to visualize the microtubule network and nuclear envelope integrity. Quantify parameters such as neurite outgrowth and the distribution of ADNP.
-
Cell Viability: Assess cell survival using assays like MTT or ATP-luminescence.
-
Workflow for Davunetide Genetic Rescue Experiment
References
- 1. This compound (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davunetide: a review of safety and efficacy data with a focus on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adnp-france.fr [adnp-france.fr]
- 8. A novel davunetide (NAPVSIPQQ to NAPVSIPQE) point mutation in activity-dependent neuroprotective protein (ADNP) causes a mild developmental syndrome [pubmed.ncbi.nlm.nih.gov]
Validating Gene Expression Changes: A Comparative Guide to In Situ Hybridization and its Alternatives
For researchers, scientists, and professionals in drug development, accurately validating changes in gene expression is a critical step in understanding biological processes and therapeutic effects. While techniques like RNA sequencing provide a broad overview of the transcriptome, targeted validation is essential to confirm these findings.[1] This guide provides an objective comparison of in situ hybridization (ISH) with key alternative methods—quantitative Polymerase Chain Reaction (qPCR) and Immunohistochemistry (IHC)—supported by experimental data and detailed protocols.
In Situ Hybridization (ISH): Visualizing Expression in Context
In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences (mRNA or DNA) within the morphological context of a tissue or cell.[2][3] By using a labeled complementary nucleic acid probe, ISH provides spatial information about gene expression, revealing which specific cells are transcribing a gene of interest.[4][5]
Key Advantages of ISH:
-
Spatial Resolution: Pinpoints gene expression to specific cell types within a heterogeneous tissue.[3][6]
-
Morphological Context: Preserves the tissue architecture, allowing for the correlation of gene expression with cellular morphology.
Limitations of ISH:
-
Semi-Quantitative: While it can provide a relative measure of expression, precise quantification can be challenging compared to other methods.[2][7]
-
Complex Protocol: The procedure is multi-stepped and can be technically demanding.[8]
Alternative Validation Methods
While ISH provides invaluable spatial data, other techniques offer advantages in terms of quantification and throughput.
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive and specific method for quantifying gene expression.[9] The process involves reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified in a real-time PCR assay.[10] The rate of amplification is directly proportional to the initial amount of mRNA, allowing for precise quantification.[11]
Immunohistochemistry (IHC)
IHC is used to detect the presence and location of specific proteins in tissue sections using antibodies.[12][13] While it measures protein levels rather than gene expression directly, it is an excellent method for validating whether observed changes in mRNA levels translate to changes in protein expression, which is often the ultimate functional outcome.[14]
Comparison of Gene Expression Validation Techniques
The choice of validation method depends on the specific research question. The following table provides a comparative overview of ISH, qPCR, and IHC.
| Feature | In Situ Hybridization (ISH) | Quantitative PCR (qPCR) | Immunohistochemistry (IHC) |
| Target Molecule | mRNA, DNA[13] | mRNA (via cDNA)[15] | Protein[13] |
| Data Output | Spatial localization and relative abundance | Absolute or relative quantification of expression | Spatial localization and relative abundance of protein |
| Spatial Resolution | High (single-cell level)[14] | None (requires tissue homogenization)[15] | High (subcellular localization possible)[12] |
| Quantification | Semi-quantitative[2] | Highly quantitative[16] | Semi-quantitative |
| Throughput | Low to medium | High[9] | Medium to high |
| Sensitivity | Moderate to high | Very high[9] | Varies depending on antibody affinity and target abundance |
| Workflow Complexity | High[8] | Moderate | Moderate to high[12] |
Illustrative Quantitative Data Comparison
To demonstrate how data from these techniques can be correlated, the following table presents a hypothetical scenario of validating the upregulation of a target gene, "Gene X," in a treated tissue sample compared to a control.
| Method | Metric | Control Sample | Treated Sample | Interpretation |
| qPCR | Relative Fold Change | 1.0 | 4.5 | Significant upregulation of Gene X mRNA in the treated sample. |
| ISH | Average Signal Intensity (per cell) | 15 units | 60 units | Increased Gene X mRNA signal localized to specific cell types in the treated tissue. |
| IHC | H-Score (Staining Intensity x % Positive Cells) | 50 | 200 | Increased expression of Protein X in the treated tissue, correlating with the mRNA increase. |
Experimental Workflows
Visualizing the experimental process can help in understanding the practical aspects of each technique.
Signaling Pathway Context
Changes in gene expression often occur as part of a larger signaling cascade. Validating these changes at both the mRNA and protein level provides a more complete picture of the pathway's activation or inhibition.
References
- 1. Transcriptome - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resourcepath.net [resourcepath.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Identification and Validation of Reference Genes for Gene Expression Analysis in Schima superba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. idtdna.com [idtdna.com]
- 12. ptglab.com [ptglab.com]
- 13. differencebetween.com [differencebetween.com]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. QPCR < Lab < TWiki [barricklab.org]
A Comparative Analysis of Neutrophil Activating Peptide (NAP) Activity Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of various Neutrophil Activating Peptides (NAPs) on different immune cell populations. The information is curated to assist researchers in understanding the nuanced roles of these chemokines in inflammation and immune response, with supporting experimental data and detailed methodologies.
Unraveling the Potency of NAPs: A Quantitative Look
Neutrophil Activating Peptides are a group of chemokines that play a pivotal role in orchestrating the inflammatory response. Their effects, however, are not uniform across all cell types. This section provides a quantitative comparison of the activity of two prominent NAPs, CXCL8 (NAP-1) and CXCL7 (this compound-2), on neutrophils and monocytes, highlighting their differential potency in inducing key cellular responses.
| Neutrophil Activating Peptide | Cell Type | Assay | Parameter | Value |
| CXCL8 (monomer) | Human Neutrophils | Calcium Mobilization | EC50 | 0.5 ± 0.2 nM[1] |
| CXCL8 (dimer) | Human Neutrophils | Calcium Mobilization | EC50 | 7.1 ± 0.1 nM[1] |
| CXCL8 (monomer) | RBL-2H3/CXCR1 | β-hexosaminidase Release | EC50 | ~40 nM[1] |
| CXCL8 (dimer) | RBL-2H3/CXCR1 | β-hexosaminidase Release | EC50 | ~40 nM[1] |
| CXCL8 (monomer) | RBL-2H3/CXCR2 | β-hexosaminidase Release | EC50 | ~40 nM[1] |
| CXCL8 (dimer) | RBL-2H3/CXCR2 | β-hexosaminidase Release | EC50 | ~40 nM[1] |
| CXCL7 (this compound-2) | Human Neutrophils | Chemotaxis | Effective Concentration | 1.0 - 10.0 ng/ml[2] |
| HP-NAP | Human Neutrophils | Chemotaxis | - | Dose-dependent[3] |
| HP-NAP | Human Monocytes | Chemotaxis | - | Dose-dependent[3] |
Note: Data for a direct quantitative comparison of all NAPs across all cell types from a single comprehensive study is limited. The presented data is compiled from multiple sources and should be interpreted with this in mind.
Decoding the Cellular Response: Signaling Pathways
The biological effects of NAPs are initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface, primarily CXCR1 and CXCR2. This binding triggers a cascade of intracellular signaling events that culminate in a cellular response.
Caption: CXCL8 signaling in neutrophils.
Caption: CXCL7 (this compound-2) release from platelets.
Experimental Corner: Protocols for Key Assays
Accurate and reproducible experimental data is the cornerstone of scientific comparison. This section provides detailed protocols for two key assays used to quantify this compound activity.
Chemotaxis Assay (Boyden Chamber Method)
This assay is used to quantify the chemotactic response of cells to a chemoattractant.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Protocol:
-
Cell Preparation:
-
Isolate primary cells (e.g., neutrophils, monocytes) from whole blood using density gradient centrifugation.
-
Resuspend the cells in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the desired concentration of the this compound (chemoattractant) to the lower wells of a 24-well plate.
-
Place a polycarbonate membrane (typically with a pore size of 3-8 µm, depending on the cell type) over the lower wells.
-
Add 100 µL of the cell suspension to the top of the membrane.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 1-3 hours. The incubation time should be optimized for the specific cell type and chemoattractant.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane by scraping.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields using a microscope.
-
The chemotactic index can be calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the medium control.
-
Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of granular contents, a hallmark of cell activation, particularly in basophils and mast cells.
Principle: β-hexosaminidase is an enzyme stored in the granules of basophils and mast cells. Upon activation, this enzyme is released into the supernatant. The enzymatic activity in the supernatant is measured using a colorimetric substrate.
Protocol:
-
Cell Preparation:
-
Culture and maintain a basophil or mast cell line (e.g., RBL-2H3) or use primary isolated basophils.
-
Sensitize the cells with IgE (if studying IgE-mediated degranulation) overnight.
-
Wash the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Aliquot 50 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of the this compound solution at various concentrations to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer alone).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Enzyme Assay:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant (e.g., 20 µL) to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with 0.1% Triton X-100.
-
Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release as: [(Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank)] x 100.
-
This guide provides a foundational comparison of this compound activity. Further research with standardized experimental conditions is necessary for a more definitive comparative analysis across a broader range of NAPs and cell types.
References
A Researcher's Guide to Validating Nucleoid-Associated Protein (NAP) Binding Sites on DNA
For researchers, scientists, and drug development professionals, the accurate validation of Nucleoid-Associated Protein (NAP) binding sites on DNA is crucial for understanding gene regulation and identifying potential therapeutic targets. This guide provides a comprehensive comparison of key experimental techniques, offering insights into their principles, performance, and protocols to aid in the selection of the most appropriate method for your research needs.
Nucleoid-Associated Proteins are a class of small, abundant DNA-binding proteins in bacteria that play a crucial role in compacting the chromosome and regulating gene expression. Validating the specific DNA sequences where these proteins bind is a fundamental step in elucidating their regulatory networks. This guide compares four widely used techniques: Chromatin Immunoprecipitation sequencing (ChIP-seq), Electrophoretic Mobility Shift Assay (EMSA), DNase I Footprinting, and Surface Plasmon Resonance (SPR).
Performance Comparison of Validation Techniques
The selection of an appropriate validation method depends on various factors, including the desired resolution, the nature of the interaction, and whether in vivo or in vitro analysis is required. The following table summarizes the key quantitative performance metrics of the four techniques.
| Feature | ChIP-seq | EMSA | DNase I Footprinting | Surface Plasmon Resonance (SPR) |
| Binding Affinity Range (Kd) | Indirectly inferred | 10-9 to 10-6 M | 10-10 to 10-7 M | 10-11 to 10-5 M |
| Resolution | ~50-200 bp | Low (complex vs. free) | Single nucleotide | N/A (kinetic data) |
| Throughput | High (genome-wide) | Low to medium | Low | Medium to high |
| Nature of Data | In vivo, genome-wide binding locations | In vitro, qualitative to semi-quantitative | In vitro, high-resolution binding site | In vitro, quantitative kinetic data |
| Sample Requirement | High (millions of cells) | Low (ng to µg of protein and DNA) | Low (ng to µg of protein and DNA) | Low (µg of protein and DNA) |
| Labeling Requirement | No | Yes (radioactive or fluorescent) | Yes (radioactive or fluorescent) | No |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound-DNA interactions is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for validating this compound binding sites and a specific example of a signaling pathway regulated by the this compound Fis.
Caption: General experimental workflow for validating this compound binding sites.
Caption: The this compound Fis connects quorum sensing and surface sensing to control motility in Vibrio parahaemolyticus.[1][2]
Detailed Experimental Protocols
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is a powerful method for identifying the in vivo binding sites of NAPs across the entire genome.
Protocol:
-
Cross-linking: Treat bacterial cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the this compound of interest. The antibody will bind to the this compound, and magnetic beads coated with Protein A/G are used to pull down the antibody-NAP-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the this compound-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA fragments that were bound to the this compound.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the bacterial genome and use peak-calling algorithms to identify regions of significant enrichment, which correspond to the this compound binding sites.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.
Protocol:
-
Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) containing the putative this compound binding site. Labeling can be done with radioactive isotopes (e.g., 32P) or non-radioactive tags (e.g., biotin, fluorescent dyes).
-
Binding Reaction: Incubate the labeled DNA probe with purified this compound or a cell extract containing the this compound in a binding buffer. The buffer conditions (salt concentration, pH) should be optimized for the specific interaction.
-
Non-denaturing Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide or agarose gel. The protein-DNA complexes will migrate more slowly than the free, unbound DNA probe.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.
DNase I Footprinting
DNase I footprinting is a high-resolution in vitro method to precisely identify the DNA sequence to which a protein binds.
Protocol:
-
Probe Preparation: Prepare a DNA fragment (100-200 bp) containing the suspected binding site. Label one end of one of the DNA strands with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the end-labeled DNA probe with the this compound.
-
DNase I Digestion: Treat the binding reaction with a low concentration of DNase I, which will randomly cleave the DNA backbone. The regions where the this compound is bound will be protected from cleavage.
-
DNA Purification and Denaturation: Stop the DNase I reaction and purify the DNA fragments. Denature the DNA to separate the strands.
-
Denaturing Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Detection: Visualize the labeled fragments by autoradiography or fluorescence imaging. The protected region will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for quantifying the kinetics of protein-DNA interactions.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (typically the DNA) onto the surface of a sensor chip. Biotin-streptavidin interactions are commonly used for this purpose.
-
Analyte Injection: Inject a solution containing the other binding partner (the this compound, referred to as the analyte) at various concentrations over the sensor chip surface.
-
Detection of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).
-
Association and Dissociation Phases: Monitor the association of the analyte during the injection and the dissociation after the injection is stopped and replaced with buffer flow.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
References
A Comparative Guide to Recombinant vs. Endogenous Nucleosome Assembly Protein (NAP) Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recombinant and endogenous Nucleosome Assembly Protein (NAP), focusing on their respective functions, biochemical activities, and roles in cellular signaling pathways. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Functional Comparison: Endogenous Complexity vs. Recombinant Utility
Nucleosome Assembly Protein (this compound) is a crucial histone chaperone involved in a variety of fundamental cellular processes. These include the assembly and disassembly of nucleosomes, the building blocks of chromatin, as well as roles in transcriptional regulation, cell cycle progression, and apoptosis.[1][2] While both endogenous and recombinant forms of this compound are utilized in research, it is critical to understand their potential differences.
Endogenous this compound refers to the protein as it is naturally expressed and functions within a living cell. A key feature of endogenous this compound is its susceptibility to post-translational modifications (PTMs), which can significantly regulate its activity and localization. For instance, phosphorylation of NAP1 by Casein Kinase 2 (CK2) has been shown to be important for its nuclear import and for normal progression through the S phase of the cell cycle. This dynamic regulation allows the cell to fine-tune this compound's function according to its specific needs.
Recombinant this compound , on the other hand, is produced in a heterologous expression system, such as E. coli. This method allows for the production of large quantities of purified protein, which is essential for in vitro biochemical and structural studies. However, recombinant this compound produced in prokaryotic systems typically lacks the post-translational modifications found in eukaryotes. This absence of PTMs may lead to differences in activity, stability, and interaction with other proteins compared to its endogenous counterpart.
The primary advantage of using recombinant this compound lies in the ability to conduct controlled, in vitro experiments to dissect its core functions without the confounding variables of the cellular environment. It has been instrumental in elucidating the fundamental mechanisms of this compound-mediated nucleosome assembly.[3][4]
Quantitative Data Presentation
| Reaction Step | Description | Rate Constant (k) | Reference |
| Tetrasome Formation | Release of NAP1-bound H3/H4 to form a DNA-histone tetramer complex. | k₁ = (2.5 ± 0.7) x 10⁴ M⁻¹s⁻¹ | [3] |
| Hexasome Formation | Addition of a single H2A/H2B dimer to the tetrasome. | k₂ = (4.1 ± 3.5) x 10⁵ M⁻¹s⁻¹ | [3] |
| Nucleosome Formation | Addition of the second H2A/H2B dimer to the hexasome. | k₃ = (6.6 ± 1.4) x 10³ M⁻¹s⁻¹ | [3] |
| Linker Histone Binding | NAP1-mediated binding of histone H1 to the nucleosome. | k₄ = (7.7 ± 3.7) x 10³ M⁻¹s⁻¹ | [3] |
Experimental Protocols
Recombinant Human NAP1L1 Expression and Purification
The production of high-quality recombinant NAP1 is fundamental for in vitro studies. The following is a general protocol for the expression and purification of recombinant human NAP1L1 from E. coli.
1. Expression:
-
The human NAP1L1 gene (e.g., amino acids 1-388) is cloned into an expression vector with an N-terminal His-tag (e.g., pET vector).[2][5]
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
The cells are harvested by centrifugation after a period of incubation.
2. Purification:
-
The bacterial cell pellet is resuspended in a lysis buffer and the cells are lysed, for example, by sonication.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged NAP1L1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed to remove non-specifically bound proteins.
-
The His-tagged NAP1L1 is eluted from the column using a buffer containing a high concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a method such as the Bradford assay.[5]
In Vitro Nucleosome Assembly and Quantification (NAQ) Assay
The NAQ assay is a quantitative method to measure the nucleosome assembly activity of histone chaperones like NAP1 in vitro.
1. Nucleosome Assembly Reaction:
-
In a reaction tube, combine the histone chaperone (e.g., recombinant NAP1), histone H3/H4 tetramers, and H2A/H2B dimers in a suitable assembly buffer.
-
Incubate to allow the formation of histone-chaperone complexes.
-
Add a defined DNA template (e.g., a 207 bp DNA fragment) to initiate nucleosome assembly.
-
Incubate to allow the reaction to proceed.
2. MNase Digestion:
-
The assembled chromatin is then subjected to partial digestion with Micrococcal Nuclease (MNase). MNase preferentially digests the linker DNA between nucleosomes, leaving the DNA wrapped around the histone octamer protected.
3. DNA Purification and Quantification:
-
The digested DNA fragments are purified to remove proteins.
-
The size and quantity of the protected DNA fragments (which should be approximately 147 bp for a fully assembled nucleosome) are analyzed, for instance, using a Bioanalyzer. This allows for a quantitative measure of the nucleosome assembly activity.
Mandatory Visualization
Signaling Pathways Involving this compound
The following diagrams illustrate the involvement of this compound in key cellular signaling pathways.
References
- 1. The Nucleosome Assembly Activity of NAP1 Is Enhanced by Alien - PMC [pmc.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. On the mechanism of nucleosome assembly by histone chaperone NAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAP1-Assisted Nucleosome Assembly on DNA Measured in Real Time by Single-Molecule Magnetic Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nkmaxbio.com [nkmaxbio.com]
A Comparative Analysis of NAP (Davunetide) and Other Neuroprotective Agents
In the quest for effective therapies against neurodegenerative diseases and acute neuronal injury, a multitude of neuroprotective agents have emerged, each with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of NAP (Davunetide), a novel octapeptide, against other prominent neuroprotective agents. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Overview of this compound (Davunetide)
This compound (sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) is a synthetic peptide derived from Activity-Dependent Neuroprotective Protein (ADNP).[1] It has demonstrated potent neuroprotective effects in a variety of preclinical models of neuronal injury, including ischemic stroke, Alzheimer's disease, and fetal alcohol syndrome. The primary mechanism of this compound's neuroprotective action is believed to be its interaction with and stabilization of microtubules, which are crucial for neuronal structure and function.[2] Additionally, this compound has been shown to exert anti-apoptotic effects, protecting neurons from programmed cell death.[3]
Signaling Pathways of this compound
This compound's neuroprotective effects are mediated through several key signaling pathways. It has been shown to activate the PI3K/Akt and MAPK/MEK1 pathways, both of which are critical for cell survival and proliferation. The anti-apoptotic action of this compound is linked to its ability to reduce the number of apoptotic neurons.
Comparative Efficacy Data
A direct head-to-head comparison of this compound with other neuroprotective agents in the same preclinical models with identical experimental protocols is limited in the currently available scientific literature. The following tables summarize the existing data on the efficacy of this compound and other selected neuroprotective agents, primarily from studies conducted in models of ischemic stroke. It is important to note that these data are from separate studies and may not be directly comparable due to variations in experimental design.
Preclinical Efficacy in Ischemic Stroke Models
| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Results | Reference |
| This compound (Davunetide) | Rat (Permanent Middle Cerebral Artery Occlusion) | Infarct Volume Reduction | ~43% reduction compared to vehicle | [3] |
| Motor Disability Improvement | Significant improvement in motor scores | [3] | ||
| Cerebrolysin | Rat (Embolic Stroke) | Not specified in abstract | Variable efficacy compared to Cerebrolysin | [2] |
| Citicoline | Not specified in abstract | Not specified in abstract | May counteract neuronal cell damage | [4] |
| Edaravone | Not specified in abstract | Not specified in abstract | Neuroprotective effects by reducing apoptosis and ER stress | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
This compound Efficacy in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
-
Animal Model: Spontaneously hypertensive rats.[3]
-
Ischemia Induction: Permanent occlusion of the middle cerebral artery was induced by craniotomy and electrocoagulation.[3]
-
Treatment: Animals were intravenously injected with this compound (3 μg/kg) or a vehicle control one hour after the onset of the stroke. A separate control group received the D-amino acid isomer of this compound (D-NAP).[3]
-
Outcome Measures:
-
Key Findings: this compound significantly reduced motor disability and infarct volumes compared to both vehicle and D-NAP treated groups. The neuroprotective effect was observed when this compound was administered up to 4 hours after pMCAO and was sustained for at least 30 days. A significant reduction in the number of apoptotic cells was also observed in the this compound-treated animals.[3]
Conclusion
This compound (Davunetide) has demonstrated significant neuroprotective efficacy in preclinical models, particularly in the context of ischemic stroke. Its mechanism of action, involving microtubule stabilization and anti-apoptotic effects, presents a promising therapeutic strategy. However, a comprehensive understanding of its comparative efficacy requires more direct, head-to-head studies against other neuroprotective agents under standardized experimental conditions. The lack of such studies is a critical gap in the current literature and a key consideration for future research and development in the field of neuroprotection. The data and protocols presented in this guide are intended to provide a foundation for such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the biological activity and composition of Cerebrolysin with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a femtomolar-acting peptide, protects the brain against ischemic injury by reducing apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of NAP: A Guide for Laboratory Professionals
A critical first step in ensuring laboratory safety is the correct identification and proper disposal of chemical waste. The acronym "NAP" can refer to several different chemical substances, each with distinct hazardous properties and requiring specific disposal protocols. Before proceeding with any disposal plan, it is imperative to definitively identify the full chemical name and consult the Safety Data Sheet (SDS) for substance-specific handling and disposal instructions.
This guide provides detailed disposal procedures for the most common chemicals that may be abbreviated as "this compound" in a laboratory setting: Nitronaphthalene and Naphthylamine (including its derivatives like Naphthylaminopropane).
Essential Safety Precautions
Regardless of the specific chemical, the following safety measures are mandatory when handling and disposing of hazardous waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation: Never mix different chemical waste streams. Incompatible chemicals can react violently, leading to fires, explosions, or the release of toxic gases. Specifically, keep oxidizers separate from organic compounds and reducing agents[1].
-
Container Labeling: Clearly label all waste containers with the full chemical name, concentration, and hazard symbols.
-
Consult Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.
Disposal of Nitronaphthalene
1-Nitronaphthalene and 2-Nitronaphthalene are toxic, flammable solids that are harmful to aquatic life[2][3][4]. Improper disposal can lead to environmental contamination and health risks.
Recommended Disposal Protocol:
The primary and recommended method for the disposal of Nitronaphthalene is through a licensed hazardous waste disposal company. The standard procedure is incineration in a chemical incinerator equipped with an afterburner and scrubber [2].
Step-by-Step On-site Handling for Disposal:
-
Collection:
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and sealed container for disposal[3][5].
-
For unused or waste product, keep it in its original container if possible, or transfer it to a compatible, tightly sealed waste container. Do not mix with other waste[2].
-
-
Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials[5].
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified disposal facility.
-
| Quantitative Data for 1-Nitronaphthalene | |
| Melting Point | 56 - 59 °C |
| Boiling Point | 304 °C |
| Flash Point | 164 °C |
| Solubility in Water | Low |
Data sourced from Fisher Scientific Safety Data Sheet.[5]
Disposal of Naphthylamine and its Derivatives (e.g., Naphthylaminopropane)
Naphthylamine and related aromatic amines are classified as hazardous and potentially carcinogenic substances. Proper disposal is crucial to prevent health risks and environmental harm.
Recommended Disposal Protocol:
Similar to Nitronaphthalene, the recommended disposal method for Naphthylamine and its derivatives is through a licensed hazardous waste disposal company.
Step-by-Step On-site Handling for Disposal:
-
Collection:
-
Collect waste Naphthylamine or its derivatives in a designated, compatible, and tightly sealed container.
-
Ensure the container is properly labeled with the full chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, segregated from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a certified hazardous waste disposal service to schedule a pickup. Provide them with the complete chemical name and any available safety data.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general logical workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
By adhering to these procedures and prioritizing safety, researchers and laboratory professionals can ensure the responsible management of chemical waste, protecting both themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
